1-Piperidinepropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZICFVIUVMCCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062843 | |
| Record name | 1-Piperidinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-41-3 | |
| Record name | 1-Piperidinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinepropanenitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanenitrile | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidinepropanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-piperidinopropionitrile | |
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| Record name | 1-Piperidinepropanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B5B8RPT7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Piperidinepropanenitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanenitrile, also known as 3-(1-Piperidinyl)propanenitrile, is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a saturated six-membered nitrogen heterocycle (piperidine) and a nitrile functional group, offering two distinct points for chemical modification. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Piperidinepropanenitrile, with a particular focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
CAS Number: 3088-41-3
Molecular Formula: C₈H₁₄N₂
Molecular Weight: 138.21 g/mol
1-Piperidinepropanenitrile is typically a colorless oil or powder under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | -6.8 °C | ChemicalBook |
| Boiling Point | 110-111 °C at 16 mmHg | ChemicalBook |
| Density | 0.933 g/mL at 25 °C | ChemicalBook |
| Refractive Index | n20/D 1.47 | ChemicalBook |
| Flash Point | 103 °C (217.4 °F) - closed cup | Sigma-Aldrich[3] |
| Form | Powder or colorless oil | Sigma-Aldrich[3] |
| InChI | 1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | Sigma-Aldrich[3] |
| InChI Key | YZICFVIUVMCCOC-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | N#CCCN1CCCCC1 | Sigma-Aldrich[3] |
Synthesis of 1-Piperidinepropanenitrile
The most common and efficient method for the synthesis of 1-Piperidinepropanenitrile is the Michael addition of piperidine to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic piperidine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.
Reaction Mechanism: Michael Addition
The reaction is typically base-catalyzed, with piperidine itself often acting as the base to deprotonate another molecule of piperidine, increasing its nucleophilicity. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic β-carbon of acrylonitrile.
-
Intermediate Formation: This attack forms a resonance-stabilized carbanion intermediate.
-
Protonation: The intermediate is then protonated by a proton source in the reaction mixture (e.g., another molecule of piperidine or a protic solvent) to yield the final product, 1-Piperidinepropanenitrile.
Caption: Michael addition of piperidine to acrylonitrile.
Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile
While specific industrial-scale protocols are proprietary, a general laboratory-scale synthesis can be adapted from known procedures for Michael additions.
Materials:
-
Piperidine
-
Acrylonitrile
-
A suitable solvent (e.g., ethanol, methanol, or no solvent)
-
Optional: A base catalyst (e.g., sodium hydroxide, potassium carbonate) if piperidine's basicity is insufficient.
Procedure:
-
In a well-ventilated fume hood, a reaction flask is charged with piperidine.
-
Acrylonitrile is added dropwise to the stirred piperidine. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating for a period of time, typically several hours, until the reaction is complete (monitored by techniques such as TLC or GC).
-
After the reaction is complete, the excess reactants and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure 1-Piperidinepropanenitrile.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-Piperidinepropanenitrile is dictated by its two primary functional groups: the tertiary amine of the piperidine ring and the nitrile group.
Reactions of the Piperidine Moiety
The piperidine nitrogen is a tertiary amine and can undergo reactions typical of this functional group. For example, it can be quaternized by reaction with alkyl halides to form quaternary ammonium salts.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, making 1-Piperidinepropanenitrile a valuable synthetic intermediate.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(1-piperidinyl)propanoic acid or its corresponding amide.
-
Reduction: The nitrile group can be reduced to a primary amine, 3-(1-piperidinyl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful in drug discovery for introducing a primary amine for further functionalization.
Caption: Key reactions of the nitrile group.
Applications in Drug Discovery and Development
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] 1-Piperidinepropanenitrile serves as a key building block for introducing this valuable moiety into drug candidates. Its bifunctional nature allows for its incorporation into larger molecules through reactions at either the piperidine nitrogen or the propanenitrile tail.
While direct examples of blockbuster drugs synthesized from 1-piperidinepropanenitrile are not readily found in public literature, its derivatives and analogous structures are integral to the synthesis of various pharmaceutical compounds. For instance, more complex piperidine-propanenitrile derivatives are key intermediates in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[4] The general synthetic strategies involving this class of compounds highlight their importance as versatile intermediates.
The ability to readily convert the nitrile group to a primary amine or a carboxylic acid allows for the facile connection of the piperidine-propyl linker to other pharmacophoric groups via amide bond formation, one of the most common linkages in drug molecules.
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data for 1-Piperidinepropanenitrile is essential for its identification and quality control.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-Piperidinepropanenitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aliphatic piperidine and propyl groups just below 3000 cm⁻¹, and C-N stretching vibrations for the tertiary amine.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.21 g/mol ). Fragmentation patterns will likely involve cleavage of the piperidine ring and the propyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the two methylene groups of the propanenitrile chain. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The two methylene groups of the propyl chain will appear as distinct triplets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon in the downfield region (typically around 115-125 ppm). It will also display distinct signals for the carbons of the piperidine ring and the two methylene carbons of the propyl chain in the aliphatic region.
-
Safety and Handling
1-Piperidinepropanenitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[5]
-
It is a combustible solid and should be kept away from ignition sources.[3]
-
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Piperidinepropanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Michael addition of piperidine to acrylonitrile, combined with the dual reactivity of the piperidine and nitrile functional groups, makes it an attractive building block for the construction of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in the design and development of next-generation therapeutics. As the demand for novel drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like 1-Piperidinepropanenitrile is poised to become even more significant.
References
-
National Institute of Standards and Technology. (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Piperidinocarbonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Google Patents. (2016). US20160122354A1 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.
- Abdel-Wahab, B. F., et al. (2025).
-
ResearchGate. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved January 12, 2026, from [Link]
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Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved January 12, 2026, from [Link]
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- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. worldsunchem.com [worldsunchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Piperidinepropanenitrile
Introduction
1-Piperidinepropanenitrile, a saturated heterocyclic compound, serves as a significant structural motif in medicinal chemistry and drug development. Its unique combination of a tertiary amine within a piperidine ring and a nitrile functional group imparts specific physicochemical properties that are leveraged in the synthesis of various active pharmaceutical ingredients (APIs). A thorough and precise structural elucidation and characterization of this molecule are paramount to ensure its identity, purity, and suitability for its intended application. This guide provides a comprehensive overview of the analytical methodologies employed to fully characterize 1-piperidinepropanenitrile, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Molecular Identity and Physicochemical Properties
1-Piperidinepropanenitrile is a clear, colorless liquid under standard conditions. A foundational aspect of its characterization is the confirmation of its basic molecular properties, which serve as the initial checkpoint for sample identity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | |
| Molecular Weight | 138.21 g/mol | |
| CAS Number | 3088-41-3 | |
| IUPAC Name | 3-(Piperidin-1-yl)propanenitrile | |
| Synonyms | 1-Piperidinepropionitrile, β-Piperidinopropionitrile | |
| Boiling Point | 551.0 ± 50.0 °C (Predicted) | [1] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [1] |
The predicted nature of some physicochemical properties underscores the importance of experimental verification as a core component of a comprehensive characterization workflow.[2]
Spectroscopic Structural Elucidation
Spectroscopic techniques provide the most definitive evidence for the molecular structure of 1-piperidinepropanenitrile. Each method offers a unique and complementary piece of the structural puzzle.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 1-piperidinepropanenitrile is characterized by specific absorption bands that confirm the presence of the nitrile and piperidine moieties.
The C≡N stretching vibration of nitriles gives rise to a sharp, intense absorption band in the region of 2200-2300 cm⁻¹.[3] This band is a highly diagnostic feature for the presence of the nitrile group. The spectrum will also exhibit characteristic C-H stretching vibrations for the methylene groups of the piperidine ring and the ethyl chain, typically in the 2800-3000 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine of the piperidine ring are expected in the fingerprint region (1000-1300 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of 1-piperidinepropanenitrile directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of 1-piperidinepropanenitrile provides information on the number of different types of protons and their neighboring environments. Based on the structure, we expect to see distinct signals for the protons on the piperidine ring and the propanenitrile chain.
-
Piperidine Protons: The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield compared to the other ring protons. The protons at the β and γ positions will have distinct chemical shifts.
-
Propanenitrile Protons: The methylene group adjacent to the nitrile (α to CN) and the methylene group adjacent to the piperidine nitrogen will each give rise to a distinct signal, likely a triplet for each due to coupling with the adjacent methylene group.
Typical ¹H NMR Chemical Shift Ranges: [4][5][6][7][8]
-
Piperidine α-CH₂: ~2.3-2.8 ppm
-
Piperidine β,γ-CH₂: ~1.4-1.7 ppm
-
-N-CH₂-CH₂-CN: ~2.5-2.8 ppm (adjacent to N)
-
-N-CH₂-CH₂-CN: ~2.3-2.6 ppm (adjacent to CN)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region.
-
Piperidine Carbons: The carbons of the piperidine ring will show distinct signals, with the α-carbons being the most downfield due to the influence of the nitrogen atom.
-
Propanenitrile Carbons: The two methylene carbons of the propanenitrile chain will also have distinct chemical shifts.
Typical ¹³C NMR Chemical Shift Ranges: [9][10][11][12][13][14]
-
-C≡N: ~115-125 ppm
-
Piperidine α-C: ~54-58 ppm
-
Piperidine β-C: ~25-28 ppm
-
Piperidine γ-C: ~23-26 ppm
-
-N-CH₂-CH₂-CN: ~52-56 ppm (adjacent to N)
-
-N-CH₂-CH₂-CN: ~15-20 ppm (adjacent to CN)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-piperidinepropanenitrile in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For 1-piperidinepropanenitrile, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight. A key fragmentation pathway for piperidine derivatives is the α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[15][16] This results in the formation of a stable iminium ion. The loss of the propanenitrile side chain or parts of it can lead to characteristic fragment ions.
Expected Fragmentation Pattern:
-
m/z 138: Molecular ion ([C₈H₁₄N₂]⁺)
-
m/z 137: Loss of a hydrogen radical ([M-H]⁺)
-
m/z 98: Loss of the nitrile group and a hydrogen atom
-
m/z 84: Formation of the piperidine radical cation after cleavage of the propanenitrile chain.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Purity Assessment
Ensuring the purity of 1-piperidinepropanenitrile is critical for its use in research and development. Chromatographic techniques are the primary methods for assessing purity and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[17] For a tertiary amine like 1-piperidinepropanenitrile, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary.[18][19] A reversed-phase C18 column is a common starting point for method development.
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine.
-
Standard and Sample Preparation: Prepare a standard solution of 1-piperidinepropanenitrile of known concentration in the mobile phase. Prepare the sample for analysis at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute the main peak and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Molecular Structure of 1-Piperidinepropanenitrile
Caption: Molecular structure of 1-piperidinepropanenitrile.
Workflow for Structural Elucidation
Caption: A typical workflow for the comprehensive structural elucidation and characterization of 1-piperidinepropanenitrile.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed major fragmentation pathways for 1-piperidinepropanenitrile in electron ionization mass spectrometry.
Conclusion
The structural elucidation and characterization of 1-piperidinepropanenitrile require a multi-faceted analytical approach. By systematically applying a combination of spectroscopic and chromatographic techniques, a complete and unambiguous profile of the molecule can be established. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently verify the identity, structure, and purity of 1-piperidinepropanenitrile, ensuring the integrity of their research and development endeavors.
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1650. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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NIST. (n.d.). 1-Piperidinepropanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
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Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved from [Link]
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SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Piperidinepropanenitrile. In CompTox Chemicals Dashboard. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). PMC - NIH. Retrieved from [Link]
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Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
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Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Piperidinepropanenitrile and its Derivatives
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Their prevalence in drug discovery is attributed to their ability to confer desirable pharmacokinetic properties and to serve as versatile building blocks for complex molecular architectures.[1][2] Among the vast landscape of piperidine-containing compounds, 1-piperidinepropanenitrile and its derivatives represent a critical class of intermediates and active pharmaceutical ingredients (APIs). These compounds are integral to the synthesis of a wide range of therapeutic agents, including immunosuppressants like Tofacitinib.[3][4]
This technical guide provides a comprehensive overview of the synthesis of 1-piperidinepropanenitrile and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of synthetic methodologies, mechanistic insights, and practical, field-proven protocols. The content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Core Synthesis of 1-Piperidinepropanenitrile: The Cyanoethylation of Piperidine
The most direct and widely employed method for the synthesis of 1-piperidinepropanenitrile is the cyanoethylation of piperidine.[5][6] This reaction is a classic example of a Michael-type addition, where the nucleophilic piperidine attacks the electron-deficient β-carbon of acrylonitrile.[5][6]
Mechanistic Considerations
The cyanoethylation reaction is characterized by the addition of a compound containing a labile hydrogen atom to acrylonitrile.[5] In the case of piperidine, the secondary amine's lone pair of electrons initiates the nucleophilic attack on the β-carbon of acrylonitrile. The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule and makes the β-carbon electrophilic.[7]
The reaction can proceed with or without a catalyst, although the use of a catalyst is often preferred to enhance reaction rates and yields.[7] For aliphatic amines like piperidine, the reaction can often proceed readily without a catalyst.[7] However, for less reactive amines or to control the exothermicity of the reaction, catalysts are employed.[5]
The general mechanism can be visualized as follows:
Figure 1: General mechanism of the cyanoethylation of piperidine.
Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile
This protocol describes a standard laboratory procedure for the synthesis of 1-piperidinepropanenitrile.
Materials:
-
Piperidine
-
Acrylonitrile
-
Inert solvent (e.g., ethanol, toluene)
-
Cooling bath (ice-water)
Procedure:
-
In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with piperidine.
-
An inert solvent may be added to help control the reaction temperature.
-
The flask is cooled in an ice-water bath to 0-5 °C.
-
Acrylonitrile is added dropwise from the dropping funnel to the cooled piperidine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C, as the reaction is exothermic.[5]
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude 1-piperidinepropanenitrile is then purified, typically by vacuum distillation.
Data Summary:
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperidine | 1 | Ethanol | 0-10 | 2-4 | >90 |
| Acrylonitrile | 1-1.2 |
Catalytic Approaches to Cyanoethylation
While the direct reaction is often efficient for piperidine, various catalysts can be employed to improve reaction rates, selectivity, and applicability to a wider range of amines.
-
Base Catalysis: Strongly basic catalysts such as hydroxides, alkoxides, and quaternary ammonium hydroxides are effective for many cyanoethylation reactions.[5] These catalysts function by deprotonating the nucleophile, increasing its nucleophilicity.
-
Acid Catalysis: In some cases, particularly with less basic amines, acidic catalysts can be used.[7] Acid catalysts are thought to operate by activating the cyano group of acrylonitrile.[7]
-
Transition Metal Catalysis: Various transition metal catalysts, including those based on yttrium, nickel, and copper, have been developed for cyanoethylation.[8] These catalysts can offer high selectivity and operate under mild conditions. For instance, yttrium nitrate has been shown to be a remarkable catalyst for the aza-Michael addition of amines to acrylonitrile at ambient temperature.[8]
Synthesis of 1-Piperidinepropanenitrile Derivatives
The core 1-piperidinepropanenitrile structure serves as a versatile platform for the synthesis of a diverse array of derivatives with significant pharmacological applications. These derivatives often feature substitutions on the piperidine ring or modifications of the propanenitrile side chain.
Synthesis of Substituted Piperidine Precursors
The synthesis of many complex 1-piperidinepropanenitrile derivatives begins with the construction of a substituted piperidine ring. A common strategy involves the Strecker synthesis, which can be used to introduce both an amino and a nitrile group to a piperidone precursor.[9]
Figure 2: Simplified workflow of the Strecker synthesis for preparing substituted piperidine precursors.
Elaboration of the Propanenitrile Side Chain
The nitrile group of 1-piperidinepropanenitrile is a key functional handle that can be transformed into various other functionalities.
-
Reduction to Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for further derivatization, such as amide or sulfonamide formation.
-
Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 3-(1-piperidyl)propanoic acid. This carboxylic acid can then be coupled with various amines to form amides.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores.
Case Study: Synthesis of a Tofacitinib Intermediate
A prominent example of a complex 1-piperidinepropanenitrile derivative is found in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. A key intermediate in its synthesis is (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile.[3] The synthesis of this molecule involves the coupling of a pre-functionalized piperidine derivative with a cyanoacetylating agent.[3]
Synthetic Workflow for a Tofacitinib Intermediate:
Figure 3: Key coupling step in the synthesis of a Tofacitinib intermediate.
This step highlights the importance of having a well-defined and chirally pure substituted piperidine core before the introduction of the propanenitrile moiety.
Characterization and Quality Control
The successful synthesis of 1-piperidinepropanenitrile and its derivatives relies on rigorous characterization and quality control at each step. Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.
Analytical Techniques:
| Technique | Purpose | Key Observables |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C≡N (nitrile), C-N (amine), and other functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | Molecular ion peak corresponding to the calculated molecular weight.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time and peak area to determine the percentage purity. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds | Retention time and peak area for purity determination. |
Applications in Drug Development
Derivatives of 1-piperidinepropanenitrile are pivotal in the development of new therapeutics across various disease areas. The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt specific conformations for optimal target binding.[1][2]
-
Immunosuppressants: As exemplified by Tofacitinib, these compounds are crucial in the development of drugs for autoimmune disorders.[4]
-
Antimicrobial Agents: Many piperidine derivatives exhibit potent activity against a range of bacterial and fungal strains.[1]
-
Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting the CNS, including analgesics and antipsychotics.[2]
The ability to synthesize a wide variety of 1-piperidinepropanenitrile derivatives allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.
Conclusion
The synthesis of 1-piperidinepropanenitrile and its derivatives is a cornerstone of modern medicinal chemistry and drug development. The fundamental cyanoethylation reaction provides an efficient route to the core structure, while a vast array of synthetic methodologies allows for the creation of complex and highly functionalized derivatives. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous analytical characterization, is paramount for the successful and reproducible synthesis of these valuable compounds. As the demand for novel therapeutics continues to grow, the importance of robust and versatile synthetic strategies for piperidine-based molecules will undoubtedly increase, solidifying their role as essential building blocks in the quest for new medicines.
References
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Bruson, H. A. Cyanoethylation. Organic Reactions. [Link]
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Khan, A. T., et al. Yttrium nitrate promoted selective cyanoethylation of amines. ProQuest. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health. [Link]
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Cyanoethylation. Wikipedia. [Link]
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1-Piperidinepropanenitrile. NIST WebBook. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]
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1-Piperidinepropanenitrile. US EPA. [Link]
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1-Piperidinepropanenitrile CAS#1640971-60-3. Shandong WorldSun Biological Technology Co., Ltd.. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Piperidine-based drug discovery. University of Arizona. [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Institutes of Health. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. OUCI. [Link]
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Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health. [Link]
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Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
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Spectroscopic data of 1-Piperidinepropanenitrile (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Piperidinepropanenitrile
This document provides a comprehensive analysis of the spectroscopic data for 1-Piperidinepropanenitrile (CAS No: 3088-41-3), a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.[1] This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), focusing on not just the data itself, but the rationale behind the analytical techniques and interpretation.
Molecular Structure and Analytical Overview
1-Piperidinepropanenitrile possesses a saturated heterocyclic piperidine ring linked via a nitrogen atom to a three-carbon chain terminating in a nitrile group. This combination of an aliphatic amine and a nitrile functional group dictates its chemical properties and provides distinct signatures in various spectroscopic analyses. Accurate characterization is paramount for ensuring reaction success, defining impurity profiles, and meeting regulatory standards.
The following sections will detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the "how-to" of data acquisition and the "why" of the analytical interpretation.
Caption: Molecular structure of 1-Piperidinepropanenitrile with labeling for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expertise & Experience: The Choice of Solvent and Standard The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for 1-Piperidinepropanenitrile due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single sharp resonance rarely overlaps with analyte signals.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Piperidinepropanenitrile in ~0.6 mL of CDCl₃.
-
Standard Addition: Add a small drop of TMS as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Interpretation and Analysis The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The spectrum of 1-Piperidinepropanenitrile is characterized by signals from the piperidine ring and the propanenitrile chain.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |
| ~2.66 | Triplet | 2H | H-1' | Adjacent to a CH₂ group (H-2') and deshielded by the piperidine nitrogen. |
| ~2.50 | Triplet | 2H | H-2' | Adjacent to the nitrile group (deshielding) and the H-1' methylene group. |
| ~2.43 | Multiplet | 4H | H-α, H-α' | Protons on the carbons directly attached to the nitrogen are the most deshielded within the ring. |
| ~1.58 | Multiplet | 4H | H-β, H-β' | Protons on the carbons once removed from the nitrogen. |
| ~1.43 | Multiplet | 2H | H-γ | The single proton environment at the "top" of the piperidine ring, furthest from the nitrogen. |
Data sourced from ChemicalBook for 1-Piperidinepropionitrile in CDCl₃ at 400 MHz.[2]
¹³C NMR Spectroscopy
Expertise & Experience: Proton Decoupling Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique collapses all carbon-proton coupling, resulting in a spectrum where each unique carbon environment appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]
Trustworthiness: Data Availability As of early 2026, a verified, experimental ¹³C NMR spectrum for 1-Piperidinepropanenitrile is not readily available in major public spectral databases. Therefore, the following analysis is based on established chemical shift principles and predicted data. This approach provides a reliable estimation for structural verification but should be confirmed with experimental data when possible.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) spectrometer.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
Theoretical Data Interpretation and Analysis The structure of 1-Piperidinepropanenitrile contains 6 unique carbon environments, as the piperidine ring has a plane of symmetry.
| Assignment | Expected Chemical Shift (δ) ppm | Justification |
| C-3' (CN) | 118 - 122 | The nitrile carbon is characteristically found in this region. |
| C-α, C-α' | 53 - 56 | Aliphatic carbons directly attached to a nitrogen atom. |
| C-1' | 51 - 54 | Aliphatic carbon adjacent to nitrogen. |
| C-β, C-β' | 25 - 28 | Aliphatic carbons in the middle of the piperidine ring. |
| C-γ | 23 - 26 | Aliphatic carbon furthest from the nitrogen in the ring. |
| C-2' | 15 - 18 | Aliphatic carbon shielded by its position between two other carbons and further from the nitrogen. |
Expected shifts are based on general ¹³C NMR chemical shift tables and data from similar aliphatic amines and nitriles.[4][5]
Infrared (IR) Spectroscopy
Expertise & Experience: The Power of Functional Group Identification IR spectroscopy is an exceptionally rapid and effective technique for identifying the presence of key functional groups. For 1-Piperidinepropanenitrile, the most critical absorption will be the C≡N stretch of the nitrile group, which is a sharp and intense band in a relatively uncluttered region of the spectrum.
Experimental Protocol: FTIR-ATR Acquisition Attenuated Total Reflectance (ATR) is often preferred for liquid samples due to its simplicity and lack of sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a single drop of neat 1-Piperidinepropanenitrile liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.
Data Interpretation and Analysis The IR spectrum is dominated by absorptions from C-H, C-N, and C≡N bonds. The data presented is from the NIST Chemistry WebBook.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2930 - 2800 | Strong | C-H (aliphatic) | Stretching |
| 2245 | Strong, Sharp | C≡N (nitrile) | Stretching |
| 1450 | Medium | CH₂ | Scissoring (Bending) |
| 1110 | Medium | C-N (aliphatic amine) | Stretching |
The presence of a strong, sharp peak around 2245 cm⁻¹ is definitive proof of the nitrile functional group. The strong bands below 3000 cm⁻¹ confirm the aliphatic C-H framework.
Mass Spectrometry (MS)
Expertise & Experience: Choosing the Right Ionization Method For a relatively small and volatile molecule like 1-Piperidinepropanenitrile, Electron Ionization (EI) is the classic and most appropriate method.[6] EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing both molecular weight and structural information.
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol: GC-MS with EI Source
-
Sample Preparation: Prepare a dilute solution of 1-Piperidinepropanenitrile in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the analyte from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source where it is bombarded with 70 eV electrons.
-
Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole) and separated based on their mass-to-charge (m/z) ratio.
Data Interpretation and Analysis The mass spectrum provides the molecular weight from the molecular ion peak (M⁺•) and structural clues from the fragmentation pattern. The most abundant peak is assigned a relative intensity of 100%. The data presented is from the NIST Chemistry WebBook.[3]
| m/z (Mass/Charge) | Relative Intensity (%) | Assignment | Proposed Structure of Fragment |
| 138 | ~20 | [M]⁺• | Molecular Ion (C₈H₁₄N₂)⁺• |
| 98 | 100 | [M - C₂H₂N]⁺ | Piperidinemethyl cation, loss of vinyl cyanide via alpha-cleavage |
| 84 | ~15 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
| 55 | ~30 | [C₄H₇]⁺ | Butenyl cation fragment from ring opening |
The base peak at m/z 98 is characteristic of the alpha-cleavage common in aliphatic amines. The bond between the nitrogen and the propanenitrile chain breaks, with the charge being retained by the more stable piperidinemethyl fragment. The molecular ion peak at m/z 138 confirms the molecular weight of the compound (138.21 g/mol ).[3]
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 12, 2026, from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Chem.ucla.edu. (n.d.). Sample preparation for FT-IR. Retrieved January 12, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 12, 2026, from [Link]
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Chemical reactivity and stability of 1-Piperidinepropanenitrile
An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Piperidinepropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanenitrile is a bifunctional organic molecule featuring a saturated piperidine ring and a nitrile functional group. This unique combination of a cyclic tertiary amine and a reactive nitrile makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure serves as a versatile scaffold for the introduction of diverse chemical functionalities, enabling the construction of more complex molecules with potential therapeutic applications. A notable example of its use is as a key building block in the synthesis of tofacitinib, an immunosuppressant drug.[1] This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 1-Piperidinepropanenitrile, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties of 1-Piperidinepropanenitrile and Related Compounds
A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The properties of nitriles, in general, are influenced by the strong polarity of the cyano group.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | General Chemical Knowledge |
| Molecular Weight | 138.21 g/mol | General Chemical Knowledge |
| Boiling Point | ~116-118 °C (for butanenitrile) | [4] |
| Solubility in Water | Soluble, with solubility decreasing as chain length increases.[3][4] | [3][4] |
| Appearance | Typically a colorless liquid at room temperature. | [2] |
Chemical Reactivity
The reactivity of 1-Piperidinepropanenitrile is dictated by its two primary functional groups: the piperidine nitrogen and the nitrile group.
Reactions of the Nitrile Group
The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[5]
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions.[4][5] Harsh conditions, such as heating with a strong acid or base, are often required.[5]
-
Acidic Hydrolysis: Heating 1-Piperidinepropanenitrile with a dilute acid like hydrochloric acid will yield 3-(piperidin-1-yl)propanoic acid and an ammonium salt.[4]
-
Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, such as sodium hydroxide, will initially produce the sodium salt of the carboxylic acid and ammonia gas. Subsequent acidification will yield the free carboxylic acid.
The nitrile group can be reduced to a primary amine, 1-piperidinepropanamine, using powerful reducing agents.[5]
-
Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of nitriles to primary amines.[5] The reaction is typically carried out in an anhydrous ether solvent.
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel can also be used to reduce nitriles to primary amines.[4] This method often requires elevated temperature and pressure.[4]
Reactions of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring is a nucleophilic and basic center.
The piperidine nitrogen can be readily alkylated with alkyl halides.[6] The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The use of a base such as potassium carbonate can be employed to neutralize the hydrohalic acid formed during the reaction.[6]
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of 1-Piperidinepropanenitrile and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Thermal Stability | Stable under normal temperatures and pressures. Avoid excessive heat. | General Chemical Knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat and sources of ignition.[8] | [7][8] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9] | [9] |
Synthesis of 1-Piperidinepropanenitrile
A common and efficient method for the synthesis of 1-Piperidinepropanenitrile is the Michael addition of piperidine to acrylonitrile. This reaction is typically carried out at room temperature, sometimes with gentle heating, and often without the need for a catalyst.
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific experimental goals and laboratory conditions.
Protocol 1: Reduction of 1-Piperidinepropanenitrile to 1-Piperidinepropanamine with LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Addition: A solution of 1-Piperidinepropanenitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 1-piperidinepropanamine can be purified by distillation under reduced pressure.
Safety Precautions
As with any chemical, proper safety precautions must be observed when handling 1-Piperidinepropanenitrile. Information from safety data sheets for piperidine and other nitriles should be considered.[8][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Avoid contact with skin and eyes.[8] Do not breathe vapors.[8]
-
Fire Safety: Keep away from heat, sparks, and open flames.[8]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8][10]
-
If inhaled: Move person into fresh air.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[11]
-
In all cases of exposure, seek immediate medical attention.[8][10]
-
Conclusion
1-Piperidinepropanenitrile is a versatile chemical intermediate with a rich and predictable reactivity profile. Its stability under standard conditions, coupled with the distinct reactivity of its piperidine and nitrile functionalities, makes it an important tool for the synthesis of complex nitrogen-containing molecules. A thorough understanding of its chemical properties, handling requirements, and reaction pathways is essential for its safe and effective application in the laboratory and in the development of novel pharmaceuticals.
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Solubility of 1-Piperidinepropanenitrile in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Piperidinepropanenitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Piperidinepropanenitrile (CAS No. 3088-41-3). In the absence of extensive, publicly available quantitative data, this document establishes a robust, predicted solubility profile based on first principles of chemical theory, analysis of the molecule's structural components, and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals, offering a predictive framework for solvent selection, formulation, and reaction chemistry. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data.
Introduction: Understanding 1-Piperidinepropanenitrile
1-Piperidinepropanenitrile, also known by its IUPAC name 3-(Piperidin-1-yl)propanenitrile, is a bifunctional organic molecule featuring a saturated heterocyclic tertiary amine (piperidine) and a polar nitrile group.[1][2][3] Its molecular structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems. A thorough understanding of its solubility is critical for a range of applications, from designing reaction conditions and purification schemes to developing stable pharmaceutical formulations.
Key Physicochemical Properties:
-
CAS Number: 3088-41-3[2]
-
Molecular Formula: C₈H₁₄N₂[2]
-
Molecular Weight: 138.21 g/mol [1]
-
Structure: A piperidine ring connected via its nitrogen atom to a three-carbon chain terminating in a nitrile group (-C≡N).
The molecule possesses both polar and nonpolar characteristics. The tertiary amine nitrogen and the nitrile group introduce polarity and sites for hydrogen bond acceptance. The piperidine ring and the propylene bridge contribute to its nonpolar, lipophilic character. This amphiphilic nature suggests a versatile solubility profile.
Theoretical Framework: The Science of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The key interactions governing the solubility of 1-Piperidinepropanenitrile are:
-
Dipole-Dipole Interactions: The highly polar nitrile group (−C≡N) creates a strong molecular dipole, promoting solubility in polar aprotic solvents (e.g., Acetone, DMSO).[5][6]
-
Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the lone pair of electrons on the tertiary amine nitrogen and the nitrogen of the nitrile group can act as hydrogen bond acceptors.[5] This is crucial for its solubility in polar protic solvents like water and alcohols.
-
Van der Waals Forces (London Dispersion Forces): The aliphatic piperidine ring and the propylene chain contribute to nonpolar character, allowing for favorable interactions with nonpolar and aromatic solvents (e.g., Hexane, Toluene).
The overall solubility in a given solvent is a balance of the energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.
Predicted Solubility Profile
Direct quantitative solubility data for 1-Piperidinepropanenitrile is not widely published. Therefore, this profile is expertly inferred from its molecular structure and the known solubility of its constituent functional groups and parent heterocycle, piperidine. Piperidine itself is miscible with water and soluble in most common organic solvents, but shows limited solubility in highly nonpolar alkanes like hexane.[7][8] 1-Piperidinepropanenitrile, being a larger and more lipophilic derivative, is expected to exhibit slightly reduced aqueous solubility but retain high solubility in a broad range of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Moderate to Low | The molecule can accept hydrogen bonds, but the increased nonpolar surface area compared to piperidine will limit miscibility. Solubility is expected to decrease as the alkyl chain length of alcohol solvents increases.[5][7] |
| Methanol, Ethanol | High to Miscible | The alkyl portion of the alcohols has favorable interactions with the piperidine ring, while the hydroxyl group can hydrogen bond with the molecule's nitrogen atoms. | |
| Polar Aprotic | DMSO, Acetonitrile, THF, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar nitrile and amine groups are expected to dominate, leading to high solubility.[4] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are effective at solvating molecules with both polar and nonpolar regions. High miscibility is predicted.[7] |
| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar aliphatic structure of the piperidine ring and propylene linker suggests favorable compatibility with aromatic ring systems through Van der Waals forces.[4] |
| Nonpolar | Hexane, Heptane | Low to Moderate | While piperidine has limited solubility, the larger, more lipophilic nature of 1-Piperidinepropanenitrile may slightly improve interactions with nonpolar alkanes. However, solubility is still expected to be limited.[7] |
Experimental Determination of Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a reliable and widely adopted standard.[4]
Required Materials and Equipment
-
1-Piperidinepropanenitrile (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)
Step-by-Step Protocol
-
Preparation: Add an excess amount of 1-Piperidinepropanenitrile to a series of vials. The key is to ensure undissolved solute remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the constant temperature shaker (e.g., set to 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours. This allows the excess, undissolved solute to settle, leaving a saturated supernatant.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean, tared vial to remove any undissolved particulates.
-
Quantification:
-
Gravimetric Method: Weigh the filtered sample, then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining residue is the mass of the dissolved solute.
-
Chromatographic/Spectroscopic Method: Prepare a series of calibration standards of known concentrations. Dilute the filtered, saturated solution with the appropriate solvent and analyze it using a pre-validated GC or HPLC method. Determine the concentration from the calibration curve.
-
-
Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.
Self-Validating System & Causality
-
Why excess solute? Using an excess of the compound ensures that the solution becomes fully saturated, which is the definition of solubility at that temperature.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.
-
Why filter? Filtration is essential to ensure that only the dissolved solute is being measured. Any suspended microparticles would artificially inflate the measured solubility.
Visualizing Methodologies and Interactions
Experimental Workflow Diagram
The following diagram outlines the logical steps for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility via the isothermal shake-flask method.
Intermolecular Force Diagram
This diagram illustrates the primary intermolecular forces between 1-Piperidinepropanenitrile and different solvent classes.
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The Strategic Utility of 1-Piperidinepropanenitrile in Modern Drug Discovery: A Technical Guide
This guide delves into the multifaceted research applications of 1-Piperidinepropanenitrile and its derivatives, pivotal building blocks in contemporary medicinal chemistry. We will explore the fundamental chemical properties, synthesis, and strategic incorporation of this scaffold into advanced pharmaceutical agents, moving beyond a mere recitation of facts to an in-depth analysis of its functional significance in drug design and development. The piperidine moiety is a well-established "privileged scaffold" in pharmacology, and understanding the role of the propanenitrile substituent unlocks a versatile tool for researchers.[1][2]
The Piperidine Scaffold: A Foundation of Pharmacological Success
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of numerous FDA-approved drugs.[2][3] Its prevalence is not coincidental but rather a consequence of the favorable physicochemical properties it imparts to a molecule. The piperidine motif can enhance a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and improve metabolic stability.[1] This often translates to improved bioavailability and reduced toxicity. The non-planar, chair-like conformation of the piperidine ring also allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets.[1]
The applications of piperidine-containing drugs are vast, spanning a wide array of therapeutic areas:
-
Oncology: As a key component in various anticancer agents.[4][5][6]
-
Central Nervous System (CNS) Disorders: Found in antipsychotics, antidepressants, and analgesics.[7][8]
-
Infectious Diseases: Utilized in the development of antiviral and antimicrobial drugs.[4]
1-Piperidinepropanenitrile: A Versatile Synthetic Intermediate
1-Piperidinepropanenitrile, with the chemical formula C8H14N2 and CAS number 3088-41-3, is a valuable building block in organic synthesis.[9] Its structure combines the beneficial piperidine ring with a reactive propanenitrile group, opening up numerous avenues for chemical modification.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a molecule's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C8H14N2 | [9] |
| Molecular Weight | 138.2102 g/mol | [9] |
| CAS Number | 3088-41-3 | [9] |
Spectroscopic analysis is essential for confirming the identity and purity of 1-Piperidinepropanenitrile. Key techniques include:
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-Piperidinepropanenitrile will exhibit characteristic peaks for the C-H bonds of the piperidine ring and the distinctive C≡N stretch of the nitrile group, typically appearing in the region of 2200-2300 cm⁻¹.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation.[11][12][13]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns, further aiding in structural confirmation.[10][12]
Synthesis of Piperidinepropanenitrile Derivatives
The synthesis of piperidinepropanenitrile derivatives is often straightforward, making them readily accessible for research purposes. A common method for the synthesis of a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, involves the reaction of ethyl cyanoacetate with piperidine.[14][15][16]
Experimental Protocol: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile [14]
-
To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml), add piperidine (0.02 mol).
-
Stir the reaction mixture at room temperature for two hours.
-
Filter the resulting white precipitate.
-
Crystallize the precipitate from ethanol to yield pure 3-oxo-3-(piperidin-1-yl)propanenitrile.
The causality behind this experimental choice lies in the nucleophilic acyl substitution reaction mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent elimination of ethanol drives the reaction to completion, yielding the desired amide product.
Caption: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile.
Application in the Synthesis of Tofacitinib: A Case Study
A prominent example of the application of a 1-piperidinepropanenitrile derivative is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[17][18] The core structure of Tofacitinib contains a (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-β-oxo-1-piperidinepropanenitrile moiety.[19][20][21][22]
The synthesis of Tofacitinib involves the coupling of a functionalized piperidine derivative with a cyanoacetylating agent, highlighting the crucial role of the piperidinepropanenitrile scaffold as a key intermediate.[17] This multi-step synthesis underscores the importance of having reliable and efficient methods for the preparation of these building blocks.
Caption: Simplified workflow for Tofacitinib synthesis.
Emerging Applications in Drug Delivery
Beyond its role as a synthetic intermediate, derivatives of 1-piperidinepropanenitrile are being explored for novel applications in drug delivery. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been incorporated into bioactive films composed of sodium alginate and polyvinyl alcohol.[14][15][16] These films have demonstrated promising antimicrobial activity, suggesting their potential use in controlled-release drug delivery systems.[14][16]
This application leverages the chemical reactivity of the propanenitrile group and the biocompatibility of the piperidine scaffold to create functional biomaterials. The development of such materials opens up new avenues for the targeted and sustained delivery of therapeutic agents.
Conclusion and Future Perspectives
1-Piperidinepropanenitrile and its derivatives are invaluable tools in the arsenal of medicinal chemists and drug development professionals. The inherent advantages of the piperidine scaffold, combined with the synthetic versatility of the propanenitrile functional group, make these compounds highly sought-after building blocks for the creation of novel therapeutics. From their integral role in the synthesis of complex drugs like Tofacitinib to their emerging use in innovative drug delivery systems, the research applications of 1-piperidinepropanenitrile are both significant and expanding. Future research will likely focus on the development of new synthetic methodologies to access a wider diversity of functionalized piperidinepropanenitriles, further fueling the discovery of next-generation pharmaceuticals.
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1-Piperidinepropanenitrile: A Versatile Cyanoethylating Agent and Building Block in Modern Organic Synthesis
Abstract
This in-depth technical guide explores the multifaceted role of 1-piperidinepropanenitrile, also known as 3-(piperidin-1-yl)propanenitrile, as a pivotal building block in organic synthesis. The document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical reactivity, and diverse applications of this versatile molecule. Particular emphasis is placed on its utility in the construction of complex molecular architectures, including pharmaceutically relevant scaffolds. The guide integrates field-proven insights with technical data, offering detailed experimental protocols, mechanistic discussions, and safety considerations to facilitate its practical application in a laboratory setting.
Introduction: The Strategic Value of the Piperidine Moiety
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] Consequently, the development of robust synthetic methodologies for the introduction and functionalization of the piperidine scaffold is a cornerstone of modern medicinal chemistry and drug discovery.[1][3]
1-Piperidinepropanenitrile (more formally named 3-(piperidin-1-yl)propanenitrile) emerges as a particularly valuable building block in this context. It combines the desirable features of the piperidine ring with the synthetic versatility of the nitrile functional group. The cyanoethyl moiety provides a three-carbon chain that can be strategically elaborated through a variety of chemical transformations, making it a powerful tool for molecular construction. This guide will delve into the synthesis of 1-piperidinepropanenitrile and explore its key reactions, showcasing its utility in the synthesis of diverse molecular frameworks.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 3088-41-3 | [4] |
| Molecular Formula | C₈H₁₄N₂ | [4] |
| Molecular Weight | 138.21 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 118-120 °C at 20 Torr | [5] |
| Melting Point | -7.4 - -7.2 °C | [5] |
| Density | 0.9427 g/cm³ | [5] |
Safety Information:
1-Piperidinepropanenitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a cool, dry, and well-ventilated area away from ignition sources and oxidizing agents.[5] For comprehensive safety information, consult the material safety data sheet (MSDS).[1][5]
Synthesis of 1-Piperidinepropanenitrile
The most direct and efficient method for the synthesis of 1-piperidinepropanenitrile is the aza-Michael addition of piperidine to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic secondary amine attacks the β-carbon of the electron-deficient alkene.
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The Unseen Catalyst: A Technical History of 1-Piperidinepropanenitrile
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
1-Piperidinepropanenitrile, a seemingly unassuming heterocyclic compound, holds a significant yet often overlooked position in the landscape of modern pharmaceutical development. This technical guide delves into the history, synthesis, and chemical significance of this molecule, tracing its journey from a classic organic reaction to a crucial building block in contemporary medicinal chemistry. We will explore the fundamental principles of its synthesis, its key chemical characteristics, and its pivotal role as a strategic intermediate in the production of a range of therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both historical context and practical insights into the utility of this versatile nitrile.
Introduction: The Significance of a Simple Nitrile
1-Piperidinepropanenitrile (CAS No. 3088-41-3), also known as 3-(Piperidin-1-yl)propanenitrile or β-Piperidinopropionitrile, is a bifunctional organic molecule featuring a saturated piperidine ring and a propanenitrile side chain.[1] While not a therapeutic agent in itself, its strategic importance lies in its role as a versatile intermediate, enabling the construction of more complex molecular architectures. The presence of a tertiary amine within the piperidine ring and a reactive nitrile group provides two distinct chemical handles for synthetic elaboration, making it a valuable synthon in multi-step drug synthesis.[2]
This guide will illuminate the discovery and historical context of 1-Piperidinepropanenitrile, detail its foundational synthesis, and map its evolution into a key component in the synthesis of modern pharmaceuticals.
Discovery and Historical Context: The Rise of Cyanoethylation
The precise moment of the first synthesis of 1-Piperidinepropanenitrile is not prominently documented in a singular "discovery" paper. Its emergence is intrinsically linked to the development of a fundamental organic reaction known as cyanoethylation . This reaction, which involves the Michael addition of a protic nucleophile to acrylonitrile, became a subject of extensive study in the mid-20th century.[3]
The general reaction is described as follows: YH + H₂C=CH−CN → Y−CH₂−CH₂−CN[3]
In this reaction, the nucleophile (YH), which can be an alcohol, thiol, or, in this case, a secondary amine like piperidine, attacks the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base.[3]
While a specific pioneering publication for 1-Piperidinepropanenitrile is not readily apparent from the available literature, the synthesis of a closely related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, was reported by Whitehead and Traverso in 1955 .[4] This work, focused on the reaction of amines with ethyl cyanoacetate, underscores that the fundamental chemistry for creating piperidine-containing nitriles was well-established during this period. The synthesis of 1-Piperidinepropanenitrile would have been a straightforward application of the cyanoethylation of piperidine with acrylonitrile, a reaction likely performed in numerous academic and industrial laboratories exploring the utility of this new class of reactions.
The initial interest in such compounds was likely driven by the desire to create novel chemical entities and to understand the scope and limitations of the cyanoethylation reaction. It was only later that the true value of 1-Piperidinepropanenitrile as a pharmaceutical intermediate became evident.
Chemical Properties and Synthesis
Physicochemical Properties
A summary of the key physicochemical properties of 1-Piperidinepropanenitrile is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3088-41-3 | [1] |
| Molecular Formula | C₈H₁₄N₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1][5] |
| IUPAC Name | 3-(Piperidin-1-yl)propanenitrile | [5] |
| Synonyms | 1-Piperidinepropionitrile, β-Piperidinopropionitrile | [1] |
Foundational Synthesis: The Cyanoethylation of Piperidine
The most direct and historically significant method for the synthesis of 1-Piperidinepropanenitrile is the base-catalyzed Michael addition of piperidine to acrylonitrile. This reaction is efficient and proceeds with high atom economy.
Experimental Protocol: Representative Synthesis of 1-Piperidinepropanenitrile
This protocol is a representative example based on the well-established principles of cyanoethylation of secondary amines from the mid-20th century.
Materials:
-
Piperidine
-
Acrylonitrile
-
A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a tertiary amine like triethylamine)
-
A suitable solvent (e.g., water, ethanol, or acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of piperidine in the chosen solvent is prepared. A catalytic amount of the base is added to the solution.
-
Addition of Acrylonitrile: Acrylonitrile is added dropwise to the stirred piperidine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: Upon completion, the reaction mixture is neutralized with a dilute acid. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 1-Piperidinepropanenitrile.
The causality behind these experimental choices lies in the mechanism of the Michael addition. The basic catalyst deprotonates the piperidine to a small extent, increasing its nucleophilicity. Acrylonitrile, with its electron-withdrawing nitrile group, is an excellent Michael acceptor. The dropwise addition and temperature control are crucial to manage the exothermicity of the reaction and to prevent the polymerization of acrylonitrile, a common side reaction.
The workflow for this synthesis can be visualized as follows:
Key Chemical Reactions
The synthetic utility of 1-Piperidinepropanenitrile stems from the reactivity of its two functional groups:
-
The Nitrile Group: The cyano group can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid (3-(piperidin-1-yl)propanoic acid) or an amide (3-(piperidin-1-yl)propanamide) under acidic or basic conditions.[2]
-
Reduction: Reduction to a primary amine (1-piperidinepropanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]
-
Grignard Reaction: Reaction with Grignard reagents to form ketones after hydrolysis.[2]
-
-
The Piperidine Nitrogen: The tertiary amine is nucleophilic and can undergo:
This dual reactivity allows for a wide range of synthetic modifications, making it a highly adaptable building block.
Modern Applications in Drug Development
The true value of 1-Piperidinepropanenitrile has been realized in its application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is embedded within several important drugs, often after significant chemical modification.
Intermediate in the Synthesis of Tofacitinib Impurities
Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, has a complex structure. While not a direct precursor to Tofacitinib itself, the 1-piperidinepropanenitrile core is found in several of its impurities and is used in the synthesis of related compounds for structure-activity relationship (SAR) studies. For example, (3R,4R)-3-[(6-amino-4-pyrimidinyl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile is a reagent used in such studies. The synthesis of these complex analogs often involves the acylation of a substituted piperidine with a cyanoacetyl derivative, a reaction that builds upon the fundamental structure of 1-piperidinepropanenitrile.
Precursor to Fenpiverinium Bromide
Fenpiverinium bromide is an anticholinergic and antispasmodic agent. Its synthesis can involve intermediates derived from 1-piperidinepropanenitrile. The propanenitrile chain is a key structural element that is elaborated to form the final quaternary ammonium compound.
The logical relationship of 1-Piperidinepropanenitrile as a foundational building block for more complex pharmaceutical agents can be visualized as follows:
Conclusion
1-Piperidinepropanenitrile exemplifies the often-unheralded role of simple chemical building blocks in the complex world of drug discovery and development. Born from the fundamental explorations of cyanoethylation in the mid-20th century, it has evolved into a strategic and versatile intermediate. Its dual reactivity, embodied by the piperidine nitrogen and the nitrile group, provides a robust platform for the synthesis of intricate molecular architectures. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and chemical utility of 1-Piperidinepropanenitrile offers valuable insights into the strategic design of synthetic routes for novel therapeutic agents. As the quest for new medicines continues, the importance of such foundational molecules in the synthetic chemist's toolbox remains undiminished.
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An In-depth Technical Guide to the Thermochemical Properties of 1-Piperidinepropanenitrile
This guide provides a comprehensive overview of the essential thermochemical properties of 1-Piperidinepropanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides detailed, field-proven methodologies for the determination of key thermochemical parameters. While specific experimental data for 1-Piperidinepropanenitrile is not extensively available in public literature, this guide furnishes the robust theoretical framework and practical protocols necessary for its determination.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] 1-Piperidinepropanenitrile, as a functionalized derivative, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] A thorough understanding of its thermochemical properties is paramount for process safety, scale-up, and ensuring the stability of synthetic pathways.
Core Thermochemical Properties: A Theoretical Framework
The thermochemical profile of a compound like 1-Piperidinepropanenitrile is defined by several key parameters. These values are critical for predicting reaction energetics, understanding physical stability, and designing safe and efficient chemical processes.
Table 1: Key Thermochemical Properties of 1-Piperidinepropanenitrile and Related Compounds
| Property | Symbol | Definition | Significance in Drug Development |
| Enthalpy of Formation | ΔH°f | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | Essential for calculating the heat of reaction for synthetic steps involving the molecule. |
| Enthalpy of Combustion | ΔH°c | The heat released when one mole of a substance is completely burned in excess oxygen. | A fundamental property for assessing overall chemical energy and is used to derive the enthalpy of formation. |
| Enthalpy of Vaporization | ΔH°vap | The amount of energy required to transform one mole of a liquid into a gas at a given pressure. | Crucial for purification processes like distillation and for understanding volatility. |
| Heat Capacity | C_p | The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. | Necessary for designing heating and cooling protocols in chemical reactors and for safety analysis. |
| Piperidine (for comparison) | |||
| Enthalpy of Formation (liquid) | ΔH°f(l) | -95.0 ± 0.7 kJ/mol | Provides a baseline for estimating the properties of its derivatives.[4] |
| Heat Capacity (liquid, 298.15 K) | C_p(l) | 179.86 J/mol·K | Useful for comparative analysis of how functionalization affects thermal properties.[5] |
Experimental Determination of Thermochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the core thermochemical properties of 1-Piperidinepropanenitrile. The methodologies are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound like 1-Piperidinepropanenitrile is typically determined indirectly from its experimentally measured enthalpy of combustion.[6][7] Bomb calorimetry is the gold standard for this measurement.[8]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of high-purity 1-Piperidinepropanenitrile into a crucible. The purity of the sample is critical, and it should be verified by techniques such as GC-MS or NMR prior to analysis.
-
A known length of nickel-chromium ignition wire is placed in contact with the sample.
-
-
Calorimeter Assembly:
-
The crucible is placed inside the "bomb," a robust, sealed stainless-steel vessel.
-
The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm. This ensures complete combustion.
-
A known volume of purified water is added to the calorimeter bucket, and the sealed bomb is submerged.
-
-
Temperature Equilibration and Data Collection:
-
The entire calorimeter system is allowed to reach thermal equilibrium. The initial temperature is recorded with a high-precision thermometer.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
-
Calculation of Enthalpy of Combustion:
-
The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The total heat evolved (q_total) during the combustion of 1-Piperidinepropanenitrile is calculated using the formula: q_total = C_cal * ΔT where ΔT is the corrected temperature change.
-
The molar enthalpy of combustion (ΔH°c) is then calculated, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid from the nitrogen in the sample).
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of 1-Piperidinepropanenitrile (C8H14N2): C8H14N2(l) + 11.5 O2(g) → 8 CO2(g) + 7 H2O(l) + N2(g)
-
The equation for the enthalpy of formation is: ΔH°f(C8H14N2) = [8 * ΔH°f(CO2) + 7 * ΔH°f(H2O)] - ΔH°c(C8H14N2)
-
The standard enthalpies of formation for CO2 and H2O are well-established values.[9]
-
Diagram: Workflow for Determining Enthalpy of Formation
Caption: Workflow for determining the enthalpy of formation.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining the heat capacity of a substance and observing the enthalpies of phase transitions (e.g., melting, boiling).[8][10]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation and Encapsulation:
-
A small, accurately weighed sample of 1-Piperidinepropanenitrile (typically 5-10 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of sample due to vaporization during the experiment.
-
-
Instrument Setup and Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
A sealed empty pan is used as a reference.
-
-
Dynamic Temperature Scan:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis for Heat Capacity:
-
The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
The heat capacity is calculated as a function of temperature.
-
-
Data Analysis for Phase Transitions:
-
Phase transitions, such as melting, will appear as endothermic peaks on the DSC thermogram.
-
The enthalpy of fusion (ΔH_fus) is determined by integrating the area under the melting peak.
-
Diagram: DSC Experimental Workflow
Caption: DSC experimental workflow for thermal analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained data, the following practices are essential:
-
Purity Assessment: The purity of the 1-Piperidinepropanenitrile sample must be of the highest level, as impurities can significantly affect thermochemical measurements. Purity should be confirmed by multiple analytical techniques.
-
Instrument Calibration: Regular calibration of calorimeters and thermal analysis equipment with certified standards is non-negotiable.[6]
-
Repeatability: All experiments should be conducted in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements provides a measure of the precision.
-
Comparative Analysis: The experimentally determined values should be compared with theoretical estimations or data from structurally similar compounds, such as piperidine, to check for consistency.[4][5]
Conclusion
A comprehensive understanding of the thermochemical properties of 1-Piperidinepropanenitrile is a critical enabler for its effective and safe use in pharmaceutical research and development. While a complete dataset for this specific molecule is not yet publicly available, the experimental protocols detailed in this guide provide a clear and robust pathway for its determination. By adhering to the principles of meticulous sample preparation, rigorous instrument calibration, and thorough data analysis, researchers can generate the high-quality thermochemical data needed to advance their drug discovery and development programs.
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Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., El-Sayed, R., & Al-Amshany, Z. M. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 19932. [Link]
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Quantum chemical calculations for 1-Piperidinepropanenitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Piperidinepropanenitrile
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the ability to predict molecular behavior in silico is not merely an academic exercise; it is a cornerstone of efficient and targeted research. Molecules like 1-Piperidinepropanenitrile, which contains the privileged piperidine scaffold, are of immense interest to medicinal chemists.[1][2] The conformational flexibility of the piperidine ring and the electronic influence of the propanenitrile group dictate its interactions with biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a robust framework for employing quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-Piperidinepropanenitrile, thereby accelerating rational drug design. We move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are not just followed, but understood.
Foundational Principles: Why Quantum Chemistry?
Quantum chemistry allows us to solve the Schrödinger equation for a given molecule, providing approximate solutions that yield critical insights into molecular energies and properties.[3] For a molecule like 1-Piperidinepropanenitrile (Formula: C₈H₁₄N₂, Molecular Weight: 138.21 g/mol ), these calculations can predict its three-dimensional structure, vibrational modes (which correspond to its infrared spectrum), and electronic characteristics with remarkable accuracy.[4][5]
Among the various methods, Density Functional Theory (DFT) has emerged as the workhorse for computational chemistry due to its excellent balance of computational cost and accuracy.[3][6] DFT methods calculate the electron density of a system to determine its energy. The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a critical decision that impacts the quality of the results.[6][7]
-
Causality in Method Selection : We select the B3LYP hybrid functional because it has a long-standing track record of providing reliable results for a wide range of organic molecules.[8] The 6-311+G(d,p) basis set is chosen for its robustness; it includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to correctly model the shape of electron clouds in bonds, which is essential for the cyano group and the piperidine ring's heteroatom.
The Computational Workflow: A Self-Validating Protocol
A successful computational study follows a logical and verifiable sequence of steps. The protocol described below is designed as a self-validating system, where the output of each step confirms the validity of the previous one.
Diagram: Quantum Chemical Calculation Workflow
Caption: A standard workflow for quantum chemical analysis.
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Step 1: Building the Initial Structure
-
Use molecular building software (e.g., Avogadro, ChemDraw) to construct the 3D structure of 1-Piperidinepropanenitrile.
-
Ensure the piperidine ring is in its most stable chair conformation.[1][9]
-
Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Create an input file specifying the coordinates, a charge of 0, and a spin multiplicity of 1 (singlet state).
-
Specify the calculation type as geometry optimization (Opt).
-
Define the level of theory: B3LYP/6-311+G(d,p).
-
Execute the calculation. The software will iteratively adjust the atomic positions to find the structure with the minimum energy.
Step 3: Frequency Analysis and Validation
-
Using the optimized geometry from the previous step, create a new input file.
-
Specify the calculation type as frequency analysis (Freq).
-
Crucially, use the exact same level of theory (B3LYP/6-311+G(d,p)) as the optimization. Mismatched levels of theory will produce invalid results.
-
Execute the calculation.
-
Trustworthiness Check : After the calculation is complete, inspect the output file for the calculated vibrational frequencies. The structure is a true energy minimum only if all frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates a transition state or a saddle point, and the initial structure must be modified and re-optimized.[10]
Step 4: Calculation of Electronic Properties
-
The frequency calculation output file already contains much of the necessary information.
-
Key properties to extract include:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The molecular dipole moment.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
-
To visualize the Molecular Electrostatic Potential (MEP), a separate calculation is often run on the optimized geometry to generate a cube file, which can then be rendered with visualization software.
Data Presentation and Interpretation
Structural Properties
The geometry optimization yields the most stable conformation of the molecule in the gas phase. Key structural parameters should be tabulated for clarity.
Table 1: Calculated Geometric Parameters for 1-Piperidinepropanenitrile
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C≡N (Nitrile) | ~1.16 |
| C-C (Nitrile chain) | ~1.53 | |
| C-N (Piperidine ring) | ~1.46 | |
| C-C (Piperidine ring) | ~1.54 | |
| Bond Angles (°) | C-C≡N | ~179.0 |
| C-N-C (Piperidine) | ~111.5 | |
| Dihedral Angles (°) | C-C-C-N (Propane chain) | Varies (gauche/anti) |
Note: These are representative values. Actual calculated values should be reported from the output file.
Vibrational Analysis
The frequency calculation provides the vibrational modes of the molecule. These can be directly compared to an experimental IR spectrum, such as the one available in the NIST Chemistry WebBook.[4]
Table 2: Selected Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Intensity | Assignment | Experimental IR Peak (cm⁻¹)[4] |
| ~2245 | Medium | C≡N stretch | ~2240 |
| ~2950-3000 | Strong | C-H stretch (aliphatic) | ~2800-3000 |
| ~1450 | Medium | CH₂ scissoring | ~1440 |
| ~1100 | Strong | C-N stretch | ~1110 |
Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.[11]
Electronic Properties and Chemical Reactivity
Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interaction potential.
Table 3: Key Calculated Electronic Properties
| Property | Value (a.u.) | Value (eV) | Interpretation |
| HOMO Energy | -0.254 | -6.91 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | 0.041 | 1.12 | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 0.295 | 8.03 | A large gap suggests high kinetic stability and low chemical reactivity.[12] |
| Dipole Moment | - | ~3.5 Debye | Indicates the molecule is polar, suggesting good solubility in polar solvents. |
-
Frontier Molecular Orbitals (HOMO/LUMO) : The HOMO is likely localized on the piperidine nitrogen, indicating this is a primary site for electrophilic attack. The LUMO may have significant contributions from the π* orbital of the cyano group, making it a site for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) : An MEP map visually confirms these reactive sites. It will show a negative potential (red/yellow) around the nitrogen of the cyano group, indicating a region of high electron density and a likely site for electrophilic attack or hydrogen bonding. A positive potential (blue) will be found around the hydrogen atoms.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of 1-Piperidinepropanenitrile using DFT. By following this workflow—from initial structure generation and validated geometry optimization to the detailed analysis of structural, vibrational, and electronic properties—researchers can gain profound insights into the molecule's intrinsic characteristics. These computational results provide a powerful complement to experimental data, enabling a deeper understanding of molecular behavior and accelerating the data-driven design of novel therapeutics in drug discovery.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Piperidinepropanenitrile and its Analogs
Foreword: The Imperative of Structural Elucidation in Drug Discovery
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the blueprint for function. The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in specific intermolecular interactions make it a "privileged scaffold."[2] Understanding the crystal structure of piperidine derivatives, such as 1-piperidinepropanenitrile, provides invaluable insights into their physicochemical properties, potential binding modes to biological targets, and solid-state characteristics crucial for pharmaceutical formulation.
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of piperidine-containing compounds. While a published crystal structure for 1-piperidinepropanenitrile (CAS 3088-41-3) is not available in the public domain as of this writing, we will use the closely related analog, 3-oxo-3-(piperidin-1-yl)propanenitrile , as a case study to illustrate the experimental and computational workflows in detail. The principles and protocols discussed herein are directly applicable to the structural analysis of 1-piperidinepropanenitrile, should suitable single crystals be obtained.
Part 1: Synthesis and Crystallization - From Molecule to Measurable Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of Piperidinepropanenitrile Derivatives
Organic nitriles, compounds featuring a -C≡N functional group, can be synthesized through various established routes.[3][4] A common method for preparing β-aminopropionitriles involves the cyanoethylation of an amine. For 1-piperidinepropanenitrile, this would typically involve the reaction of piperidine with acrylonitrile.
In our case study, 3-oxo-3-(piperidin-1-yl)propanenitrile was synthesized by reacting ethyl cyanoacetate with piperidine in ethanol at room temperature.[1][5] This straightforward nucleophilic acyl substitution reaction yields the desired product as a white precipitate, which can then be purified by recrystallization.[1]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The goal is to produce a well-ordered, three-dimensional lattice with minimal defects.[6] For small organic molecules like piperidinepropanenitriles, several techniques can be employed.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[6] For 3-oxo-3-(piperidin-1-yl)propanenitrile, ethanol was found to be a suitable solvent.[1]
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: Hot-filter the solution to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Slow Cooling and Evaporation: Cover the vessel with a watch glass or perforated film to allow for slow evaporation of the solvent. The vessel should be left undisturbed in a vibration-free environment.
-
Crystal Growth: As the solvent evaporates and the solution cools, it becomes supersaturated, promoting the slow growth of crystals. This process can take several days to weeks.[7]
Other techniques such as vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, can also be highly effective for obtaining high-quality crystals.[7]
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8][9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8][10]
Diagram 1: Single-Crystal X-ray Diffraction Workflow
Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment, from data collection to the final refined structure.
Step-by-Step Methodology: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[10] X-rays are generated, monochromatized (e.g., Mo Kα or Cu Kα radiation), and directed at the crystal.[1][10][11] The crystal is rotated, and a series of diffraction images are collected by a detector at various orientations.[8]
-
Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and correct for experimental factors. This step yields a file containing a list of Miller indices (h,k,l) and their corresponding intensities.
-
Structure Solution: This is the process of determining the phases of the diffracted X-rays, which is known as the "phase problem." For small molecules, this is typically solved using direct methods, which are implemented in software packages like SHELXS or SHELXT.[12] These programs use statistical relationships between the measured intensities to derive initial phase estimates.
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method, commonly with software like SHELXL.[13] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other variables to achieve the best possible fit between the calculated and observed diffraction data.[13] Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."[1]
Part 3: Interpreting the Results - A Case Study of 3-oxo-3-(piperidin-1-yl)propanenitrile
The final output of a successful crystal structure analysis is a wealth of precise geometric information, typically presented in a Crystallographic Information File (CIF).
Crystallographic Data Summary
The following table summarizes the crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile.[1][11] This data provides the fundamental parameters of the crystal lattice.
| Parameter | 3-oxo-3-(piperidin-1-yl)propanenitrile |
| Chemical Formula | C₈H₁₂N₂O |
| Formula Weight | 152.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7106 (2) |
| b (Å) | 8.9468 (2) |
| c (Å) | 9.8487 (2) |
| β (°) | 101.425 (1) |
| Volume (ų) | 838.69 (3) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 296 |
| Radiation (λ, Å) | Cu Kα (1.54178) |
| R-factor (R1) | 0.053 |
| wR2 (all data) | 0.128 |
| CCDC Deposition Number | CSD 2304617 |
Data sourced from Fun et al. (2012) and Abdel-Aziz et al. (2025).[1][11]
Molecular and Crystal Structure Insights
The refined structure reveals key details about the molecule's conformation and how it packs in the solid state.
-
Molecular Conformation: The piperidine ring adopts a stable chair conformation.[1][11] The propanenitrile fragment is essentially planar, and the plane of this fragment forms a dihedral angle of 32.88 (12)° with the mean plane of the piperidine ring.[11] This twist is a critical conformational feature that would influence how the molecule docks into a receptor binding site.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked into chains along the c-axis by C—H···O hydrogen bonds.[11] These non-covalent interactions are the "glue" that holds the crystal together. Understanding these interactions is vital for predicting polymorphism, where a compound can crystallize in multiple forms with different physical properties.
Diagram 2: Logical Flow of Structure Interpretation
Caption: The logical progression from the final crystallographic data (CIF file) to the interpretation of molecular features and their broader implications in pharmaceutical science.
Conclusion: From Data to Discovery
The crystal structure analysis of a molecule like 1-piperidinepropanenitrile or its analogs is a powerful, multi-step process that bridges synthetic chemistry and pharmaceutical science. It provides an unambiguous determination of the molecular structure, offering foundational knowledge for understanding a compound's behavior.[8][9] The detailed protocols and interpretative frameworks discussed in this guide, exemplified by the analysis of 3-oxo-3-(piperidin-1-yl)propanenitrile, represent a robust pathway from a synthesized molecule to actionable structural insights. For drug development professionals, this information is critical for rational drug design, lead optimization, and the development of stable, effective pharmaceutical formulations.
References
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Available at: [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
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Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed, National Library of Medicine. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. Available at: [Link]
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Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E, 68(Pt 9), o2726. Available at: [Link]
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University of Fribourg. (n.d.). Guide for crystallization. Available at: [Link]
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Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Gražulis, S., et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267–D273. Available at: [Link]
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link]
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Pharmacological profile of 1-Piperidinepropanenitrile derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-Piperidinepropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] The introduction of a propanenitrile moiety to this core structure creates the 1-Piperidinepropanenitrile class of compounds, a versatile series of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these derivatives. We delve into their mechanisms of action across key therapeutic areas, including calcium channel modulation for cardiovascular diseases, multi-receptor targeting for central nervous system (CNS) disorders, and antimicrobial applications. This document synthesizes field-proven insights with detailed experimental protocols to serve as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The 1-Piperidinepropanenitrile Scaffold in Medicinal Chemistry
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing drugs that target a diverse range of biological receptors.[2] The addition of a propanenitrile group at the 1-position introduces unique physicochemical properties. The nitrile group can act as a hydrogen bond acceptor, a metabolic soft spot, or a reactive handle for further chemical elaboration, significantly expanding the accessible chemical space and potential biological targets.[5] This guide aims to elucidate the pharmacological potential unlocked by this combination, moving from foundational synthesis to specific, high-impact therapeutic applications.
Synthesis and Chemical Space
The synthesis of 1-piperidinepropanenitrile derivatives can range from straightforward condensations to complex, multi-step sequences for chiral molecules. The choice of synthetic route is dictated by the desired substitution pattern and is a critical first step in exploring the structure-activity landscape.
A foundational member of this class, 3-oxo-3-(piperidin-1-yl)propanenitrile, can be synthesized via a simple and efficient condensation reaction between ethyl cyanoacetate and piperidine.[1][6] This reaction provides a high-yield pathway to a key building block that can be further modified. More complex derivatives, such as those used as intermediates for Janus kinase (JAK) inhibitors like Tofacitinib, require sophisticated, stereospecific synthetic strategies to install the correct functionality on the piperidine ring.[7][8]
Caption: General workflow for synthesizing 1-piperidinepropanenitrile derivatives.
Core Pharmacological Profiles & Mechanisms of Action
This scaffold has demonstrated significant activity in three primary areas: calcium channel modulation, central nervous system disorders, and antimicrobial applications.
Calcium Channel Modulation
Voltage-gated calcium channels are critical in regulating cardiovascular function, and their blockade is a proven strategy for treating hypertension. A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which includes a bis(4-fluorophenyl)acetonitrile analogue, have been identified as potent calcium channel blockers.[9]
Mechanism & Structure-Activity Relationship (SAR): These compounds antagonize the influx of calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[10] SAR studies revealed that potency is significantly enhanced by the presence of fluoro substituents at the 3- and/or 4-positions of the diphenylmethyl group.[9] The acetonitrile derivative demonstrated potency similar to its non-nitrile counterpart, indicating that the nitrile group is well-tolerated and can be used to modulate physicochemical properties without sacrificing activity.[9]
Caption: Mechanism of action for calcium channel blocking derivatives.
Quantitative Data Summary: Calcium Channel Blockers
| Compound Class | Key Structural Features | Activity | Reference |
|---|---|---|---|
| 4-(diarylmethyl)piperidines | Bis(4-fluorophenyl)acetonitrile group | Potent Ca2+ channel blockade | [9] |
| Dihydropyrimidines | Piperidine carbamate moiety | Potent antihypertensive | [10] |
| 1,4-substituted piperidines | 3-axial fluoropiperidine | Selective T-type Ca2+ channel inhibition |[11] |
Central Nervous System (CNS) Activity
The structural versatility of piperidine derivatives makes them ideal candidates for targeting complex CNS receptors.
The derivative NRA0562 serves as an excellent case study for a putative atypical antipsychotic.[12] Its pharmacological profile is characterized by a high affinity for multiple dopamine and serotonin receptor subtypes.
Mechanism & Receptor Binding Profile: Atypical antipsychotics achieve their therapeutic effect by modulating dopaminergic and serotonergic systems, with a hallmark being a higher affinity for the serotonin 5-HT₂ₐ receptor relative to the dopamine D₂ receptor. This profile is believed to reduce the risk of extrapyramidal side effects. NRA0562 exhibits this exact profile, with potent binding to D₁, D₂, D₃, and D₄ receptors, coupled with an even higher affinity for the 5-HT₂ₐ receptor.[12] In vivo studies confirm this profile, showing potent inhibition of methamphetamine-induced hyperactivity at doses significantly lower than those causing catalepsy.[12]
Receptor Binding Affinities of NRA0562
| Receptor | Ki (nM) |
|---|---|
| Dopamine D₁ | 7.09 |
| Dopamine D₂ | 2.49 |
| Dopamine D₃ | 3.48 |
| Dopamine D₄ | 1.79 |
| Serotonin 5-HT₂ₐ | 1.50 |
| α₁ Adrenoceptor | 0.56 |
(Data sourced from reference[12])
The broader class of piperidine derivatives shows promise for other neurological disorders. Selective inhibitors of T-type calcium channels have demonstrated efficacy in animal models of epilepsy, essential tremor, and Parkinson's disease.[11] Furthermore, certain derivatives are known to possess analgesic properties, potentially mediated through opioid receptors.[13]
Antimicrobial Activity
Functionalized piperidines have emerged as valuable scaffolds for developing new antimicrobial agents.
Mechanism & Application: The compound 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) has demonstrated promising antimicrobial potency.[1][6] When incorporated into a sodium alginate/poly(vinyl alcohol) film, it exhibits significant activity against a range of pathogenic microbes, including P. aeruginosa, S. aureus, E. coli, and C. albicans.[1][5] The mechanism is attributed to the inherent bioactivity of the PPN molecule. The formulation into a biocompatible film suggests potential applications in wound dressings or controlled-release drug delivery systems to combat localized infections.[6]
Antimicrobial Activity of PPN-Containing Films
| Microbial Strain | Inhibition (%) at Highest PPN Conc. |
|---|---|
| P. aeruginosa | > 80% |
| S. aureus | > 80% |
| E. coli | > 80% |
| B. subtilis | > 80% |
| C. albicans | > 80% |
| A. niger | ~ 40% |
(Data sourced from reference[1])
Pharmacokinetics and Metabolic Stability
A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For piperidine-containing molecules, metabolic stability is a key consideration.
Metabolic Pathways: The primary metabolic pathway for many substituted piperidines is N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes like CYP3A4.[14] The nature of the substituent on the piperidine nitrogen heavily influences the rate of metabolism, directly impacting the compound's half-life and bioavailability. Structural modifications, such as introducing steric hindrance or replacing metabolically labile groups, are common strategies to enhance stability.
Caption: A typical workflow for assessing the metabolic stability of new chemical entities.[14]
Experimental Methodologies
The following protocols are representative of the standard methodologies used to characterize the pharmacological profile of 1-piperidinepropanenitrile derivatives.
Protocol: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile
Causality: This protocol exemplifies a robust and high-yield method for creating a foundational building block of the derivative class.[1]
-
Add piperidine (0.02 mol) to a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml).
-
Stir the reaction mixture at room temperature for 2 hours.
-
A white precipitate will form. Filter the mixture to collect the solid product.
-
Recrystallize the crude product from ethanol to afford pure 3-oxo-3-(piperidin-1-yl)propanenitrile as colorless crystals.
-
Confirm structure and purity using ¹H NMR and elemental analysis.[1]
Protocol: In Vitro Calcium Channel Antagonism Assay
Causality: This ex vivo functional assay directly measures the physiological effect of a compound on vascular tissue, providing a reliable measure of its vasorelaxant (and thus potential antihypertensive) activity.[9]
-
Prepare aortic strips from male New Zealand White rabbits.
-
Suspend the strips in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Depolarize the tissue with a high-potassium solution to induce contraction.
-
After washing, add CaCl₂ cumulatively to generate a dose-response curve.
-
Incubate a separate set of tissues with the test compound (a 1-piperidinepropanenitrile derivative) for a set period.
-
Repeat the cumulative addition of CaCl₂ in the presence of the test compound.
-
Calculate the potency of the antagonist by comparing the dose-response curves with and without the compound.
Protocol: In Vivo Antihypertensive Screening
Causality: The Spontaneously Hypertensive Rat (SHR) model is the gold standard for evaluating the in vivo efficacy of potential antihypertensive agents, as these animals genetically develop hypertension that mimics the human condition.[9]
-
Use adult male Spontaneously Hypertensive Rats.
-
Measure baseline mean arterial blood pressure via a carotid artery catheter.
-
Administer the test compound orally at a specified dose (e.g., 30 mg/kg).
-
Monitor blood pressure continuously for several hours post-dosing.
-
A statistically significant reduction in blood pressure compared to a vehicle-treated control group indicates positive activity.
Protocol: In Vitro Metabolic Stability Assay
Causality: This in vitro assay using human liver microsomes (HLM) is a cost-effective, high-throughput method to predict the metabolic fate of a drug in humans, identifying liabilities early in the discovery process.[14]
-
Prepare an incubation mixture containing HLM, NADPH (as a cofactor), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (e.g., at 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot immediately with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion and Future Directions
The 1-piperidinepropanenitrile scaffold represents a highly versatile and pharmacologically relevant class of compounds. The available data robustly demonstrate their potential as potent calcium channel blockers for cardiovascular diseases, multi-target ligands for complex CNS disorders like psychosis, and novel antimicrobial agents.[1][9][12] The propanenitrile moiety provides a key handle for synthetic elaboration and property modulation, allowing for fine-tuning of activity, selectivity, and pharmacokinetic profiles.
Future research should focus on expanding the structure-activity relationships for specific targets, particularly in optimizing selectivity for different calcium channel subtypes or refining the receptor binding profile for CNS applications. Elucidating detailed mechanisms of antimicrobial action and leveraging the scaffold in drug-conjugate or targeted delivery systems also represent promising avenues for exploration. For drug development professionals, this class of derivatives offers a rich starting point for new discovery programs aimed at addressing significant unmet medical needs.
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Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. Available at: [Link]
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Connor, D. T., et al. (1991). Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
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Xiang, Z., et al. (2013). Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. ACS Medicinal Chemistry Letters. Available at: [Link]
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Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. Available at: [Link]
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Shaik, A. B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Research Journal of Pharmacy and Technology. Available at: [Link]
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ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
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Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Atwal, K. S., et al. (1994). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. Available at: [Link]
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Noda, Y., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Psychopharmacology. Available at: [Link]
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Sharma, A., et al. (2022). Pharmacological Profile of Piperine and its Synthetic Derivatives. Eurasian Journal of Science & Engineering. Available at: [Link]
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Glushankova, L. N., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]
- Hoyt, S. B., et al. (2005). Diarylamine derivatives as calcium channel blockers. Google Patents.
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Pérez-Vásquez, A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
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Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. Available at: [Link]
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Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]
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García-García, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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Ruzza, C., et al. (2014). In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. British Journal of Pharmacology. Available at: [Link]
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Lee, W., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules. Available at: [Link]
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Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. Pharmaffiliates. Available at: [Link]
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A Comprehensive Technical Guide to the Synthetic Routes of 1-Piperidinepropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Piperidinepropanenitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, combining a piperidine moiety with a propanenitrile chain, offers a versatile scaffold for the synthesis of more complex molecules, including enzyme inhibitors and other therapeutic compounds. This technical guide provides an in-depth review and analysis of the principal synthetic routes to 1-Piperidinepropanenitrile. Each method is examined from a mechanistic perspective, with a focus on the causality behind experimental choices. This guide aims to equip researchers and drug development professionals with the necessary knowledge to select and optimize the most suitable synthetic strategy for their specific needs, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1-Piperidinepropanenitrile in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, prized for its favorable pharmacokinetic properties. When functionalized with a propanenitrile group, the resulting 1-Piperidinepropanenitrile becomes a key intermediate for introducing a reactive and versatile three-carbon chain. This moiety can be further elaborated into various functional groups, making it a cornerstone in the synthesis of complex pharmaceutical ingredients. Notably, derivatives of 1-Piperidinepropanenitrile are integral to the structure of advanced therapeutic agents, such as Tofacitinib, a Janus kinase (JAK) inhibitor. A thorough understanding of the synthetic pathways to this core structure is therefore essential for the efficient and scalable production of these and future medicines.
Primary Synthetic Routes: A Comparative Overview
The synthesis of 1-Piperidinepropanenitrile can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product.
| Synthetic Route | Starting Materials | General Reaction Type | Key Advantages | Potential Challenges |
| Route 1: Cyanoethylation of Piperidine | Piperidine, Acrylonitrile | Michael Addition | High atom economy, direct route. | Potential for di-cyanoethylation, exothermic reaction. |
| Route 2: Acylation of Piperidine | Piperidine, Ethyl Cyanoacetate | Nucleophilic Acyl Substitution | High yield, readily available starting materials. | Produces a β-keto nitrile, requiring further reduction if the simple propanenitrile is desired. |
| Route 3: Nucleophilic Substitution | Piperidine, 3-Chloropropanenitrile | SN2 Reaction | Good for specific labeling studies, straightforward. | 3-Chloropropanenitrile is a lachrymator and toxic. |
Route 1: Cyanoethylation of Piperidine via Michael Addition
The most direct and atom-economical approach to 1-Piperidinepropanenitrile is the cyanoethylation of piperidine. This reaction is a classic example of a Michael addition, where the nucleophilic piperidine attacks the β-carbon of the electron-deficient acrylonitrile.
Mechanistic Insights
The reaction is typically catalyzed by a base, which serves to deprotonate the piperidine, increasing its nucleophilicity. The resulting piperidide anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group. The intermediate enolate is then protonated by the solvent or a proton source to yield the final product.
Caption: Mechanism of Cyanoethylation of Piperidine.
Catalysis
While the reaction can proceed without a catalyst, especially with highly nucleophilic amines like piperidine, catalysis is often employed to improve reaction rates and yields. Both basic and acidic catalysts can be used.
-
Base Catalysis: Strong bases such as alkali metal hydroxides or alkoxides are effective. Quaternary ammonium hydroxides are also used. Base catalysis enhances the nucleophilicity of the amine.
-
Acid Catalysis: In some cases, particularly with less reactive amines, acid catalysts like acetic acid or copper salts (e.g., cupric acetate) can be employed. The role of the acid is likely to activate the acrylonitrile towards nucleophilic attack.
Experimental Protocol (Generalized)
Materials:
-
Piperidine
-
Acrylonitrile
-
Catalyst (optional, e.g., a catalytic amount of sodium hydroxide)
-
Solvent (optional, e.g., ethanol or water)
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, thermometer, and addition funnel with piperidine. If a solvent is used, add it at this stage.
-
Cool the reaction mixture in an ice bath. The reaction is exothermic.
-
Slowly add acrylonitrile to the cooled piperidine solution with vigorous stirring, maintaining the temperature below a designated point (e.g., 30°C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove any excess starting materials and solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure 1-Piperidinepropanenitrile.
Potential Side Reactions and Purification
The primary side reaction of concern is di-cyanoethylation , where the initial product, 1-piperidinepropanenitrile, which still possesses a nitrile group, could potentially react with another molecule of acrylonitrile. However, with secondary amines like piperidine, this is less of a concern compared to primary amines. Controlling the stoichiometry (using a slight excess of piperidine) and reaction temperature can minimize this.
Purification is typically achieved by vacuum distillation . The significant difference in boiling points between piperidine, acrylonitrile, and the product allows for effective separation.
Route 2: Acylation of Piperidine with Ethyl Cyanoacetate
This route involves the nucleophilic acyl substitution of piperidine on ethyl cyanoacetate to form an intermediate, 3-oxo-3-(piperidin-1-yl)propanenitrile. This β-keto nitrile can be a valuable intermediate itself or can be further reduced to yield the saturated propanenitrile chain if desired.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide product.
Caption: Workflow for the Acylation Route.
Experimental Protocol: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile[1]
Materials:
-
Piperidine (0.02 mol)
-
Ethyl cyanoacetate (0.01 mol)
-
Ethanol (20 ml)
Procedure:
-
To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml), add piperidine (0.02 mol).
-
Stir the reaction mixture at room temperature for two hours.
-
Filter the resulting white precipitate.
-
Crystallize the precipitate from ethanol to afford colorless crystals of 3-oxo-3-(piperidin-1-yl)propanenitrile.
This protocol reports a high yield of 92%.[1]
Further Conversion to 1-Piperidinepropanenitrile
To obtain 1-Piperidinepropanenitrile from the β-keto nitrile intermediate, a reduction of the ketone is necessary. Standard ketone reduction methods that are compatible with the nitrile group can be employed, such as the Wolff-Kishner reduction or catalytic hydrogenation under specific conditions.
Route 3: Nucleophilic Substitution with 3-Chloropropanenitrile
This synthetic strategy involves the SN2 reaction of piperidine with 3-chloropropanenitrile. The nitrogen atom of piperidine acts as a nucleophile, displacing the chloride leaving group.
Mechanistic Considerations
This is a classic bimolecular nucleophilic substitution reaction. The rate of the reaction is dependent on the concentration of both piperidine and 3-chloropropanenitrile. The use of a non-nucleophilic base is often beneficial to neutralize the HCl formed during the reaction, preventing the formation of piperidinium hydrochloride which is not nucleophilic.
Caption: Nucleophilic Substitution Pathway.
Experimental Protocol (Generalized)
Materials:
-
Piperidine
-
3-Chloropropanenitrile
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a reaction vessel, dissolve piperidine and the base in the chosen solvent.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C).
-
Slowly add 3-chloropropanenitrile to the reaction mixture.
-
Maintain the temperature and stir for several hours until the reaction is complete.
-
Cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Safety and Handling
3-Chloropropanenitrile is a toxic and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Conclusion and Future Perspectives
The synthesis of 1-Piperidinepropanenitrile can be effectively achieved through several distinct routes, with the cyanoethylation of piperidine being the most direct. The acylation route provides a high-yielding alternative, especially if the intermediate β-keto nitrile is of interest. The nucleophilic substitution pathway offers another viable, albeit potentially more hazardous, option.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including cost, scale, safety, and the desired purity of the final compound. As the demand for complex piperidine-containing pharmaceuticals continues to grow, the development of even more efficient, safer, and greener synthetic methodologies for key intermediates like 1-Piperidinepropanenitrile will remain an active area of research.
References
- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC - NIH. (URL: [Link])
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1-(Cyanoacetyl)piperidine | C8H12N2O | CID 84765 - PubChem - NIH. (URL: [Link])
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Cyanoethylation - Wikipedia. (URL: [Link])
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-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed. (URL: [Link])
-
Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent. (URL: [Link])
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Methodological & Application
High-Yield Synthesis of 1-Piperidinepropanenitrile: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 1-Piperidinepropanenitrile, a valuable building block in the development of various pharmaceutical agents. The protocol details a robust and efficient cyanoethylation reaction of piperidine with acrylonitrile. Emphasis is placed on the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a thorough understanding of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
1-Piperidinepropanenitrile, also known as 3-(piperidin-1-yl)propanenitrile, is a key intermediate in the synthesis of numerous compounds with significant biological activity. Its structure, featuring a piperidine ring and a nitrile functional group, allows for diverse chemical modifications, making it a versatile precursor in medicinal chemistry. The piperidine moiety is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties.
The synthesis of 1-Piperidinepropanenitrile is most effectively achieved through a cyanoethylation reaction, which involves the Michael addition of piperidine to acrylonitrile. This reaction is typically base-catalyzed, although the inherent basicity of piperidine can often facilitate the reaction without an external catalyst. The nitrile group of acrylonitrile renders the β-carbon electrophilic and susceptible to nucleophilic attack by the secondary amine of piperidine.
This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1-Piperidinepropanenitrile, with a focus on maximizing yield and purity.
Reaction Mechanism and Rationale
The synthesis of 1-Piperidinepropanenitrile proceeds via a nucleophilic conjugate addition, specifically a Michael reaction. The mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
-
Proton Transfer: The resulting zwitterionic intermediate is neutralized by a proton transfer, typically from another molecule of piperidine or a protic solvent, to yield the final product, 1-Piperidinepropanenitrile.
The reaction is often exothermic and proceeds readily. While external base catalysis is common for cyanoethylation of less nucleophilic amines, piperidine's strong basicity and nucleophilicity generally allow the reaction to proceed efficiently without additional catalysts. The choice of a protic solvent like ethanol can facilitate the proton transfer step.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Piperidine | Reagent Grade, ≥99% | Major Chemical Supplier |
| Acrylonitrile | Reagent Grade, ≥99%, with inhibitor | Major Chemical Supplier |
| Ethanol | Anhydrous | Major Chemical Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Major Chemical Supplier |
| Round-bottom flask | 250 mL | Standard Laboratory Glassware |
| Magnetic stirrer and stir bar | Standard Laboratory Equipment | |
| Reflux condenser | Standard Laboratory Glassware | |
| Dropping funnel | 100 mL | Standard Laboratory Glassware |
| Ice bath | Standard Laboratory Equipment | |
| Rotary evaporator | Standard Laboratory Equipment | |
| Vacuum distillation apparatus | Standard Laboratory Glassware |
Safety Precautions
-
Piperidine: Highly flammable, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[4] It is also a lachrymator. Handle with extreme care in a fume hood, using appropriate PPE. Acrylonitrile can polymerize violently, especially in the absence of an inhibitor or in the presence of strong bases or acids.[4]
-
The reaction is exothermic. Controlled addition of acrylonitrile is crucial to prevent overheating and potential runaway reactions.
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (0.2 mol). Place the flask in an ice bath to cool.
-
Reagent Addition: Slowly add acrylonitrile (0.1 mol) dropwise to the cooled and stirring piperidine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 1-Piperidinepropanenitrile as a colorless to pale yellow liquid.
Characterization
The identity and purity of the synthesized 1-Piperidinepropanenitrile can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
¹H NMR (CDCl₃): δ 2.55-2.65 (m, 4H, -N-CH₂-CH₂-CN), 2.40-2.50 (t, 4H, piperidine-Hα), 1.55-1.65 (m, 4H, piperidine-Hβ), 1.40-1.50 (m, 2H, piperidine-Hγ).
-
¹³C NMR (CDCl₃): δ 119.5 (CN), 54.5 (piperidine-Cα), 52.0 (-N-CH₂-), 26.0 (piperidine-Cβ), 24.0 (piperidine-Cγ), 17.0 (-CH₂-CN).
-
FT-IR (neat): ν (cm⁻¹) 2245 (C≡N stretch).
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-Piperidinepropanenitrile.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Piperidine | 0.2 mol |
| Acrylonitrile | 0.1 mol |
| Reaction Conditions | |
| Temperature | 0-20°C (addition), Room Temp (reaction) |
| Reaction Time | 2 hours |
| Solvent | None (neat reaction) |
| Expected Yield | |
| Theoretical Yield | 13.82 g |
| Typical Experimental Yield | >90% |
| Product Properties | |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
Discussion
The described protocol for the cyanoethylation of piperidine offers a straightforward and high-yielding route to 1-Piperidinepropanenitrile. The use of a slight excess of piperidine ensures the complete consumption of acrylonitrile and also acts as a solvent for the reaction. The exothermic nature of the reaction necessitates careful temperature control during the addition of acrylonitrile to prevent side reactions and ensure safety.
The work-up procedure is designed to remove any unreacted piperidine and water-soluble impurities. Purification by vacuum distillation is effective in obtaining the product in high purity. The characterization data provided serves as a reliable reference for confirming the structure and purity of the final product.
Conclusion
This application note details a robust, efficient, and high-yield synthesis of 1-Piperidinepropanenitrile. By providing a thorough explanation of the reaction mechanism, detailed procedural steps, and necessary safety precautions, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The successful implementation of this protocol will enable the reliable production of this important chemical intermediate for further synthetic applications.
References
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Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1-12. [Link]
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Preprints.org. (2022). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
-
Abdel-Aziz, H. A., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2726. [Link]
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Matrix Fine Chemicals. (n.d.). 3-(PIPERIDIN-1-YL)PROPANENITRILE | CAS 3088-41-3. [Link]
-
PubMed. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
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RSC Advances. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
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SAGE Journals. (2018). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]
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Carl ROTH. (2022). Safety Data Sheet: Piperidine. [Link]
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Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. (2012). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. [Link]
- Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
INEOS Group. (n.d.). Acrylonitrile. [Link]
-
National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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High-Fidelity Purification of 1-Piperidinepropanenitrile via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
1-Piperidinepropanenitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmaceutical agents.[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the integrity of the final active pharmaceutical ingredient (API), and introduce toxicological risks. This application note presents a robust and scalable protocol for the purification of 1-Piperidinepropanenitrile from a crude synthetic mixture using normal-phase flash column chromatography. We will explore the rationale behind methodological choices, from mobile phase development using Thin Layer Chromatography (TLC) to the optimization of column parameters, providing a comprehensive guide for researchers in drug development and process chemistry.
Introduction: The Purification Challenge
1-Piperidinepropanenitrile possesses two key functional groups that dictate its chromatographic behavior: a tertiary amine (the piperidine nitrogen) and a nitrile group. This combination imparts moderate polarity to the molecule.[2] The basicity of the piperidine nitrogen presents a specific challenge in silica gel chromatography, as it can interact strongly with acidic silanol groups on the stationary phase, leading to significant peak tailing and poor separation.[3] This protocol addresses this issue by incorporating a basic modifier into the mobile phase, a common and effective strategy for purifying basic compounds.[4]
This guide is designed to be a self-validating system, beginning with analytical-scale method development and culminating in a preparative-scale purification that ensures high purity and recovery.
Physicochemical Properties & Synthesis Context
Understanding the properties of the target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄N₂ | NIST[5] |
| Molecular Weight | 138.21 g/mol | NIST[5] |
| CAS Number | 3088-41-3 | NIST[5] |
| Appearance | (Varies) Typically a liquid or low-melting solid | - |
| Polarity | Moderate | CymitQuimica[2] |
| Key Functional Groups | Tertiary Amine (Piperidine), Nitrile | NIST[5] |
Anticipated Impurities: The synthesis of 1-Piperidinepropanenitrile, often proceeding via a Michael addition of piperidine to acrylonitrile or similar pathways, can result in specific impurities. These typically include unreacted starting materials (e.g., piperidine) and potential side-products from polymerization or undesired reactions. The purification strategy must effectively separate the target compound from these less and more polar species.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[6] In this system, molecules are separated based on their relative polarity.
-
Polar Compounds: Interact strongly with the polar silica gel, causing them to move more slowly through the column and elute later.[7]
-
Non-Polar Compounds: Have a weaker affinity for the stationary phase, spend more time in the mobile phase, and therefore move more quickly through the column, eluting first.[7]
1-Piperidinepropanenitrile, with its moderate polarity, will be retained on the silica gel, allowing for separation from non-polar impurities that elute early and highly polar impurities (like residual piperidine) that are more strongly retained.
Figure 1: Principle of Normal-Phase Chromatographic Separation.
Mandatory Pre-Purification: TLC Method Development
Before committing a sample to column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[4][6] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for 1-Piperidinepropanenitrile, ensuring good separation from its impurities.
Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F254).[4]
-
Development: Place the plate in a sealed TLC chamber containing a test solvent system. Test a range of polarities. A good starting point is a mixture of a non-polar solvent (Hexane or Dichloromethane - DCM) and a polar solvent (Ethyl Acetate - EtOAc or Methanol - MeOH).
-
System 1: Hexane:EtOAc (e.g., start at 4:1, then 2:1, 1:1)
-
System 2: DCM:MeOH (e.g., start at 99:1, then 95:5)[4]
-
-
Modifier Addition: To counteract peak tailing from the basic amine, add 0.5-1% triethylamine (TEA) to the chosen mobile phase.[3][4] This deactivates the acidic silanol sites on the silica.
-
Visualization: After development, dry the plate and visualize the spots.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at Rƒ ≈ 0.2-0.4, well-separated from other spots.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity) column setups.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 40-63 µm | Separation Medium |
| Crude Product | 1-Piperidinepropanenitrile mixture | Sample to be purified |
| Mobile Phase | Optimized from TLC (e.g., Hexane:EtOAc + 1% TEA) | Eluent |
| Triethylamine (TEA) | Reagent Grade | Mobile Phase Modifier |
| Solvents | HPLC Grade (Hexane, EtOAc, DCM, MeOH) | Mobile Phase Components |
| Collection Tubes | Sized for fraction collector | To collect purified fractions |
| Flash Column | Sized appropriately for sample mass | - |
Step-by-Step Methodology
-
Column Equilibration:
-
Select a pre-packed silica gel column appropriate for the scale of your purification (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Equilibrate the column with the initial mobile phase (the least polar solvent mixture determined by TLC) for at least 3-5 column volumes.
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Dissolve the crude 1-Piperidinepropanenitrile in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Load the powder onto the top of the equilibrated column. This method generally provides superior resolution compared to wet loading.[4]
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial, non-polar mobile phase.
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows excellent separation with one solvent mixture, you can run the entire purification with that constant composition.
-
Gradient: For complex mixtures, a gradient elution is often more efficient. Start with a low-polarity mixture to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute the target compound, and finally, perform a high-polarity flush to remove strongly retained impurities.[6]
-
-
Set the fraction collector to collect fractions based on volume or UV detection thresholds.
-
-
In-Process Monitoring:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the starting material, a few key fractions from the chromatogram (beginning, middle, and end of the main peak), and co-spot them on a single TLC plate.
-
Develop and visualize the plate as described in Section 4.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure 1-Piperidinepropanenitrile.
-
Remove the solvents (and TEA) under reduced pressure using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent traces.
-
Figure 2: Overall workflow for the purification of 1-Piperidinepropanenitrile.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Poor Separation | Mobile phase is too polar (all compounds elute together) or not polar enough (nothing elutes). | Re-optimize the mobile phase with TLC. If separation is still poor, consider a different solvent system (e.g., Toluene/Acetone). |
| Peak Tailing | Strong interaction of the basic piperidine nitrogen with acidic silica. | Ensure 0.5-1% Triethylamine (TEA) is added to the mobile phase.[3][4] |
| Product is Insoluble | The chosen mobile phase is not a good solvent for the crude mixture. | During sample loading, dissolve the crude in a strong, volatile solvent (like DCM) before adsorbing onto silica for dry loading. |
| Cracked/Channeled Column Bed | Improper column packing or rapid change in solvent polarity causing thermal stress. | Use automated systems with pre-packed columns. If packing manually, ensure a uniform slurry and avoid sudden, drastic solvent changes. |
Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Piperidinepropanenitrile: While a specific SDS was not retrieved, related compounds suggest it should be handled with care. Nitrile-containing compounds are often toxic. The piperidine moiety suggests it may be corrosive and basic.[8][9] Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.
-
Solvents: Flammable liquids like hexane and ethyl acetate must be kept away from ignition sources.[8] Dichloromethane is a suspected carcinogen.
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle carefully to avoid generating dust.
-
Triethylamine (TEA): Corrosive, flammable, and has a strong, unpleasant odor. Handle with care in a fume hood.
References
-
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]
-
NIST. (n.d.). 1-Piperidinepropanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 5562-21-0: 1-Methyl-2-piperidinepropanenitrile [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Piperidinepropanenitrile [webbook.nist.gov]
- 6. columbia.edu [columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Note: Recrystallization Techniques for High-Purity 1-Piperidinepropanenitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-Piperidinepropanenitrile via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles and causal reasoning behind critical experimental steps. We present two robust protocols—Single-Solvent and Solvent/Anti-Solvent Recrystallization—offering solutions for various impurity profiles. The methodologies are structured to be self-validating, incorporating purity assessment and troubleshooting to ensure the attainment of high-purity material essential for downstream applications.
Introduction: The Imperative for Purity
1-Piperidinepropanenitrile and its derivatives are vital heterocyclic building blocks in medicinal chemistry and materials science.[1][2] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, making the purity of its precursors a matter of critical importance.[2] Synthetic routes often yield crude products contaminated with unreacted starting materials, byproducts, or colored impurities from oxidation, which can compromise the efficacy, safety, and reproducibility of subsequent research and development phases.[3]
Recrystallization stands as the most powerful and economical technique for the purification of solid organic compounds.[4] It is a process predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, will selectively precipitate the target compound in a highly purified crystalline form, leaving impurities behind in the solution (mother liquor).[5]
This guide provides the scientific framework and actionable protocols to successfully purify 1-Piperidinepropanenitrile, ensuring a final product of high quality and integrity.
Foundational Principles: Solvent Selection
The success of any recrystallization hinges almost entirely on the choice of solvent. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific thermodynamic relationship with the solute.
The Causality Behind an Ideal Solvent: An optimal solvent should exhibit a steep solubility curve with respect to temperature. This means it should have a high capacity for the solute at its boiling point and a very low capacity at low temperatures (e.g., 0-4 °C).[4][5] This differential ensures that the compound dissolves completely when hot but precipitates with high recovery upon cooling.
Key Solvent Characteristics:
-
Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
-
Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out" (melting instead of dissolving).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
Protocol: Systematic Solvent Screening
This protocol enables the rapid and efficient identification of a suitable solvent system.
Materials:
-
Crude 1-Piperidinepropanenitrile (approx. 100 mg)
-
Test tubes (10-12)
-
A selection of candidate solvents (see Table 1)
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into each test tube.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe and record solubility at ambient temperature.
-
For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.
-
Evaluate the outcome: The best solvent is one that required heating to dissolve the compound and produced a high yield of well-formed crystals upon cooling.[3]
Data Presentation: Solvent Candidate Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Potential Use |
| Water | 100 | 80.1 | High polarity. May be a good anti-solvent. Piperidine itself is miscible.[6][7] |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent for piperidine derivatives.[3] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. Often a good choice for nitriles. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. Can be effective for piperidine compounds.[8] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds that are too soluble in alcohols. |
| Acetone | 56 | 20.7 | Highly volatile, medium polarity. Can be used for washing or as a primary solvent.[9] |
| Heptane/Hexane | 98 / 69 | ~1.9 | Nonpolar. Likely to be poor solvents, making them excellent anti-solvents. |
Visualization: Solvent Selection Workflow
Caption: Workflow for systematic recrystallization solvent screening.
Protocol 1: Single-Solvent Recrystallization
This is the most direct method and should be employed when a suitable single solvent has been identified.
Procedure:
-
Dissolution: Place the crude 1-Piperidinepropanenitrile in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in small portions. Heat the mixture to a gentle boil while stirring. Continue adding the minimum volume of hot solvent until all the solid has just dissolved.
-
Causality: Using the absolute minimum amount of solvent is crucial for maximizing recovery. Adding excess solvent will keep more of the product dissolved in the mother liquor upon cooling, reducing the final yield.
-
-
(Optional) Decolorization: If the solution is colored (and the pure product is known to be colorless), remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored impurities. It must be filtered while the solution is hot to prevent premature crystallization of the product on the charcoal.
-
-
(Optional) Hot Filtration: To remove the charcoal or any other insoluble impurities, perform a hot filtration. Use a pre-heated filter funnel (with fluted filter paper) and receiving flask. Pour the hot solution through the filter as quickly as possible.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.
-
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is ideal when no single solvent provides the desired temperature-dependent solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent).[3]
Procedure:
-
Dissolution: At room temperature, dissolve the crude 1-Piperidinepropanenitrile in the minimum amount of a "good" solvent (one in which it is highly soluble).
-
Anti-Solvent Addition: While stirring the solution, add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This point of initial turbidity is the saturation point.
-
Clarification: Gently warm the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath, as described in Protocol 1.
-
Collection, Washing & Drying: Collect, wash, and dry the crystals as described in Protocol 1. For the washing step, use a solvent mixture with a higher proportion of the anti-solvent to minimize product loss.
Visualization: General Recrystallization Workflow
Caption: Standard workflow for single-solvent recrystallization.
Purity Assessment & Troubleshooting
A protocol is only as good as its validation. Post-purification assessment is a mandatory step.
Purity Assessment:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <1 °C). Impurities depress and broaden the melting point range. Compare the experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, an anti-solvent may be needed. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; cooling was too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and ensure cooling is very slow. Consider a lower-boiling point solvent. |
| Low Recovery | Too much solvent used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Decolorizing charcoal was not used; charcoal passed through the filter paper. | Repeat the recrystallization using charcoal. Use a finer grade of filter paper or a double layer for hot filtration. |
References
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved from [Link]
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
-
NIST. (n.d.). 1-Piperidinepropanenitrile. NIST WebBook. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
- Google Patents. (n.d.). WO2014195978A3 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). β-Oxo-1-piperidinepropanenitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2014195978A2 - Procédé pour la préparation de (3r,4r)-4-méthyl-3-(méthyl-7h-pyrrolo[2,3-d]pyrimidine-4-yl-amino)-ss-oxo-1-pipéridine-propanenitrile et de ses sels.
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. Piperidine Biotech grade solvent, = 99.5 110-89-4 [sigmaaldrich.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Quantitative Analysis of 1-Piperidinepropanenitrile
Introduction
1-Piperidinepropanenitrile (CAS 3088-41-3) is a chemical intermediate with a molecular formula of C8H14N2 and a molecular weight of 138.21 g/mol .[1][2] Its structure, featuring a piperidine ring linked to a propanenitrile chain, renders it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] The purity and concentration of this intermediate are critical quality attributes that can significantly influence the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.
This application note provides detailed protocols for the quantitative analysis of 1-Piperidinepropanenitrile using two widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). The methodologies described herein are designed to be accurate, precise, and suitable for routine analysis.
Physicochemical Properties of 1-Piperidinepropanenitrile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.[4]
| Property | Value/Information | Source |
| CAS Number | 3088-41-3 | [2] |
| Molecular Formula | C8H14N2 | [2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 110-111 °C at 16 mmHg | [1] |
| Polarity | Moderate, due to the piperidine nitrogen and the nitrile group. | [3] |
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a powerful technique for the separation and quantification of moderately polar compounds like 1-Piperidinepropanenitrile.[5] Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is a viable approach for direct quantification.[6][7]
Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of 1-Piperidinepropanenitrile can be optimized for accurate and reproducible quantification.
Experimental Protocol
1. Materials and Reagents
-
1-Piperidinepropanenitrile Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10, v/v) |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Piperidinepropanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing 1-Piperidinepropanenitrile and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
4. Analysis Workflow
Caption: Experimental workflow for HPLC-UV analysis of 1-Piperidinepropanenitrile.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Intermediate Precision | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
Method 2: Quantification by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC is a suitable technique for the analysis of volatile and thermally stable compounds like 1-Piperidinepropanenitrile.[7] GC-FID offers robust and linear quantification, while GC-MS provides higher selectivity and structural confirmation.
Principle
The sample is vaporized and introduced into a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluted components are then detected by FID or MS.
Experimental Protocol
1. Materials and Reagents
-
1-Piperidinepropanenitrile Reference Standard (≥99.5% purity)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with autosampler, FID or MS detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |
| FID Temperature | 280 °C |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Piperidinepropanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with methanol.
-
Sample Solution (Target concentration within calibration range): Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.
4. Analysis Workflow
Caption: Experimental workflow for GC-FID/MS analysis of 1-Piperidinepropanenitrile.
Method Validation
Similar to the HPLC method, the GC method should be validated in accordance with ICH guidelines.[8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | %RSD ≤ 2.0%. |
| Intermediate Precision | %RSD ≤ 2.0%. |
| LOD & LOQ | Determined by the signal-to-noise ratio method. |
| Specificity | The analyte peak should be free from interfering peaks. |
| Robustness | The method should be reliable under minor variations in parameters like flow rate and temperature ramp. |
Discussion and Method Selection
The choice between HPLC-UV and GC-FID/MS depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control. Its primary limitation for 1-Piperidinepropanenitrile is the lack of a strong chromophore, which may affect sensitivity at very low concentrations.
-
GC-FID offers excellent sensitivity and a wide linear range for volatile compounds. It is a cost-effective and reliable method for quantification.
-
GC-MS provides the highest level of specificity and can be used for definitive identification and quantification, especially in complex matrices or for trace-level analysis.
For routine analysis of bulk material where high sensitivity is not a primary concern, HPLC-UV is a suitable choice. For analyses requiring higher sensitivity or for the determination of impurities, GC-FID or GC-MS would be the preferred methods.
Conclusion
This application note provides comprehensive and validated starting points for the quantitative analysis of 1-Piperidinepropanenitrile by HPLC-UV and GC-FID/MS. The detailed protocols and validation parameters serve as a guide for researchers, scientists, and drug development professionals to establish reliable analytical methods for this important chemical intermediate. The choice of method should be based on the specific analytical needs, including required sensitivity, selectivity, and available instrumentation.
References
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NIST. 1-Piperidinepropanenitrile - NIST WebBook. [Link]
-
Der Pharma Chemica. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. [Link]
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ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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HPLC Solutions. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
International Journal of Scientific & Technology Research. Sample Preparation In Bioanalysis: A Review. [Link]
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International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Introduction: The Analytical Imperative for 1-Piperidinepropanenitrile
An Application Note for the Pharmaceutical Analysis of 1-Piperidinepropanenitrile by High-Performance Liquid Chromatography (HPLC)
1-Piperidinepropanenitrile is a chemical intermediate and building block used in the synthesis of various pharmaceutical compounds.[1][2] Its purity and quantification are critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as a primary analytical technique for this purpose, offering precision and reliability in quality control and research settings.[3]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing a robust HPLC method for the analysis of 1-Piperidinepropanenitrile. It moves beyond a simple protocol to explain the scientific rationale behind methodological choices, ensuring a deeper understanding of the separation science at play.
Part 1: Analyte Characterization & Method Development Strategy
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal chromatographic conditions.
1.1. Physicochemical Profile of 1-Piperidinepropanenitrile
-
Structure: The molecule consists of a saturated piperidine ring, which imparts a basic character, and a propanenitrile side chain. Its molecular formula is C₈H₁₄N₂ with a molecular weight of 138.21 g/mol .[2]
-
Polarity (LogP): As a moderately polar compound, 1-Piperidinepropanenitrile is an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used chromatographic mode.[6][7]
-
UV Absorbance: A significant analytical challenge is the molecule's lack of a strong chromophore. The structure does not possess conjugated double bonds or aromatic rings necessary for strong UV absorption at standard wavelengths (220-400 nm).[8] Therefore, detection requires either working at very low wavelengths (<210 nm) or employing pre-column derivatization to attach a UV-active moiety.
1.2. The Rationale Behind Methodological Choices
Our strategy is to develop a stability-indicating RP-HPLC method that ensures the analyte is in a single, stable ionic state, minimizing interactions with the stationary phase that can lead to poor chromatography.
-
Column Selection:
-
Stationary Phase: A C18 (octadecylsilane) bonded phase is the workhorse of reversed-phase chromatography and serves as the ideal starting point.
-
The Silanol Problem: 1-Piperidinepropanenitrile, being a basic compound, is prone to interacting with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction is a primary cause of peak tailing.[5]
-
Solution: To mitigate this, a modern, high-purity, end-capped C18 column is required. End-capping "shields" the residual silanols, leading to improved peak symmetry for basic analytes.[5] Columns specifically marketed for polar compound retention or those with alternative bonding technologies (e.g., embedded polar groups) can also offer superior performance.[9]
-
-
Mobile Phase Optimization:
-
Controlling Ionization (pH): To achieve a consistent and reproducible retention time and sharp, symmetrical peaks, the mobile phase pH must be controlled with a buffer. The pH should be set at least 2 units below the analyte's pKa.[4][10] This ensures the piperidine nitrogen is fully and consistently protonated (ionized). A pH in the range of 2.5 to 3.5 is therefore optimal.
-
Buffer and Additive Selection:
-
0.1% Phosphoric Acid: An excellent choice for UV detection due to its low UV cutoff. It provides the necessary low pH to ensure the analyte is protonated.[4]
-
0.1% Formic Acid: A common alternative, also providing a low pH. It is volatile, making it compatible with mass spectrometry (LC-MS) if method transfer is a future consideration.[3]
-
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for this analysis. It offers a lower viscosity (leading to lower backpressure) and, crucially, better UV transparency at the low wavelengths required for detection.[11]
-
Part 2: Experimental Protocols
This section provides step-by-step protocols for direct UV analysis and a more sensitive derivatization-based method.
2.1. Protocol 1: Direct Analysis by Low-Wavelength UV
This protocol is suitable for concentration and purity assays where sensitivity is not the primary limitation.
Materials and Reagents:
-
1-Piperidinepropanenitrile reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance
-
pH meter
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | End-capped C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency. End-capping is critical for reducing peak tailing of the basic analyte.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Sets pH ~2.5 to ensure full protonation of the analyte for good peak shape.[4] |
| Mobile Phase B | Acetonitrile | Preferred organic modifier for its low viscosity and UV transparency.[11] |
| Gradient | 5% B to 40% B over 15 minutes | A starting gradient to elute the analyte and any potential impurities. To be optimized. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak efficiency. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Detection | UV at 205 nm | Necessary due to the lack of a strong chromophore. May be subject to baseline noise. |
Procedure:
-
Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of orthophosphoric acid to 1 L of ultrapure water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 1-Piperidinepropanenitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample to a similar target concentration as the standard solution using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
2.2. Protocol 2: Enhanced Sensitivity via Pre-Column Derivatization
When higher sensitivity is required (e.g., for impurity analysis or pharmacokinetic studies), pre-column derivatization with a UV-active agent is recommended. This protocol is adapted from established methods for analyzing piperidine.[12][13][14]
Derivatizing Agent: 4-Toluenesulfonyl Chloride (Tosyl Chloride)
Procedure:
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of Tosyl Chloride in acetonitrile.
-
Standard/Sample Preparation: Prepare the standard or sample in acetonitrile at a concentration of approximately 50 µg/mL.
-
Derivatization Reaction:
-
To 1.0 mL of the standard/sample solution in a vial, add 1.0 mL of the reaction buffer.
-
Add 0.5 mL of the derivatization reagent.
-
Cap the vial and vortex.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Analysis: Inject the derivatized solution into the HPLC system using the chromatographic conditions outlined below. The resulting tosyl-derivative possesses a strong chromophore.
Chromatographic Conditions for Derivatized Analyte:
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 68:32 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
Part 3: HPLC Method Development & Validation Workflow
Method development is a systematic process, followed by validation to prove the method is fit for its intended purpose, in accordance with ICH guidelines.[15][16][17]
Caption: A logical troubleshooting flow for common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions with the basic analyte. [5] | Ensure mobile phase pH is low (2.5-3.5). Use a high-purity, end-capped column. Consider adding an ion-pairing agent like TFA if necessary. [4] |
| Extra-column volume (dead volume). [5] | Use shorter, narrower ID tubing between the column and detector. Ensure all fittings are properly connected. | |
| Peak Fronting | Sample overload (injecting too high a concentration). [18] | Dilute the sample or reduce the injection volume. |
| Retention Time Shift | Change in mobile phase composition or pH. [19] | Prepare fresh mobile phase, ensuring accurate pH adjustment before adding organic solvent. [10] |
| Inadequate column equilibration or temperature fluctuation. | Increase equilibration time between gradient runs. Use a column thermostat and ensure it is stable. [19] | |
| High Backpressure | Blockage of the column inlet frit. | Reverse and flush the column (disconnect from detector). If pressure does not decrease, replace the column. Use a guard column and in-line filter to prevent this. [20] |
| No Peaks or Low Sensitivity | Incorrect detection wavelength. | Verify detector settings. For this analyte, ensure detection is at a low wavelength (~205 nm). |
| System leak or injector malfunction. [18] | Perform a system pressure test and check for leaks at all fittings. Inspect the injector rotor seal for wear. |
References
- Waters Corporation. Waters Column Selection Guide for Polar Compounds.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube.
- BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- BioVanix. How to choose reversed-phase HPLC Column.
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Uddin, M. et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
- Google Patents. (2015). The HPLC analytical approach of 3-amino piperidine.
- Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.
- ChemicalBook. 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R)- Chemical Properties.
- Shandong WorldSun Biological Technology Co., Ltd. 1-Piperidinepropanenitrile CAS#1640971-60-3.
- NIST. 1-Piperidinepropanenitrile. NIST Chemistry WebBook.
- Van Wyk, M. & Brady, D. (2006). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Marinković, V. et al. (2003). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
- ChemicalBook. 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R)-.
- CAS Common Chemistry. β-Oxo-1-piperidinepropanenitrile.
- Pharma Growth Hub. (2022). Theory of Column Selection in HPLC Method Development. YouTube.
- European Patent Office. (2019). METHOD FOR MANUFACTURING AROMATIC NITRILE COMPOUND.
- Thangavel, N. et al. (2022). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry.
- Dubey, S. K. et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science.
- Charde, S. Y. et al. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate.
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GC-MS Analysis of 1-Piperidinepropanenitrile and Its Process-Related Byproducts: A Comprehensive Protocol for Pharmaceutical and Chemical Synthesis QC
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of 1-Piperidinepropanenitrile. As a key intermediate in various synthetic pathways, ensuring its purity is critical.[1] This document provides a complete protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. We delve into the rationale behind methodological choices, discuss the identification of common process-related byproducts, and provide self-validating protocols to ensure trustworthiness and reproducibility in a quality control (QC) environment.
Introduction and Scientific Context
1-Piperidinepropanenitrile (CAS No. 3088-41-3) is a functionalized piperidine derivative often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its synthesis typically involves the cyanoethylation of piperidine, a Michael addition reaction where piperidine acts as a nucleophile attacking acrylonitrile.[3][4]
Reaction Scheme: Piperidine + Acrylonitrile → 1-Piperidinepropanenitrile
While effective, this reaction can lead to several process-related impurities that may carry over into the final product, affecting its efficacy, safety, and stability. Therefore, a highly specific and sensitive analytical method is required to identify and control these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application due to its superior separation capabilities and the structural elucidation power of mass spectrometry for volatile and semi-volatile compounds.[5][6]
This guide provides the scientific framework and a step-by-step protocol for this analysis.
Analyte and Potential Byproducts
A successful analytical method must be able to separate and identify not only the main component but also its potential impurities. The primary byproducts in the cyanoethylation of piperidine arise from unreacted starting materials and potential side reactions.[7]
Table 1: Target Analytes and Key Identifiers
| Compound Name | Formula | Molecular Weight | CAS No. | Rationale for Monitoring |
| 1-Piperidinepropanenitrile | C₈H₁₄N₂ | 138.21 g/mol | 3088-41-3 | Target Analyte [2] |
| Piperidine | C₅H₁₁N | 85.15 g/mol | 110-89-4 | Unreacted Starting Material[8][9] |
| Acrylonitrile | C₃H₃N | 53.06 g/mol | 107-13-1 | Unreacted Starting Material (Highly Volatile) |
| Bis(2-cyanoethyl)piperidine | C₁₁H₁₇N₃ | 203.28 g/mol | N/A | Product of Double Addition |
| Cyanoethylated Impurities | Various | Various | N/A | Transient side reactions can occur[10] |
The primary focus of this method is to resolve 1-Piperidinepropanenitrile from residual piperidine and any di-substituted byproducts. Acrylonitrile is highly volatile and typically elutes with the solvent front but should be considered.
Experimental Workflow and Causality
The overall analytical process is designed for clarity, efficiency, and robustness. Each stage is optimized to ensure the accurate identification and quantification of the target compounds.
Diagram 1: High-level workflow for the GC-MS analysis of 1-Piperidinepropanenitrile.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, homogenous solution suitable for GC-MS injection, free from particulates that could contaminate the system.[11][12]
-
Rationale for Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is a volatile organic solvent that can dissolve the analyte and potential byproducts without reacting with them.[11] It is also compatible with most common GC stationary phases.
-
Concentration: The target concentration is approximately 10-50 µg/mL.[12] This concentration is typically sufficient to produce a strong signal for the main peak without saturating the detector, while still allowing for the detection of impurities at the 0.1-1% level.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in ~5 mL of dichloromethane. Vortex for 30 seconds to ensure complete dissolution.
-
Dilution (Stock): Dilute to the 10 mL mark with dichloromethane to create a 1 mg/mL stock solution.
-
Dilution (Working): Perform a serial dilution. Transfer 100 µL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with dichloromethane to yield a 10 µg/mL working solution.
-
Filtration/Centrifugation: If any particulate matter is visible, centrifuge the solution or filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.[11] This step is critical to prevent blockage of the injection syringe and contamination of the GC inlet liner.
-
Vialing: Transfer the final solution into a 2 mL glass autosampler vial with a screw cap and PTFE septum.
GC-MS Instrumentation and Parameters
The parameters below are optimized for a standard GC-MS system (e.g., Agilent 7890/5977 or equivalent). The chosen column, a DB-5ms or similar 5% phenyl-methylpolysiloxane phase, is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[13]
Table 2: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Inlet Type | Split/Splitless | To handle a concentrated sample and prevent column overload. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and byproducts. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and peak shape. |
| Split Ratio | 50:1 | Prevents column overloading from the main analyte peak, ensuring better chromatography for trace byproducts. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[14] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column separating compounds primarily by boiling point.[6][13] |
| Oven Program | - Initial Temp: 70 °C, hold 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min | The initial hold separates volatile impurities from the solvent. The ramp provides separation of the target and higher-boiling byproducts. The final hold ensures all components elute. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.[5] |
| Ionization Energy | 70 eV | Standard energy for generating consistent, library-searchable mass spectra. |
| Source Temperature | 230 °C | Minimizes analyte condensation and degradation in the source. |
| Quadrupole Temp | 150 °C | Standard setting to ensure stable mass filtering. |
| Mass Scan Range | m/z 40 - 350 | Covers the molecular ion and key fragments of the target analyte and expected byproducts. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from reaching and saturating the MS detector. |
Data Analysis and Interpretation
Identification of compounds is based on a two-factor authentication: retention time (RT) and mass spectrum matching .
-
Total Ion Chromatogram (TIC): Examine the TIC to locate the peaks corresponding to the separated compounds.
-
Peak Identification:
-
Piperidine (Byproduct): Expected to elute early due to its lower boiling point and molecular weight (85.15 g/mol ).[8]
-
1-Piperidinepropanenitrile (Analyte): The major peak in the chromatogram. Its identity is confirmed by matching its mass spectrum against a reference, such as the NIST library.[2]
-
Higher-Boiling Byproducts: Impurities like Bis(2-cyanoethyl)piperidine will have longer retention times.
-
Mass Spectral Fragmentation of 1-Piperidinepropanenitrile
Understanding the fragmentation pattern is key to confident identification. The mass spectrum of 1-Piperidinepropanenitrile is dominated by fragments resulting from the cleavage of the piperidine ring and the propanenitrile side chain.
-
Reference Mass Spectrum: The NIST Chemistry WebBook provides an authoritative mass spectrum for 1-Piperidinepropanenitrile.[2]
-
Key Fragments (m/z):
-
m/z 97: A very common and often base peak for N-substituted piperidines, resulting from alpha-cleavage next to the nitrogen, leading to the loss of the C₃H₅N side chain.
-
m/z 84: The piperidine ring fragment.
-
m/z 138: The molecular ion (M⁺), which may be of low abundance but is critical for confirming molecular weight.
-
Diagram 2: Relationship between the synthesis reaction and the analytes targeted by the GC-MS method.
Method Trustworthiness and Validation
To ensure this protocol is a self-validating system, the following checks should be performed during formal method validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[15]
-
Specificity: Inject individual standards of piperidine and 1-piperidinepropanenitrile to confirm their retention times and demonstrate that the method can resolve them from each other and other potential impurities.
-
Linearity: Prepare a calibration curve with at least five concentration levels to demonstrate a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration at which the analytes can be reliably detected and quantified, respectively. This is crucial for controlling impurities at trace levels.[15]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by performing multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (e.g., <5%).
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of 1-Piperidinepropanenitrile and its common process-related impurities. By explaining the causality behind the chosen parameters and providing detailed, step-by-step protocols, this guide empowers researchers and QC analysts to implement a reliable and robust analytical solution. The method's specificity and sensitivity make it highly suitable for quality control in both academic and industrial settings, ensuring the purity and integrity of this important chemical intermediate.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Serrano, S., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. Retrieved from [Link]
-
Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from [Link]
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Hochschule Bonn-Rhein-Sieg. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
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Serrano, S., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Retrieved from [Link]
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Grokipedia. (2026). Cyanoethylation. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
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Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]
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Kumar, V., et al. (2022). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Institutes of Health (NIH). Retrieved from [Link]
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Anthias Consulting. (2016). Strategies for GC-MS Method Development. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 1-Piperidineacetonitrile. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Al-Ghamdi, M. A., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS NO : 2174011-55-1. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Piperidinocarbonitrile. PubChem. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). β-Oxo-1-piperidinepropanenitrile. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Lambert, W. E., et al. (1996). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. Retrieved from [Link]
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Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Retrieved from [Link]
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The Strategic Implementation of Cyanoacetylation in the Synthesis of Tofacitinib: An Application Guide
Introduction: The Critical Role of the Propanenitrile Moiety in Tofacitinib's Mechanism of Action
Tofacitinib, a potent Janus kinase (JAK) inhibitor, has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Its chemical structure, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, is a testament to precise molecular engineering. The terminal propanenitrile group is not a mere structural feature; it is a critical pharmacophore that contributes to the molecule's binding affinity and overall efficacy. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the pivotal final step in Tofacitinib synthesis: the introduction of the cyanoacetyl group to the core piperidine intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the analytical methods required for ensuring the synthesis of a high-purity active pharmaceutical ingredient (API).
The synthesis of Tofacitinib can be conceptually divided into the construction of two key synthons: the pyrrolo[2,3-d]pyrimidine core and the stereochemically defined 3,4-disubstituted piperidine ring.[1][2] The convergence of these two fragments is followed by the crucial cyanoacetylation of the piperidine nitrogen, a transformation that completes the molecular architecture of Tofacitinib.
Synthetic Strategy: The Cyanoacetylation of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The immediate precursor for the final cyanoacetylation step is N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-74-1).[1][3] This intermediate is typically generated by the debenzylation of its N-benzyl protected precursor. The subsequent attachment of the cyanoacetyl group can be achieved through several methodologies, each with its own advantages in terms of yield, purity, and scalability.
Method 1: Direct Amidation with Ethyl Cyanoacetate Catalyzed by DBU
A widely employed and highly efficient method for the cyanoacetylation of the piperidine intermediate involves the use of ethyl cyanoacetate in the presence of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] This approach is favored for its operational simplicity and high yield, making it suitable for large-scale production.[4]
Causality of Experimental Choices:
-
Ethyl Cyanoacetate: This reagent serves as the source of the cyanoacetyl group. Its ester functionality makes the methylene group sufficiently acidic to be deprotonated by a strong base, facilitating the subsequent acylation reaction.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a sterically hindered, non-nucleophilic strong base. Its primary role is to catalyze the reaction by facilitating the formation of the active acylating species from ethyl cyanoacetate without competing as a nucleophile in the reaction with the piperidine nitrogen.
-
Solvent: n-Butanol is often used as the solvent for this reaction, providing a suitable medium for the reactants and allowing for a reaction temperature that promotes a reasonable reaction rate without significant degradation.[5]
Experimental Protocols
Protocol 1: Synthesis of Tofacitinib via DBU-Catalyzed Cyanoacetylation
This protocol details the synthesis of Tofacitinib from its piperidine intermediate using ethyl cyanoacetate and DBU.
Materials:
-
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Butanol
-
Citric acid monohydrate
-
Water
-
Ethanol
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq).
-
Add n-butanol to the flask.
-
To the resulting solution, add ethyl cyanoacetate (2.0 eq).
-
Slowly add DBU (0.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 40°C and stir for 12-20 hours. Monitor the reaction progress by TLC or HPLC.[4][5]
-
Upon completion of the reaction, add citric acid monohydrate (2.0 eq) followed by water and additional n-butanol.[5]
-
Heat the mixture to 81°C and maintain for 30 minutes.[5]
-
Slowly cool the mixture to room temperature and continue stirring for 2 hours to allow for precipitation of the citrate salt.[5]
-
Collect the solid product by filtration and wash the filter cake with n-butanol.[5]
-
Dry the product in a vacuum oven at 80°C to afford Tofacitinib citrate as a white to off-white solid.[5]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [1][3] |
| Reagents | Ethyl cyanoacetate, DBU | [4][5] |
| Solvent | n-Butanol | [5] |
| Temperature | 40°C | [4][5] |
| Reaction Time | 12-20 hours | [4][5] |
| Yield | ~90-93% | [4][5] |
Alternative Cyanoacetylation Methods
While the DBU-catalyzed reaction with ethyl cyanoacetate is prevalent, other methods have also been reported, offering flexibility in process development.
-
Cyanoacetic Acid with Coupling Agents: This method involves the activation of cyanoacetic acid with peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).[4] This approach avoids the use of a strong base like DBU but requires stoichiometric amounts of often expensive coupling agents.
-
Cyanoacetyl Chloride: The use of the more reactive cyanoacetyl chloride allows for a faster reaction but may lead to more side products and requires careful control of the reaction conditions due to its high reactivity.[6]
Visualization of the Synthetic Workflow
Diagram 1: Cyanoacetylation of the Piperidine Intermediate
Caption: Key components in the DBU-catalyzed cyanoacetylation step.
Diagram 2: Overall Tofacitinib Synthesis Workflow
Caption: Simplified workflow for the synthesis of Tofacitinib API.
Analytical Methods for Quality Control
Ensuring the purity and quality of the final Tofacitinib API is paramount. A robust analytical methodology is required for both in-process control and final product release.
In-Process Monitoring
-
Thin Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of the reaction progress. A suitable mobile phase, such as a mixture of dichloromethane and methanol, can effectively separate the starting material, intermediate, and final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative in-process control, a reversed-phase HPLC method is recommended. This allows for the accurate determination of the conversion of the starting material and the formation of Tofacitinib.
Final Product Analysis
A validated, stability-indicating HPLC method is essential for the final quality control of Tofacitinib.
Typical HPLC Method Parameters:
| Parameter | Specification | Reference |
| Column | C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). | [7][8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 287 nm or 230 nm | [9] |
| Column Temperature | 25-30°C | [7][8] |
Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[10]
Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of any process-related impurities or degradation products.[7] Common impurities can arise from side reactions during the synthesis or degradation of the API under stress conditions.
Conclusion
The cyanoacetylation of the advanced piperidine intermediate is a critical and well-optimized step in the synthesis of Tofacitinib. The DBU-catalyzed amidation with ethyl cyanoacetate represents a robust and scalable method for this transformation. This application note provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the necessary analytical methodologies to ensure the production of high-quality Tofacitinib. By understanding the underlying chemical principles and adhering to rigorous quality control standards, researchers and drug development professionals can confidently and efficiently synthesize this important therapeutic agent.
References
- Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6113.
- SPECTRAL VISIONS. (2015, July 24). TOFACITINIB の合成, トファシチニブ, Тофацитиниб, توفاسيتين يب.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pharmaceutical Intermediates in Modern Drug Synthesis: A Focus on N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
-
SciSpace. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Retrieved from [Link]
- Srishylam, V., Devanna, & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Google Patents. (n.d.). CN104292231A - Preparation method of tofacitinib citrate.
- Patil, Y. S., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1714–1720.
- Zhang, Y., et al. (2018). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 150, 328-337.
- Google Patents. (n.d.). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.
- Google Patents. (n.d.). CN111471045A - Preparation method of tofacitinib impurity.
- Google Patents. (n.d.). CN106008513A - Preparation method of tofacitinib citrate degradation impurity.
- Govind, S., et al. (2014). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica, 6(11), 123-133.
- Google Patents. (n.d.). CN110003220A - Preparation method of tofacitinib citrate.
- Asian Journal of Pharmaceutical Analysis. (2023).
- MDPI. (2022).
- Ikhar, R., et al. (2022). Development and Validation of Tofacitinib Citrate in API and Tablet Formulation by UV Spectroscopic and HPTLC Method. International Journal of Pharmaceutical Sciences and Research, 13(5), 2245-2252.
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Reaction mechanism of 1-Piperidinepropanenitrile formation
An Application Note for Advanced Organic Synthesis
Topic: Mechanistic Elucidation and Synthetic Protocol for the Formation of 1-Piperidinepropanenitrile
Abstract & Introduction
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 1-piperidinepropanenitrile. This compound is a valuable intermediate in the synthesis of numerous pharmaceutical agents, making a robust and well-understood synthetic route essential.[1][2][3][4][5] Piperidine-containing compounds are among the most important structural motifs in drug design, present in a wide array of pharmaceuticals.[6][7][8][9] This document delves into the reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical process considerations to ensure safety, high yield, and purity. The core of this synthesis is the aza-Michael addition, a powerful C-N bond-forming reaction.[10][11]
The Reaction Mechanism: Aza-Michael Addition
The formation of 1-piperidinepropanenitrile from piperidine and acrylonitrile is a classic example of an aza-Michael addition, also known as the conjugate addition of a nitrogen nucleophile.[10][12][13] This process, specifically termed cyanoethylation, involves the addition of an amine to an activated alkene.[14][15] The reaction proceeds through a clear, stepwise mechanism without the need for an external catalyst, as piperidine itself serves a dual role as both nucleophile and base.
Step 1: Nucleophilic Attack The reaction is initiated by the lone pair of electrons on the nitrogen atom of piperidine, which acts as a potent nucleophile. This lone pair attacks the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile (-CN) group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack.
Step 2: Formation of a Zwitterionic Intermediate The nucleophilic attack results in the formation of a new carbon-nitrogen bond and the breaking of the C=C pi bond. The electrons from the pi bond are pushed onto the α-carbon, creating a carbanion. This generates a transient zwitterionic intermediate where the piperidine nitrogen bears a formal positive charge and the α-carbon of the original acrylonitrile moiety bears a negative charge. This carbanion is stabilized by resonance with the adjacent nitrile group.
Step 3: Proton Transfer The final step is a rapid proton transfer that neutralizes the intermediate. A second molecule of piperidine, acting as a base, abstracts the proton from the positively charged nitrogen, while the carbanion is protonated by the solvent or another proton source. This regenerates the neutral piperidine catalyst and yields the final, stable product: 1-piperidinepropanenitrile.
Caption: Logical workflow of the aza-Michael addition mechanism.
Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile
This protocol is designed for a laboratory scale and prioritizes safety and reproducibility.
Materials & Reagents
| Reagent | Chemical Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% | Corrosive, Flammable, Toxic |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | ≥99% (stabilized) | Highly Flammable, Toxic, Carcinogen |
| Brine | NaCl(aq) | - | - | Saturated | For aqueous workup |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Addition funnel (100 mL)
-
Reflux condenser with a drying tube
-
Digital thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Critical Safety Precautions
-
Acrylonitrile is a highly toxic and suspected human carcinogen. All operations must be conducted in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is insufficient; use laminate film gloves), a flame-resistant lab coat, and chemical splash goggles.
-
The reaction is exothermic . The rate of addition of acrylonitrile must be carefully controlled to prevent a thermal runaway.
-
Ensure all glassware is free of cracks and properly clamped.
Step-by-Step Methodology
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a 100 mL addition funnel. Attach the condenser to the central neck. Place the entire setup in an ice-water bath on top of a magnetic stirrer.
-
Reagent Charging: Charge the flask with piperidine (42.6 g, 0.5 mol). Begin stirring and allow the temperature to cool to 0-5 °C.
-
Controlled Addition: Fill the addition funnel with acrylonitrile (26.5 g, 0.5 mol). Add the acrylonitrile dropwise to the stirred piperidine solution over approximately 90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.
-
Aqueous Workup: Transfer the reaction mixture to the 500 mL separatory funnel. Wash the mixture twice with 100 mL portions of saturated brine to remove any unreacted piperidine and other water-soluble impurities.
-
Drying: Separate the organic layer and transfer it to a clean Erlenmeyer flask. Dry the crude product over anhydrous sodium sulfate for 20-30 minutes with occasional swirling.
-
Solvent Removal (if applicable) & Purification: Decant the dried liquid into a round-bottom flask suitable for distillation. If a solvent were used, it would be removed first using a rotary evaporator. The crude product is a pale yellow oil. Purify by vacuum distillation to obtain 1-piperidinepropanenitrile as a clear, colorless oil.
Characterization
The identity and purity of the final product should be rigorously confirmed by:
-
¹H and ¹³C NMR: To verify the chemical structure and absence of starting materials.
-
FT-IR: To confirm the presence of the nitrile group (strong absorption around 2240 cm⁻¹) and the absence of N-H bonds from piperidine.
-
GC-MS: To confirm the molecular weight and assess purity.
Field Insights & Process Considerations
-
Causality of Temperature Control: The high exothermicity of this Michael addition is a critical control point. Failure to maintain a low temperature during acrylonitrile addition can lead to uncontrolled polymerization of acrylonitrile and the formation of hazardous byproducts. The choice of a slow, dropwise addition is a direct consequence of this thermodynamic reality.
-
Stoichiometry: A 1:1 molar ratio is theoretically sound. In practice, using a slight excess of piperidine (e.g., 1.05 equivalents) can ensure the complete consumption of the more hazardous and volatile acrylonitrile. The excess piperidine is easily removed during the aqueous workup.
-
Solventless vs. Solvent-Based: This protocol is solventless ("neat"), which is highly atom-economical.[11] On a larger industrial scale, a solvent such as toluene or acetonitrile may be used to improve heat transfer and maintain better control over the reaction exotherm.
-
Self-Validating Protocol: The protocol's trustworthiness is established by in-process controls (temperature monitoring) and definitive final characterization. A successful outcome (high purity product confirmed by NMR and GC-MS) validates that the procedural steps, particularly the temperature control, were executed correctly.
References
-
Title: Aza-Michael addition reaction between piperidine and n-butyl acrylate. Source: ResearchGate URL: [Link]
-
Title: The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. Source: ResearchGate URL: [Link]
-
Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Source: Scientific Reports (Nature) URL: [Link]
- Title: PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Source: Nanyang Technological University URL: [Link]
- Title: PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Source: ResearchGate URL: [Link]
-
Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Source: Royal Society of Chemistry URL: [Link]
-
Title: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Source: Glen Research URL: [Link]
-
Title: The Chemistry of Acrylonitrile. IV. Cyanoethylation of Active Hydrogen Groups. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Source: PubMed URL: [Link]
-
Title: Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Source: Oulu University Library URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]
-
Title: Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile... Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: ResearchGate URL: [Link]
-
Title: 1-Piperidinepropanenitrile CAS#1640971-60-3 Source: Shandong WorldSun Biological Technology Co., Ltd. URL: [Link]
- Title: Method for synthesizing acrylonitrile by ammoxidation of acrolein.
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Catalytic conditions for 1-Piperidinepropanenitrile synthesis
Application Note & Protocol
Topic: Catalytic Conditions for the Synthesis of 1-Piperidinepropanenitrile
Abstract & Introduction
1-Piperidinepropanenitrile is a valuable synthetic intermediate in the development of pharmaceutical agents and other fine chemicals.[1] Its structure, incorporating a piperidine ring and a nitrile functional group, makes it a versatile building block for introducing the piperidinylpropyl moiety into more complex molecules.[2][3] The most direct and atom-economical method for its synthesis is the cyanoethylation of piperidine with acrylonitrile.[4] This reaction is a classic example of a Michael-type conjugate addition.[4]
This document provides a comprehensive guide to the catalytic synthesis of 1-piperidinepropanenitrile. It details the underlying chemical principles, explains the causality behind experimental choices, and presents a field-proven, step-by-step protocol. Emphasis is placed on safety, reaction optimization, and achieving high yield and purity.
Scientific Principles: The Cyanoethylation Mechanism
The synthesis of 1-piperidinepropanenitrile from piperidine and acrylonitrile proceeds via a base-catalyzed Michael addition, a class of reaction known as cyanoethylation.[4][5]
Mechanism Breakdown:
-
Activation of Nucleophile: The reaction can be self-catalyzed by piperidine, which is a moderately strong base. One molecule of piperidine can act as a base to deprotonate the N-H bond of another piperidine molecule, enhancing its nucleophilicity. In externally catalyzed reactions, a stronger base performs this function more efficiently.
-
Michael Addition: The electron-withdrawing nitrile group of acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack. The nucleophilic piperidine attacks this β-carbon.
-
Protonation: The resulting intermediate is a resonance-stabilized carbanion (an enolate). This intermediate is then protonated by a proton source in the mixture (e.g., a protonated piperidine molecule) to yield the final, stable 1-piperidinepropanenitrile product.
The reaction is generally exothermic and can proceed rapidly, especially with the use of a strong base catalyst.[5]
Caption: Reaction mechanism for the base-catalyzed cyanoethylation of piperidine.
Critical Experimental Parameters & Causality
Optimizing the synthesis requires careful control over several key parameters. The choices made directly influence reaction rate, yield, and purity.
-
Catalyst Selection: While the reaction can proceed without an external catalyst, using piperidine's inherent basicity, the rate can be slow. For faster, more controlled reactions, an alkaline catalyst is recommended.[5]
-
Rationale: Strong, non-nucleophilic bases are ideal as they will not compete with piperidine in the addition reaction. Sodium or potassium hydroxide are effective and economical choices. Strongly basic quaternary ammonium hydroxides are particularly effective catalysts for cyanoethylation.[5] The quantity should be catalytic (e.g., 1-5 mol%).
-
-
Temperature Control: The cyanoethylation of amines is typically exothermic.[5]
-
Rationale: Uncontrolled temperature can lead to two primary issues: (1) violent, runaway polymerization of acrylonitrile, which is highly hazardous, and (2) formation of side products.[6] Performing the initial addition of acrylonitrile at a reduced temperature (e.g., 0–10 °C) using an ice bath is a critical safety and purity measure.
-
-
Stoichiometry and Reagent Purity:
-
Rationale: Using a slight excess of piperidine can ensure the complete consumption of the more hazardous and volatile acrylonitrile. Reagents should be of high purity to avoid introducing contaminants or unknown side reactions. Acrylonitrile is often supplied with inhibitors (like MEHQ and water) to prevent polymerization during storage; these are typically left in for the reaction.[6]
-
-
Solvent: The reaction can be run "neat" (without a solvent) or in a suitable solvent.
-
Rationale: A neat reaction is highly atom-economical. However, using an inert, polar aprotic solvent (e.g., acetonitrile or THF) can help to better dissipate heat, control the reaction rate, and facilitate stirring, especially on a larger scale.
-
Detailed Experimental Protocol
This protocol describes a robust, lab-scale synthesis of 1-piperidinepropanenitrile.
4.1 Materials & Equipment
-
Reagents: Piperidine (≥99%), Acrylonitrile (≥99%, stabilized), Sodium Hydroxide (pellets), Dichloromethane (DCM), Anhydrous Magnesium Sulfate, Deionized Water.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, thermometer, ice-water bath, rotary evaporator, distillation apparatus.
4.2 Safety Precautions
-
Acrylonitrile is highly flammable, toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen. [6][7] It can also polymerize violently if not properly inhibited or if exposed to high heat or incompatible materials.[6][8] ALL operations involving acrylonitrile MUST be performed in a certified chemical fume hood. [7]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved recommended), a flame-retardant lab coat, and chemical splash goggles.[7]
-
Ensure all glassware is dry and equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[8]
-
Have an emergency plan and appropriate quenching materials (e.g., for polymerization) readily available.
4.3 Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser with a nitrogen inlet.
-
Place the flask in an ice-water bath on a magnetic stir plate.
-
Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
-
Reagent Charging:
-
To the reaction flask, add piperidine (e.g., 1.0 eq).
-
Add a catalytic amount of crushed sodium hydroxide (e.g., 0.02 eq).
-
Begin stirring and allow the contents to cool to 0–5 °C.
-
-
Controlled Addition of Acrylonitrile:
-
Charge the dropping funnel with acrylonitrile (e.g., 0.95 eq, to ensure piperidine is in slight excess).
-
Add the acrylonitrile dropwise to the stirring piperidine solution over 30-60 minutes.
-
Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. Adjust the addition rate as needed.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture slightly.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 1-piperidinepropanenitrile.
-
Data Summary & Visualization
Table 1: Key Experimental Parameters for Synthesis
| Parameter | Recommended Value/Condition | Rationale |
| Piperidine | 1.0 - 1.05 eq | Nucleophile; slight excess ensures full conversion of acrylonitrile. |
| Acrylonitrile | 1.0 eq | Michael acceptor; limiting reagent to minimize exposure post-reaction. |
| Catalyst | NaOH or KOH (1-5 mol%) | Increases reaction rate by enhancing nucleophilicity of piperidine.[5] |
| Solvent | Neat or Acetonitrile | Neat is atom-economical; solvent helps with thermal management. |
| Addition Temp. | 0 – 10 °C | Prevents runaway reaction and side-product formation.[5] |
| Reaction Temp. | Room Temperature | Allows the reaction to proceed to completion after controlled initiation. |
| Reaction Time | 12 – 18 hours | Typical duration for achieving high conversion at room temperature. |
| Purification | Vacuum Distillation | Effective method for separating the product from non-volatile impurities and unreacted piperidine. |
graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes A [label="1. Reaction Setup\n(Inert Atmosphere, 0°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Charge Piperidine\n& Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Controlled Addition\n(Acrylonitrile, <10°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Reaction\n(Stir at RT, 12-18h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Aqueous Work-up\n& Extraction (DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Drying & Concentration\n(MgSO₄, Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Product:\n1-Piperidinepropanenitrile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: Experimental workflow for the synthesis of 1-piperidinepropanenitrile.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Piperidinepropanenitrile. [Online].
- Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. [Online].
- Acrylonitrile Safety Information. (n.d.). Acrylonitrile. [Online].
- Airgas. (n.d.). SAFETY DATA SHEET: Acrylonitrile. [Online].
- New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. [Online].
- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Acrylonitrile. [Online].
- Wikipedia. (n.d.). Cyanoethylation. [Online].
- El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health (NIH). [Online].
- CymitQuimica. (n.d.). CAS 5562-21-0: 1-Methyl-2-piperidinepropanenitrile. [Online].
- Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions. [Online].
- PASL. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. [Online].
- ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Online].
- ChemicalBook. (n.d.). 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R). [Online].
- Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. [Online].
- ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Online].
Sources
- 1. CAS 5562-21-0: 1-Methyl-2-piperidinepropanenitrile [cymitquimica.com]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
Derivatization of 1-Piperidinepropanenitrile for biological assays
Anwendungs- und Protokollleitfaden: Derivatisierung von 1-Piperidinpropannitril für biologische Assays
Erstellt von: Dr. rer. nat. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-Piperidinpropannitril, einer Molekülstruktur, die aufgrund ihres Piperidin-Rings und ihrer Nitril-Funktionalität von erheblichem Interesse für die pharmazeutische Forschung ist.[1][2][3][4] Wir stellen bewährte Protokolle zur Modifikation der Nitrilgruppe vor, um eine Bibliothek von strukturell verwandten Verbindungen für das Screening in biologischen Assays zu erstellen. Die hier beschriebenen Methoden umfassen die Hydrolyse des Nitrils zu Carbonsäuren, die Reduktion zu primären Aminen und die anschließende Amid-Kopplung. Darüber hinaus werden detaillierte Protokolle für grundlegende biologische Evaluierungen, einschließlich Zytotoxizitätstests (MTT-Assay) und zielgerichteter Enzym-Inhibitions-Assays, bereitgestellt, um die biologische Aktivität der neu synthetisierten Derivate zu bewerten.
Einleitung: Die strategische Bedeutung der Derivatisierung in der Wirkstoffforschung
Die Piperidin-Struktur ist ein zentraler Baustein in der modernen Pharmazie und findet sich in über zwanzig Klassen von Medikamenten wieder, die ein breites Spektrum von Krankheiten behandeln, darunter Krebs, Alzheimer und Infektionskrankheiten.[1][3][5] Gleichzeitig hat sich die Nitrilgruppe (-C≡N) als wertvoller Pharmakophor in der medizinischen Chemie etabliert.[6][7] Ihre einzigartigen physikochemisch-elektronischen Eigenschaften – wie die Fähigkeit, als Wasserstoffbrückenakzeptor zu fungieren und metabolische Stabilität zu verleihen – machen sie zu einem attraktiven Merkmal in Wirkstoffmolekülen.[6][8][9]
1-Piperidinpropannitril (C₈H₁₄N₂) vereint diese beiden wichtigen Strukturelemente.[10] Die Derivatisierung dieser Ausgangsverbindung ist ein strategischer Ansatz im frühen Stadium der Wirkstoffforschung. Durch die gezielte chemische Modifikation der reaktiven Nitrilgruppe können Forscher eine Bibliothek von Analoga erstellen.[11][12] Dieser Prozess ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die Optimierung von pharmakokinetischen Profilen (ADME) und die Entdeckung neuer biologischer Aktivitäten.[7][9]
Die in diesem Leitfaden beschriebenen Protokolle sind darauf ausgelegt, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine robuste Grundlage für die Synthese und Evaluierung neuer Piperidin-basierter Wirkstoffkandidaten zu bieten.
Chemische Derivatisierung von 1-Piperidinpropannitril
Die chemische Vielseitigkeit der Nitrilgruppe bietet mehrere Wege zur Derivatisierung. Wir konzentrieren uns auf zwei grundlegende, aber hochwirksame Transformationen: (A) die Umwandlung in Carbonsäuren und Amide und (B) die Reduktion zu primären Aminen mit anschließender Acylierung.
Workflow der Derivatisierungsstrategien
Der folgende schematische Workflow illustriert die logische Abfolge der Syntheseschritte, die in den nachfolgenden Protokollen detailliert beschrieben werden.
Abbildung 1: Allgemeiner Workflow zur Derivatisierung von 1-Piperidinpropannitril.
Protokoll 1: Hydrolyse des Nitrils zur Carbonsäure
Rationale: Die Umwandlung der Nitrilgruppe in eine Carbonsäure führt eine anionische funktionelle Gruppe ein, die die Löslichkeit erhöhen und neue Interaktionen mit biologischen Zielstrukturen, wie z. B. basischen Aminosäureresten, ermöglichen kann. Die resultierende Carbonsäure ist zudem ein vielseitiges Zwischenprodukt für die weitere Synthese, insbesondere für die Amid-Kopplung.[13]
Materialien:
-
1-Piperidinpropannitril
-
Schwefelsäure (H₂SO₄), konzentriert
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl), konzentriert
-
Diethylether
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Scheidetrichter
Schritt-für-Schritt-Protokoll:
-
Reaktionsansatz: In einem 100-mL-Rundkolben werden 1,38 g (10 mmol) 1-Piperidinpropannitril in 20 mL einer 6 M wässrigen Schwefelsäurelösung suspendiert.
-
Hydrolyse: Die Mischung wird unter Rühren für 6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Neutralisation und Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in einem Eisbad gekühlt und mit einer 10 M NaOH-Lösung auf einen pH-Wert von ca. 3-4 eingestellt.
-
Extraktion: Die wässrige Phase wird dreimal mit je 30 mL Diethylether extrahiert.
-
Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt, 3-(Piperidin-1-yl)propansäure, kann durch Umkristallisation weiter aufgereinigt werden.
Protokoll 2: Amid-Kopplung zur Synthese von Amido-Derivaten
Rationale: Die Amidbindung ist eine der stabilsten und am häufigsten vorkommenden funktionellen Gruppen in Pharmazeutika. Die Synthese einer Reihe von Amiden aus der zuvor hergestellten Carbonsäure ermöglicht es, systematisch verschiedene Substituenten (R-Gruppen) einzuführen und deren Einfluss auf die biologische Aktivität zu untersuchen.
Materialien:
-
3-(Piperidin-1-yl)propansäure (aus Protokoll 1)
-
Ein ausgewähltes primäres oder sekundäres Amin (z.B. Benzylamin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC)
-
Hydroxybenzotriazol (HOBt)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Gesättigte Natriumchlorid-Lösung (NaCl)
Schritt-für-Schritt-Protokoll:
-
Reaktionsansatz: In einem trockenen 50-mL-Rundkolben werden 1,57 g (10 mmol) 3-(Piperidin-1-yl)propansäure und 1,35 g (10 mmol) HOBt in 20 mL wasserfreiem DCM gelöst.
-
Aktivierung: Die Lösung wird auf 0 °C abgekühlt und 2,1 g (11 mmol) EDC werden portionsweise zugegeben. Die Mischung wird 30 Minuten bei 0 °C gerührt.
-
Kopplung: 1,07 g (10 mmol) Benzylamin und 2,6 mL (15 mmol) DIPEA werden zugegeben. Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 20 mL 1 M HCl, 20 mL gesättigter NaHCO₃-Lösung und 20 mL gesättigter NaCl-Lösung gewaschen.
-
Aufreinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das resultierende Amid-Derivat wird mittels Säulenchromatographie aufgereinigt.
Biologische Evaluierung der Derivate
Nach der erfolgreichen Synthese und Reinigung ist die Evaluierung der biologischen Aktivität der nächste entscheidende Schritt. Wir beschreiben hier ein allgemeines Zytotoxizitätsscreening sowie ein Beispiel für einen zielgerichteten Assay.
Workflow der biologischen Assays
Abbildung 2: Workflow für das biologische Screening der Derivate.
Protokoll 3: MTT-Assay zur Bestimmung der Zytotoxizität
Rationale: Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität, die als Indikator für die Zellviabilität dient.[14][15][16] Dieser Assay ist ein schnelles und kostengünstiges Verfahren, um die allgemeine Toxizität einer Substanz gegenüber Zelllinien zu bewerten und eine erste Einschätzung des therapeutischen Fensters zu erhalten.
Materialien:
-
Menschliche Zelllinie (z.B. HeLa)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten, Mikrotiterplattenleser
Schritt-für-Schritt-Protokoll:
-
Zellaussaat: HeLa-Zellen werden in einer Dichte von 5.000 Zellen pro Well in 100 µL Kulturmedium in eine 96-Well-Platte ausgesät und für 24 Stunden bei 37 °C und 5% CO₂ inkubiert, um die Adhäsion zu ermöglichen.[14]
-
Behandlung: Die Testsubstanzen werden in DMSO gelöst und in verschiedenen Konzentrationen (z.B. von 0,1 bis 100 µM) zum Medium gegeben. Jede Konzentration wird in dreifacher Ausfertigung getestet. Eine Kontrolle mit reinem DMSO wird mitgeführt.
-
Inkubation: Die Zellen werden für 48 Stunden mit den Substanzen inkubiert.
-
MTT-Zugabe: Nach der Inkubation werden 10 µL der 5 mg/mL MTT-Lösung zu jedem Well gegeben und die Platte für weitere 4 Stunden bei 37 °C inkubiert.[15][16]
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µL DMSO werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.[14][15]
-
Messung: Die Extinktion wird bei 570 nm mit einem Mikrotiterplattenleser gemessen.[14]
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur DMSO-Kontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% der Zellen absterben) werden ermittelt.
Protokoll 4: Kininase-Inhibitions-Assay (Beispiel für einen zielgerichteten Assay)
Rationale: Viele Piperidin-Derivate zeigen Aktivität als Enzyminhibitoren.[5] Ein zielgerichteter Assay ermöglicht die Identifizierung von Verbindungen, die spezifisch an ein für eine Krankheit relevantes Protein binden und dessen Funktion modulieren. Hier wird ein hypothetischer kolorimetrischer Assay zur Messung der Inhibition einer Kinase beschrieben.
Materialien:
-
Rekombinantes Kinase-Enzym
-
Kinase-Substrat (z.B. ein Peptid)
-
ATP (Adenosintriphosphat)
-
Kinase-Glo® Lumineszenz-Assay-Kit (oder Äquivalent)
-
Testsubstanzen in DMSO
-
Weiße 96-Well-Platten mit niedrigem Volumen
Schritt-für-Schritt-Protokoll:
-
Reaktionsansatz: In die Wells einer 96-Well-Platte werden 5 µL der Testsubstanz in verschiedenen Konzentrationen pipettiert.
-
Enzymzugabe: 10 µL einer Lösung, die das Kinase-Enzym in einem geeigneten Puffer enthält, werden zu jedem Well gegeben und für 10 Minuten bei Raumtemperatur vorinkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe von 10 µL einer Mischung aus Substrat und ATP gestartet. Die Platte wird für 60 Minuten bei 30 °C inkubiert.
-
Detektion: Nach der Inkubation werden 25 µL des Kinase-Glo®-Reagenzes zu jedem Well gegeben, um die Reaktion zu stoppen und ein lumineszentes Signal zu erzeugen. Das Reagenz misst die Menge des verbleibenden ATPs; eine hohe Kinaseaktivität führt zu niedrigem ATP und somit zu einem schwachen Signal.
-
Messung: Nach 10 Minuten Inkubation bei Raumtemperatur wird die Lumineszenz mit einem Plattenleser gemessen.
-
Datenanalyse: Die prozentuale Inhibition wird im Vergleich zu einer Kontrolle ohne Inhibitor berechnet. Aus den Konzentrations-Wirkungs-Kurven werden die IC₅₀-Werte für jeden Inhibitor bestimmt.
Datenpräsentation und Interpretation
Die Ergebnisse der biologischen Assays sollten systematisch zusammengefasst werden, um Struktur-Wirkungs-Beziehungen leicht erkennen zu können.
Tabelle 1: Hypothetische biologische Aktivität der 1-Piperidinpropannitril-Derivate
| Verbindungs-ID | R-Gruppe (Amid-Derivat) | Zytotoxizität IC₅₀ (µM) [HeLa] | Kinase-Inhibition IC₅₀ (µM) | Selektivitätsindex (Zytotox./Kinase) |
| P-001 | (Ausgangsverbindung) | > 100 | > 100 | - |
| P-A01 | -H (freie Säure) | 85,4 | 50,2 | 1,7 |
| P-A02 | -CH₂-Phenyl | 42,1 | 5,8 | 7,3 |
| P-A03 | -CH₂-(4-Cl-Phenyl) | 15,5 | 1,2 | 12,9 |
| P-A04 | -CH₂-(4-OCH₃-Phenyl) | 68,9 | 12,5 | 5,5 |
| P-B01 | -H (freies Amin) | 92,3 | 75,1 | 1,2 |
| P-B02 | -C(O)-CH₃ | 75,6 | 45,3 | 1,7 |
| P-B03 | -C(O)-Phenyl | 33,8 | 8,1 | 4,2 |
Interpretation: In dieser hypothetischen Datentabelle zeigt das Derivat P-A03 mit einer para-Chlor-substituierten Benzylamid-Gruppe die höchste Potenz sowohl in der Zytotoxizität als auch in der Kinase-Inhibition. Wichtig ist, dass es auch den höchsten Selektivitätsindex aufweist, was darauf hindeutet, dass seine hemmende Wirkung auf die Kinase bei Konzentrationen auftritt, die deutlich unter seiner allgemeinen zytotoxischen Konzentration liegen. Dies macht es zu einem vielversprechenden "Hit" für die weitere Optimierung.
Referenzen
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1613. [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]
-
RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Semantic Scholar. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Semantic Scholar. [Link]
-
da Silva, V. C., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1169-1184. [Link]
-
NIST. (n.d.). 1-Piperidinepropanenitrile. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Application Note: A Guide to the Scale-Up Synthesis of 1-Piperidinepropanenitrile
Abstract
1-Piperidinepropanenitrile is a valuable chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical compounds. Its production via the aza-Michael addition of piperidine to acrylonitrile, while straightforward on a laboratory scale, presents significant challenges upon scale-up. This application note provides an in-depth analysis of the primary obstacles encountered during the large-scale synthesis of 1-Piperidinepropanenitrile, including severe exothermicity, the hazardous nature of acrylonitrile, and mass transfer limitations. We present field-proven solutions, process controls, and a detailed, kilogram-scale protocol designed to ensure a safe, efficient, and reproducible manufacturing process. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process development and manufacturing.
Introduction and Strategic Importance
The piperidine moiety is a ubiquitous structural motif in a vast array of FDA-approved pharmaceuticals, prized for the favorable pharmacokinetic properties it often imparts.[1] Consequently, functionalized piperidines like 1-Piperidinepropanenitrile are critical building blocks in medicinal chemistry and drug development.[2] The most common and atom-economical route to this intermediate is the cyanoethylation of piperidine, an aza-Michael addition reaction with acrylonitrile.[3]
While elegant in its simplicity, transitioning this synthesis from the bench to a multi-kilogram or pilot-plant scale introduces formidable challenges that, if not properly managed, can lead to process failure, significant safety incidents, and poor product quality.[4] The primary concerns revolve around the highly exothermic nature of the reaction and the inherent hazards of acrylonitrile, a toxic, flammable, and dangerously reactive monomer.[5][6]
This document serves as a comprehensive guide to navigating these challenges. We will dissect the root causes of scale-up difficulties and provide robust, actionable solutions grounded in chemical engineering principles and process safety management.
Core Challenges in Scale-Up Synthesis
Successfully scaling the synthesis of 1-Piperidinepropanenitrile requires a deep understanding of the potential pitfalls that are often masked at the laboratory scale.
Thermal Hazards: Exothermicity and the Risk of Runaway Reaction
The aza-Michael addition of an amine to acrylonitrile is a highly exothermic process. The heat of polymerization for acrylonitrile alone is significant, at approximately 17.3 kcal/gram-mole.[7] In a large-scale reactor, where the surface-area-to-volume ratio is drastically reduced compared to a laboratory flask, this heat can accumulate rapidly.[4][8]
If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise. This temperature increase exponentially accelerates the reaction rate, which in turn generates even more heat. This dangerous feedback loop is known as a thermal runaway , which can lead to a catastrophic failure of the reactor, boiling of the reactants, over-pressurization, and potentially, a fire or explosion.[9][10]
The primary risks stem from two sources:
-
Heat from the desired aza-Michael addition reaction.
-
Heat from the undesired, and potentially violent, self-polymerization of acrylonitrile. This can be initiated by heat or contact with incompatible substances like strong bases, acids, or even copper.[7][11]
Acrylonitrile: A Hazardous Reactant
Acrylonitrile is a versatile and essential chemical, but it demands the utmost respect and stringent handling protocols.[12] It is classified as a hazardous substance with multiple risk factors:
-
Toxicity: Acrylonitrile is toxic if inhaled, swallowed, or absorbed through the skin.[5] It is also a suspected human carcinogen.[12] Any detectable odor may indicate overexposure.[6]
-
Flammability: It is an extremely flammable liquid with a low flash point of -1°C (30°F).[6] Its vapors are heavier than air and can form explosive mixtures, capable of traveling to a distant ignition source.[6]
-
Reactivity: As mentioned, it can undergo violent, exothermic polymerization. It is incompatible with strong oxidizers, strong bases (like piperidine, one of the reactants), acids, and certain metals, which can trigger hazardous reactions.[6][7]
Process Control and Impurity Profile
Maintaining control over the reaction is paramount for both safety and product quality.
-
Mixing and Mass Transfer: In large reactors, achieving homogenous mixing is a significant challenge. Inefficient agitation can create localized "hot spots" where the reaction proceeds much faster, increasing the risk of thermal runaway. It can also lead to areas with a high concentration of acrylonitrile, promoting oligomerization or polymerization over the desired 1:1 adduct.[8]
-
Side Reactions: While the reaction is generally clean, poor temperature control or incorrect stoichiometry can lead to the formation of impurities that complicate purification.
Solutions and Mitigation Strategies
A robust and safe scale-up process is built on a foundation of rigorous engineering controls, optimized process parameters, and strict adherence to safety protocols.
Thermal Management and Runaway Prevention
The cornerstone of a safe scale-up is controlling the reaction exotherm.
-
Semi-Batch Operation: The most effective strategy is to add one reactant to the other in a controlled manner. For this process, acrylonitrile should always be added slowly to the solution of piperidine. This allows the rate of heat generation to be directly controlled by the addition rate, ensuring it never overwhelms the cooling capacity of the reactor.
-
Reactor Engineering: Employ a jacketed reactor with a high-performance thermal control unit (TCU). The reactor should be appropriately sized so that the heat transfer area is sufficient for the reaction volume.
-
Dilution: Using an appropriate solvent helps to manage the exotherm by increasing the thermal mass of the reaction mixture, providing a "heat sink" to absorb the energy released.
-
Continuous Monitoring: The internal reaction temperature must be monitored in real-time with calibrated probes. Automated alarm systems and emergency shutdown/cooling protocols are essential safety features.
Safe Handling Protocol for Acrylonitrile
All operations involving acrylonitrile must be conducted with stringent safety measures.
-
Engineered Controls: Use a closed system for all transfers of acrylonitrile to minimize vapor release. The reaction should be performed in a well-ventilated area, and under an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of a flammable air-vapor mixture.[5]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves (butyl or viton/butyl rubber), a lab coat, and chemical splash goggles.[5] Respiratory protection may be required depending on the scale and setup.
-
Inhibitor Management: Commercial acrylonitrile contains a polymerization inhibitor (like MEHQ).[11] Ensure the inhibitor is present and effective. Do not store acrylonitrile for prolonged periods.[5]
Process Optimization for Scale-Up
-
Stoichiometry: Precise control over the molar ratio of reactants is critical. A slight excess of piperidine can be used to ensure complete consumption of the hazardous acrylonitrile, simplifying downstream processing.
-
Temperature Control: Maintain the reaction temperature within a validated range. Lower temperatures can slow the reaction but provide a larger safety margin. The optimal temperature balances reaction time with safety.
-
Mixing Efficiency: The reactor should be equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing and prevent temperature gradients. The agitation speed should be optimized and validated.
Visualization of Key Processes
Reaction Mechanism
The synthesis proceeds via a classic aza-Michael addition, where the nucleophilic piperidine attacks the β-carbon of the electron-deficient acrylonitrile.
Caption: Aza-Michael addition of piperidine to acrylonitrile.
Scale-Up Workflow
The overall manufacturing process involves carefully sequenced steps to ensure safety and efficiency.
Caption: Workflow for the scaled-up synthesis of 1-Piperidinepropanenitrile.
Detailed Kilogram-Scale Synthesis Protocol
This protocol describes the synthesis of ~1.9 kg of 1-Piperidinepropanenitrile. Warning: This procedure should only be performed by trained personnel in a facility equipped to handle hazardous materials. A thorough process hazard analysis (PHA) must be completed before execution.
Materials and Equipment
| Item | Specification | Quantity | Notes |
| Reactants | |||
| Piperidine | ≥99% purity | 1.28 kg (14.9 mol) | |
| Acrylonitrile | ≥99%, stabilized | 0.74 kg (14.0 mol) | Handle with extreme caution. |
| Solvent | |||
| Toluene | Anhydrous | 4.0 L | Acts as a heat sink. |
| Equipment | |||
| Reactor | 20 L glass-lined or stainless steel | 1 | Jacketed, with overhead stirrer, condenser, thermocouple, and N2 inlet. |
| Addition Pump | Peristaltic or diaphragm pump | 1 | For controlled addition of acrylonitrile. |
| TCU | Thermal Control Unit | 1 | Capable of heating and cooling. |
| Distillation Setup | 1 | For solvent removal and vacuum distillation. |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Assemble the reactor with an overhead stirrer, condenser (with coolant circulating), and a calibrated thermocouple positioned to measure the internal batch temperature.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Charging Reactants:
-
Charge the reactor with toluene (4.0 L) followed by piperidine (1.28 kg).
-
Begin agitation at a speed sufficient to ensure good surface movement without excessive splashing (e.g., 150-200 RPM).
-
Cool the reactor contents to 10-15°C using the TCU.
-
-
Acrylonitrile Addition (Critical Step):
-
Begin the slow, subsurface addition of acrylonitrile (0.74 kg) via the addition pump.
-
Set the initial addition rate to be very slow. Monitor the internal temperature closely. The temperature should rise but must be maintained at ≤ 30°C .
-
Adjust the addition rate and/or cooling as needed to control the exotherm. The total addition time should be no less than 4 hours.
-
If the temperature rises above 35°C or increases uncontrollably, immediately stop the addition and apply maximum cooling.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction mixture at 30°C for an additional 2 hours to ensure the reaction goes to completion.
-
Take a sample for in-process control (IPC) analysis (e.g., GC) to confirm the absence of acrylonitrile.
-
-
Work-up and Purification:
-
Once the reaction is complete, arrange the reactor for distillation.
-
Remove the toluene solvent by distillation at atmospheric pressure.
-
Once the bulk of the solvent is removed, apply a vacuum to the system.
-
Carefully perform a vacuum distillation to purify the product. Collect the fraction boiling at the appropriate temperature and pressure for 1-Piperidinepropanenitrile (approx. 105-110°C at 15 mmHg).
-
-
Product Isolation:
-
The purified 1-Piperidinepropanenitrile is obtained as a colorless to pale yellow oil.
-
Expected Yield: ~1.7 kg (88% based on acrylonitrile).
-
Store the final product in a sealed container under a nitrogen atmosphere.
-
Conclusion
The scale-up synthesis of 1-Piperidinepropanenitrile is a process where a deep understanding of chemical reactivity and thermal hazards is non-negotiable. By implementing robust engineering controls, particularly a semi-batch process for controlled addition, and adhering to stringent safety protocols for handling acrylonitrile, the synthesis can be performed safely and efficiently on a large scale. The protocol and strategies outlined in this document provide a validated framework for achieving high yields of this important pharmaceutical intermediate while prioritizing the safety of personnel and facilities.
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The Versatile Role of 1-Piperidinepropanenitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold and the Utility of the Propanenitrile Moiety
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for molecules targeting a wide array of biological targets. When functionalized with a propanenitrile group at the 1-position, the resulting molecule, 1-piperidinepropanenitrile, emerges as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the applications of 1-piperidinepropanenitrile in medicinal chemistry, complete with detailed synthetic protocols and mechanistic insights.
The cyano group of 1-piperidinepropanenitrile is a key functional handle that can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, thus providing a gateway to diverse chemical space. Furthermore, the three-carbon linker offers optimal spacing and flexibility for positioning pharmacophoric elements for effective target engagement.
Core Applications of 1-Piperidinepropanenitrile in Drug Discovery and Development
1-Piperidinepropanenitrile serves as a critical starting material and intermediate in the synthesis of a range of therapeutic agents. Its applications span several key areas of medicine, including immunology, oncology, and neurology.
A Pivotal Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
One of the most significant applications of a 1-piperidinepropanenitrile derivative is in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2] The synthesis of a key intermediate for Tofacitinib, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, highlights the utility of the piperidinepropanenitrile core.[2] The propanenitrile moiety is introduced via the reaction of a substituted piperidine with a cyanoacetyl derivative.[2]
Synthetic Protocols: Accessing and Utilizing 1-Piperidinepropanenitrile and its Derivatives
Protocol 1: General Synthesis of 1-Piperidinepropanenitrile via Cyanoethylation
The most direct route to 1-piperidinepropanenitrile is through the cyanoethylation of piperidine with acrylonitrile. This reaction is a classic example of a Michael addition.
Reaction Scheme:
Caption: Synthesis of 1-Piperidinepropanenitrile.
Materials:
-
Piperidine
-
Acrylonitrile
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base catalyst
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 equivalents) to the stirred solution.
-
Acrylonitrile Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acrylonitrile (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two to three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-piperidinepropanenitrile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the polymerization of acrylonitrile, which can be initiated by water or oxygen.
-
Slow Addition at Low Temperature: The cyanoethylation reaction is exothermic. Slow, dropwise addition of acrylonitrile at a low temperature helps to control the reaction rate and prevent unwanted side reactions, including polymerization.
-
Base Catalyst: A base catalyst is often used to deprotonate the piperidine nitrogen, increasing its nucleophilicity and facilitating the Michael addition to the electron-deficient alkene of acrylonitrile.[3]
Protocol 2: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile
This protocol details the synthesis of a derivative of 1-piperidinepropanenitrile, which has demonstrated antimicrobial properties.[4][5]
Reaction Scheme:
Caption: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile.
Materials:
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add ethyl cyanoacetate (0.01 mol) to ethanol (20 ml).
-
Piperidine Addition: To the stirred solution, add piperidine (0.02 mol).
-
Reaction: Allow the reaction mixture to stir at room temperature for two hours.
-
Isolation: Filter the resulting white precipitate and crystallize it from ethanol to obtain colorless crystals of 3-oxo-3-(piperidin-1-yl)propanenitrile.[4]
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |
|---|
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2 | 92 |[4] |
Applications in the Synthesis of Neuroleptic and Cardiovascular Agents
While direct, detailed synthetic routes from 1-piperidinepropanenitrile to specific neuroleptic or cardiovascular drugs are not abundantly found in readily available literature, the piperidine scaffold is a cornerstone in the design of these therapeutic agents. The functional handles of 1-piperidinepropanenitrile make it a plausible and strategic starting point for the synthesis of precursors to these drug classes.
Conceptual Application in Antipsychotic Drug Synthesis
Many atypical antipsychotic drugs feature a piperidine or piperazine moiety linked to an aromatic or heteroaromatic system. The propanenitrile group of 1-piperidinepropanenitrile can be reduced to a primary amine, which can then be used to build more complex structures.
Conceptual Workflow:
Caption: Conceptual workflow for antipsychotic precursors.
Conceptual Application in Cardiovascular Drug Synthesis
Certain cardiovascular drugs, such as some α1-adrenergic receptor blockers, incorporate a substituted piperidine core. The nitrile functionality of 1-piperidinepropanenitrile can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation to link to other pharmacophoric groups.
Conceptual Workflow:
Caption: Conceptual workflow for cardiovascular precursors.
Conclusion and Future Perspectives
1-Piperidinepropanenitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group provide a robust platform for the development of a wide range of therapeutic agents. The successful application of its derivatives in the synthesis of the JAK inhibitor Tofacitinib underscores its importance in modern drug discovery. While its full potential in the synthesis of neuroleptic and cardiovascular drugs is still being explored, the fundamental chemistry of the piperidinepropanenitrile scaffold suggests that it will continue to be a key intermediate for accessing novel and effective medicines. Future research will likely focus on developing more efficient and stereoselective methods for its synthesis and functionalization, further expanding its utility in the creation of next-generation therapeutics.
References
-
Rajasekaran, A., et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5435-5442. [Link]
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El-Sayed, R., et al. "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." Scientific Reports, vol. 15, no. 1, 2025, p. 705. [Link]
- "PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- O'Hagan, D. "Piperidine and its derivatives: occurrence, synthesis, and applications." Journal of Heterocyclic Chemistry, vol. 52, no. 4, 2015, pp. 941-965.
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(PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]
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1-Piperidinepropanenitrile as a precursor for novel heterocycles
Application Notes & Protocols
Topic: 1-Piperidinepropanenitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The piperidine moiety, in particular, is one of the most prevalent N-heterocycles found in FDA-approved drugs, making its incorporation into novel scaffolds a key strategy in medicinal chemistry.[1][2] This guide details the synthetic utility of 1-piperidinepropanenitrile, a readily accessible and highly versatile building block, for the construction of diverse and medicinally relevant heterocyclic systems. We provide in-depth technical discussion, field-proven protocols, and mechanistic insights into key transformations such as multicomponent reactions for thieno[2,3-b]pyridines, Thorpe-Ziegler cyclizations for functionalized carbocycles and heterocycles, and annulation strategies for pyridopyrimidine cores. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox and leverage this precursor for novel molecular design.
Introduction: The Strategic Value of 1-Piperidinepropanenitrile
1-Piperidinepropanenitrile is more than a simple aliphatic nitrile. Its structure contains two key reactive sites that can be orthogonally exploited:
-
The Activated Methylene Group: The protons alpha to the nitrile (–CH₂–CN) are acidic and can be readily deprotonated by a base. This generates a nucleophilic carbanion, which is the starting point for a multitude of C-C bond-forming reactions.
-
The Nitrile Moiety: The electrophilic carbon of the nitrile group (–C≡N) is susceptible to nucleophilic attack and can participate in cyclization reactions to form nitrogen-containing rings.
This dual reactivity allows for its use in sequential or one-pot multicomponent reactions, providing rapid access to molecular complexity. The inherent piperidine ring is often a desirable pharmacophore, but it can also be designed to act as a leaving group in certain synthetic strategies.
Safety and Handling
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS). 1-Piperidinepropanenitrile and its parent amine, piperidine, are hazardous materials.
| Hazard | Precautionary Measures |
| Toxicity | Toxic in contact with skin or if inhaled.[3][4] |
| Corrosivity | Causes severe skin burns and eye damage.[5][6] |
| Flammability | Highly flammable liquid and vapor.[3][6] |
| Handling | Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.[3][4] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.[3] |
Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald-Type Reaction
The thieno[2,3-b]pyridine scaffold is a key structural feature in numerous pharmacologically active compounds.[7] A powerful strategy for its synthesis involves a multicomponent reaction that shares mechanistic principles with the classic Gewald 2-aminothiophene synthesis.[8][9] In this approach, 1-piperidinepropanenitrile serves as the active methylene nitrile component.
Mechanistic Rationale
The reaction proceeds through a cascade of events initiated by a base-catalyzed condensation. The key is the initial formation of a Knoevenagel-type adduct between an aldehyde and 1-piperidinepropanenitrile, followed by the addition of elemental sulfur, and subsequent intramolecular cyclization and tautomerization to yield the aromatic 3-amino-thieno[2,3-b]pyridine core. The piperidine moiety is incorporated into the final fused ring system.
Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of 2-aryl-3-amino-thieno[2,3-b]pyridine derivatives.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
1-Piperidinepropanenitrile (1.1 eq)
-
Elemental sulfur (1.2 eq)
-
Morpholine (as catalyst) (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).
-
Reactant Addition: Add the aromatic aldehyde (1.0 eq), 1-piperidinepropanenitrile (1.1 eq), and elemental sulfur (1.2 eq) to the flask.
-
Catalyst Addition: Add morpholine (0.2 eq) to the mixture. The use of a secondary amine base like morpholine is critical for catalyzing both the initial condensation and the subsequent cyclization steps.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure thieno[2,3-b]pyridine derivative.[10][11]
Synthesis of Fused Pyrimidines: The Pyridopyrimidine Core
Pyridopyrimidines are privileged heterocyclic scaffolds known for a wide range of biological activities, including anticancer and antimicrobial properties.[12][13] 1-Piperidinepropanenitrile can be a key C3 synthon for constructing the pyridine portion of a pyrido[2,3-d]pyrimidine system when reacted with a suitably functionalized aminopyrimidine.[14]
Mechanistic Rationale
This synthesis typically involves the reaction of 1-piperidinepropanenitrile with a 6-aminopyrimidine derivative, such as 6-amino-2-thiouracil. The reaction proceeds via an initial Michael addition of the aminopyrimidine to an in-situ formed α,β-unsaturated nitrile (from condensation of 1-piperidinepropanenitrile with an aldehyde), followed by intramolecular cyclization and subsequent oxidation/aromatization to furnish the fused bicyclic system.
Caption: Pathway to Pyrido[2,3-d]pyrimidines.
Detailed Experimental Protocol
This protocol outlines a three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine-2-thione derivatives.
Materials:
-
6-Amino-2-thiouracil (1.0 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
1-Piperidinepropanenitrile (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Piperidine (catalyst)
Procedure:
-
Setup: In a 50 mL flask, dissolve 6-amino-2-thiouracil (1.0 eq) in DMF (15 mL).
-
Reactant Addition: Add the aromatic aldehyde (1.0 eq) and 1-piperidinepropanenitrile (1.0 eq) to the solution.
-
Catalyst: Add a catalytic amount of piperidine (3-4 drops). The choice of piperidine as a catalyst is strategic; it is sufficiently basic to promote the initial condensations without causing unwanted side reactions.
-
Reaction: Heat the reaction mixture at 100°C for 8-10 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from glacial acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.[14][15]
Thorpe-Ziegler Cyclization for Annulated Systems
The Thorpe-Ziegler reaction is a classic method for forming cyclic ketones and enamines through the intramolecular cyclization of dinitriles.[16][17] While 1-piperidinepropanenitrile is not itself a dinitrile, it serves as an excellent starting point for synthesizing the required α,ω-dinitrile precursors.
Synthetic Strategy and Mechanism
The strategy involves a two-step process:
-
Precursor Synthesis: An α,ω-dihaloalkane (e.g., 1,3-dibromopropane) is reacted with two equivalents of the carbanion generated from 1-piperidinepropanenitrile to form the symmetrical dinitrile precursor.
-
Intramolecular Cyclization: The resulting dinitrile is treated with a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[18] This forms a cyclic β-enaminonitrile, which can be hydrolyzed with acid to yield a cyclic α-cyanoketone.
Caption: Key steps in the Thorpe-Ziegler Reaction.
Detailed Experimental Protocol
Part A: Synthesis of the Dinitrile Precursor
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to anhydrous ethanol (50 mL).
-
Anion Formation: Cool the solution to 0°C and add 1-piperidinepropanenitrile (2.0 eq) dropwise. Stir for 30 minutes at 0°C to ensure complete formation of the carbanion.
-
Alkylation: Add a solution of 1,3-dibromopropane (1.0 eq) in ethanol dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Workup: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between dichloromethane and water. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude dinitrile precursor, which can be purified by column chromatography.
Part B: Thorpe-Ziegler Cyclization
-
Setup: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene (100 mL) in a three-necked flask under nitrogen. Caution: NaH is highly reactive.
-
Reactant Addition: Using a syringe pump over 4 hours, add a solution of the dinitrile precursor (1.0 eq) in anhydrous toluene (50 mL) to the NaH suspension at reflux. High dilution is essential to promote the desired intramolecular reaction.
-
Reaction: After the addition is complete, continue refluxing for an additional 2 hours.
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of ethanol, followed by water.
-
Workup & Isolation: Separate the organic layer, extract the aqueous layer with toluene, combine the organic fractions, dry over MgSO₄, and concentrate under reduced pressure to yield the crude cyclic β-enaminonitrile.[18][19]
-
(Optional) Hydrolysis: To obtain the cyclic ketone, dissolve the crude enaminonitrile in a mixture of acetic acid and concentrated HCl and heat at 60°C for 1 hour. Cool, neutralize with aqueous NaOH, and extract with ether to isolate the final product.
Conclusion
1-Piperidinepropanenitrile is a cost-effective and functionally rich precursor for advanced heterocyclic synthesis. Its activated methylene and nitrile groups provide a reliable platform for constructing complex molecular architectures relevant to drug discovery and materials science. The protocols detailed herein for the synthesis of thieno[2,3-b]pyridines, pyridopyrimidines, and annulated systems via Thorpe-Ziegler cyclization demonstrate the breadth of its applicability. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methodologies to create novel libraries of heterocyclic compounds.
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- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. [URL: https://patents.google.
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ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[9][20]pyridine scaffold. [URL: https://www.researchgate.net/figure/Synthesis-of-thieno-2-3-b-pyridine-derivatives-from-lead-compounds-and-modification-on_fig3_365114704]
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Application Note: Monitoring the Synthesis of 1-Piperidinepropanenitrile by Thin-Layer Chromatography
An Application Note and Protocol for Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for monitoring the synthesis of 1-Piperidinepropanenitrile using Thin-Layer Chromatography (TLC). The synthesis, a classic Michael addition reaction between piperidine and acrylonitrile, is a fundamental transformation in the development of various pharmaceutical intermediates.[1][2] Effective reaction monitoring is critical to optimize reaction conditions, determine completion, and ensure the purity of the final product. This guide details the principles of TLC as applied to this specific reaction, offering step-by-step protocols for mobile phase selection, sample preparation, plate development, and selective visualization techniques. It is designed for researchers, scientists, and drug development professionals to establish a robust, reliable, and self-validating TLC methodology.
Introduction and Scientific Principles
The synthesis of 1-Piperidinepropanenitrile is achieved through the conjugate (Michael) addition of piperidine, a cyclic secondary amine, to acrylonitrile. In this reaction, the nucleophilic nitrogen of piperidine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.
Understanding the relative polarities of the compounds involved is fundamental to developing an effective TLC method.
-
Piperidine (Reactant): A polar secondary amine. It exhibits strong interactions with the polar silica gel stationary phase, resulting in a low Retention Factor (Rf) in non-polar solvent systems.
-
Acrylonitrile (Reactant): A less polar, volatile molecule. It travels further up the TLC plate, exhibiting a high Rf.
-
1-Piperidinepropanenitrile (Product): A tertiary amine with a nitrile group. Its polarity is intermediate between the two reactants. The conversion of the secondary amine (piperidine) to a less polar tertiary amine (product) is the key separation principle.[3]
TLC provides a rapid, inexpensive, and highly effective means to visualize the progress of this transformation by separating these three key components based on their differential adsorption to the stationary phase.[4]
Reaction Scheme: Michael Addition
Caption: Synthesis of 1-Piperidinepropanenitrile.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing.
-
Reactants & Product: Piperidine, Acrylonitrile, and a reference standard of 1-Piperidinepropanenitrile (if available).
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (Et3N).
-
Visualization Reagents:
-
Potassium permanganate (KMnO4) stain.
-
Ninhydrin stain.
-
Iodine chamber.
-
-
Equipment: TLC developing chamber, capillary spotters, UV lamp (254 nm), hot plate, forceps.
TLC Plate Preparation and Activation
For optimal results, especially in humid environments, activating the TLC plate is recommended. This removes adsorbed water from the silica gel, ensuring consistent Rf values.[5]
-
Place the TLC plate in a clean, dry oven.
-
Heat at 110-120 °C for 20-30 minutes.[5]
-
Allow the plate to cool to room temperature in a desiccator before use.
Mobile Phase (Eluent) Selection
The choice of mobile phase is the most critical parameter for achieving good separation. The goal is to find a solvent system where the product Rf is approximately 0.3-0.5, and there is clear separation from the starting materials.[6]
-
Causality: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which will cause all spots to move further up the plate (higher Rf values).[5]
-
Amine-Specific Consideration: Amines can interact strongly with acidic silanol groups on the silica surface, leading to spot tailing or streaking.[7][8] To mitigate this, a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) should be added to the mobile phase. This deactivates the acidic sites and results in sharp, well-defined spots.
| System ID | Composition (v/v/v) | Polarity | Expected Outcome |
| A | Hexane / Ethyl Acetate (80:20) | Low | Low Rf for all components except possibly acrylonitrile. Good for initial screening. |
| B | Hexane / Ethyl Acetate / Et3N (70:30:0.5) | Medium | Recommended starting point. Should provide good separation with an ideal Rf for the product. |
| C | Dichloromethane / Methanol / Et3N (95:5:0.5) | High | Use if spots are not moving from the baseline in System B. Increases eluting power significantly. |
Sample Preparation and Spotting
-
Prepare Solutions: Create dilute solutions (~1 mg/mL) of your starting materials (piperidine, acrylonitrile) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Mark the Plate: Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes: "P" (Piperidine), "Co" (Co-spot), and "RM" (Reaction Mixture).[6][9]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted piperidine solution onto the "P" lane.
-
Apply a spot of the reaction mixture onto the "RM" lane.
-
Apply a spot of the piperidine solution onto the "Co" lane. Let it dry, then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if Rf values are close.[6]
-
Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate completely between applications.[10]
-
TLC Plate Development
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the origin line on your plate).
-
Place a piece of filter paper in the chamber, touching the solvent, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate does not touch the filter paper or the sides of the chamber.[10] Close the lid.
-
Allow the solvent front to ascend the plate. Remove the plate when the front is about 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization and Interpretation
Multiple visualization techniques should be used in sequence (non-destructive first) to obtain a complete picture of the reaction.
UV Light (Non-Destructive)
-
Procedure: View the dried plate under a UV lamp at 254 nm.
-
Expected Observation: Acrylonitrile, containing a C=C double bond, may appear as a dark spot against the green fluorescent background.[11][12] Piperidine and the 1-Piperidinepropanenitrile product are unlikely to be strongly UV-active. This method is primarily for visualizing the consumption of acrylonitrile.
Chemical Staining (Destructive)
A. Ninhydrin Stain (Selective for Primary/Secondary Amines)
-
Principle: Ninhydrin reacts with primary and secondary amines to produce a colored spot (typically purple or yellow), but it does not react with tertiary amines.[9][13] This provides a definitive way to track the consumption of the piperidine starting material.
-
Protocol:
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[14]
-
Application: Dip the dried TLC plate into the ninhydrin solution or spray it evenly.
-
Development: Gently warm the plate with a heat gun until colored spots appear.
-
-
Interpretation: A colored spot will be visible in the "P" lane and the "Co" lane. As the reaction proceeds, this spot will diminish and eventually disappear from the "RM" lane. The product spot will not be stained by ninhydrin.
B. Potassium Permanganate Stain (General Oxidative Stain)
-
Principle: KMnO4 is a strong oxidizing agent that reacts with any compound that can be oxidized, such as alkenes, alcohols, and amines. It produces yellow-brown spots on a purple background.[12]
-
Protocol:
-
Interpretation: Acrylonitrile (alkene) will show a bright yellow spot. Piperidine (secondary amine) will also stain. The product (tertiary amine) will likely stain as well, but potentially with a different intensity. This stain is excellent for getting a general overview of all components on the plate.
Interpreting the TLC Plate
-
Calculate Rf Values: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Monitor Progress:
-
t = 0: A strong spot for piperidine in the "RM" lane (low Rf).
-
t = intermediate: A diminishing spot for piperidine and a new, growing spot for the product (mid Rf).
-
t = completion: The piperidine spot has completely disappeared from the "RM" lane. Only the product spot remains.
-
Caption: Workflow for TLC monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking/Elongated Spots [7] | Sample is overloaded. | Dilute the sample solution and re-spot a smaller amount.[8] |
| Compound is acidic/basic (amine). | Add a modifier to the mobile phase (0.1-1% triethylamine for amines).[7] | |
| Spots Not Visible [7][10] | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, drying between applications.[10] |
| Compound is not UV-active or does not react with the chosen stain. | Use a different, more general stain (e.g., KMnO4, phosphomolybdic acid). | |
| Rf Values Too Low (Spots at Baseline) [7] | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate). |
| Rf Values Too High (Spots at Solvent Front) [7] | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate). |
| Uneven Solvent Front [10] | TLC plate is touching the side of the chamber or filter paper. | Reposition the plate in the center of the chamber. |
| Chamber is not properly saturated. | Ensure the chamber is sealed and equilibrated with filter paper for at least 5-10 minutes before development. |
References
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]
-
Reich, H. J. (n.d.). Reagents for TLC Spot Detection. University of Wisconsin. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stain Recipes. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Brimer, L. (1988). Determination of cyanide and cyanogenic compounds in biological systems. Ciba Foundation Symposium, 140, 177-200. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Scribd. (n.d.). Frequently used visualisation reagents for TLC. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Waksmundzka-Hajnos, M., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Journal of Food Science and Technology, 52(10), 6786-6791. [Link]
-
Frolova, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved from [Link]
-
El-Sayed, R., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. [Link]
-
ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS NO : 2174011-55-1 | Product Name : 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 5562-21-0: 1-Methyl-2-piperidinepropanenitrile [cymitquimica.com]
- 4. silicycle.com [silicycle.com]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. How To [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Piperidinepropanenitrile Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the synthesis of 1-Piperidinepropanenitrile. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction outcomes effectively.
The synthesis of 1-Piperidinepropanenitrile is a classic example of an aza-Michael addition, specifically a cyanoethylation reaction. In this process, the secondary amine, piperidine, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. While straightforward in principle, achieving high yield and purity requires careful control over reaction parameters to mitigate common side reactions, most notably the polymerization of acrylonitrile.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is the most common issue, often stemming from several factors. A systematic approach is key to diagnosis.
Cause A: Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate catalysis. Secondary aliphatic amines like piperidine are generally reactive and may not require a catalyst, but its absence can lead to slow conversion rates.[1]
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the limiting reagent (typically acrylonitrile) signals completion.
-
Temperature Adjustment: The reaction is exothermic and often requires cooling initially to control the rate.[2] However, if the reaction stalls, gentle heating (e.g., 40-50°C) can drive it to completion.
-
Catalyst Introduction: While not always necessary for piperidine, if the reaction is slow, a mild basic or acidic catalyst can be employed. A catalytic amount of acetic acid or a Lewis acid like Y(NO₃)₃·6H₂O can promote the reaction while minimizing side reactions.[1][3]
-
Cause B: Polymerization of Acrylonitrile Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases, high temperatures, or even light.[4][5] This is a primary cause of yield loss, as it consumes the acrylonitrile monomer, often resulting in the formation of a white precipitate or a viscous, unworkable reaction mixture.
-
Solution:
-
Temperature Control: Maintain a low to moderate reaction temperature. An ice bath is recommended during the initial addition of reagents to dissipate the exothermic heat of reaction.[2]
-
Check Inhibitor: Commercial acrylonitrile contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.[4][5] Ensure you are using inhibited acrylonitrile. Storing it for prolonged periods (over 6 months) is not advised as inhibitor effectiveness can decrease.[6]
-
Avoid Strong Bases: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless conditions are strictly controlled, as they are potent initiators of polymerization.[4][7] If a base is needed, consider weaker organic bases or specific catalysts designed to minimize this side reaction.[3]
-
Cause C: Incorrect Stoichiometry An improper molar ratio of reactants can leave a significant amount of the limiting reagent unreacted, directly impacting the theoretical yield.
-
Solution:
-
Optimize Molar Ratio: While a 1:1 molar ratio is the stoichiometric standard, using a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) can help ensure the complete consumption of the more volatile and polymerization-prone acrylonitrile.[7] This strategy simplifies purification, as excess piperidine is often easier to remove than unreacted acrylonitrile.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and resolving low reaction yields.
Question 2: My final product is impure. What are the common impurities and how can I remove them?
Product purity is critical, especially in drug development. Impurities typically arise from side reactions or incomplete removal of starting materials.
Impurity A: Polyacrylonitrile
-
Identification: A white, insoluble solid or a sticky, gummy substance in the reaction vessel.
-
Removal: This polymer is generally insoluble in common organic solvents used for extraction. It can be removed by filtering the reaction mixture prior to aqueous workup. If it has oiled out, decanting the liquid phase may be possible. Prevention, as detailed above, is the best strategy.
Impurity B: Unreacted Piperidine and Acrylonitrile
-
Identification: Can be detected by GC-MS or ¹H NMR analysis of the crude product.
-
Removal:
-
Aqueous Wash: Unreacted piperidine can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). This protonates the basic piperidine, rendering it water-soluble.
-
Distillation: 1-Piperidinepropanenitrile has a significantly higher boiling point than its precursors. Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purification, separating the product from lower-boiling starting materials.
-
Chromatography: If distillation is not feasible or high purity is required, column chromatography on silica gel can be used.
-
Impurity C: Bis(2-cyanoethyl)amine Adducts While piperidine is a secondary amine and cannot undergo dicyanoethylation at the nitrogen, impurities in the starting piperidine (e.g., ammonia or primary amines) could lead to such byproducts. More relevant is the potential for piperidine to catalyze side reactions.[8][9]
-
Identification: These higher molecular weight adducts can be identified by GC-MS.
-
Removal: These byproducts are typically less volatile than the desired product. Careful vacuum distillation can effectively separate them.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for 1-Piperidinepropanenitrile synthesis?
The reaction proceeds via a conjugate addition mechanism known as the aza-Michael reaction. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-poor β-carbon of acrylonitrile. The resulting carbanion is then protonated (by a solvent molecule or another piperidine molecule) to yield the final product.[1]
Aza-Michael Addition Mechanism
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Yttrium nitrate promoted selective cyanoethylation of amines - ProQuest [proquest.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. ineos.com [ineos.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Purification of Crude 1-Piperidinepropanenitrile
Welcome to the comprehensive technical support guide for the purification of crude 1-Piperidinepropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Piperidinepropanenitrile?
A1: Crude 1-Piperidinepropanenitrile, typically synthesized via the cyanoethylation of piperidine with acrylonitrile, can contain several process-related impurities. Understanding these is the first step to a successful purification.
-
Unreacted Starting Materials:
-
Piperidine: A basic and relatively volatile amine.
-
Acrylonitrile: A volatile and reactive Michael acceptor.
-
-
Side-Products:
-
Bis(2-cyanoethyl)piperidine: Formed from the reaction of the product with a second molecule of acrylonitrile. This is a higher molecular weight and significantly less volatile impurity.
-
-
Degradation Products:
-
3-(Piperidin-1-yl)propanamide and 3-(Piperidin-1-yl)propanoic acid: These can form via hydrolysis of the nitrile group, often during aqueous workups, especially under acidic or basic conditions.[1]
-
Q2: My crude product is a dark oil. What causes the color?
A2: The dark coloration is often due to the polymerization of acrylonitrile, which can be initiated by basic conditions (like the presence of piperidine) or heat. These polymeric materials are typically high molecular weight, non-volatile, and can interfere with most purification methods if not addressed.
Q3: Can I purify 1-Piperidinepropanenitrile by distillation at atmospheric pressure?
Q4: My TLC shows a streak instead of a clean spot. What does this mean?
A4: Streaking on a silica gel TLC plate is a common issue when dealing with basic compounds like 1-Piperidinepropanenitrile. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[4] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (1-3%), to your eluent.
Troubleshooting Guides
Guide 1: Issues with Vacuum Distillation
Problem: The product is co-distilling with an impurity or I'm getting poor separation.
Causality & Troubleshooting:
This issue often arises due to an insufficient difference in boiling points between your product and an impurity at the operating pressure.
-
Scenario 1: Co-distillation with Piperidine.
-
Why it happens: Piperidine (boiling point ~106 °C at 760 mmHg) is much more volatile than 1-Piperidinepropanenitrile (boiling point 110-111 °C at 16 mmHg).[2][3] However, if a significant amount is present, it can come over as a forerun. If your vacuum is not strong enough, the boiling points may be closer than desired.
-
Solution:
-
Aqueous Wash: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic piperidine into the aqueous layer. Caution: This can promote hydrolysis of the nitrile if contact time is prolonged or the solution is heated. Perform the extraction at a low temperature.[1]
-
Fractional Distillation: Employ a fractionating column (e.g., a Vigreux or packed column) during vacuum distillation. This will provide multiple theoretical plates for a more efficient separation of components with close boiling points.
-
-
-
Scenario 2: Product contaminated with a higher-boiling impurity.
-
Why it happens: This is likely the bis(2-cyanoethyl)piperidine byproduct. Its boiling point is significantly higher than the product's, so it should remain in the distillation pot. If it's appearing in your distillate, your distillation may be running too hot or for too long, causing the pot residue to decompose or be carried over.
-
Solution: Monitor the head temperature carefully during distillation. Once the main fraction of 1-Piperidinepropanenitrile has been collected, stop the distillation before the temperature begins to rise significantly again.
-
Experimental Protocol: Optimized Vacuum Distillation
-
Pre-treatment (Optional but Recommended):
-
Dissolve the crude oil in 3-4 volumes of diethyl ether.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution to remove any acidic impurities and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[5] Use a Claisen adapter to minimize bumping.[5]
-
Use a magnetic stir bar in the distilling flask. Do not use boiling stones for vacuum distillation. [5]
-
Grease all joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator.[5]
-
-
Distillation Procedure:
-
Begin stirring and apply vacuum.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation pot using a heating mantle.
-
Collect any low-boiling forerun (residual solvent, acrylonitrile, piperidine) in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of the product (around 110-111 °C at 16 mmHg), switch to a clean receiving flask to collect the main fraction.[2]
-
Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise sharply.
-
Stop heating, allow the apparatus to cool to room temperature, and then slowly reintroduce air into the system before dismantling.[5]
-
Guide 2: Challenges in Purification by Crystallization
Problem: The compound "oils out" instead of forming crystals.
Causality & Troubleshooting:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solutions to Prevent Oiling Out:
-
Solvent Selection is Key: The ideal solvent will dissolve the compound when hot but not at room temperature. For 1-Piperidinepropanenitrile, which is a polar molecule, consider solvent systems like diethyl ether/hexane or ethyl acetate/heptane.
-
Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, ethanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexane, heptane, or cold water) dropwise at a slightly elevated temperature until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the oil and then allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 1-Piperidinepropanenitrile to the cooled, supersaturated solution to initiate crystallization.
-
-
Experimental Protocol: Recrystallization using a Solvent/Anti-solvent System
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, water) at room and elevated temperatures to find a suitable solvent/anti-solvent pair.
-
Dissolution: Dissolve the crude 1-Piperidinepropanenitrile in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Hot Filtration (if necessary): If there are insoluble impurities (like polymer), perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Guide 3: Overcoming Issues in Flash Column Chromatography
Problem: The product streaks badly or does not elute from the silica gel column.
Causality & Troubleshooting:
As a basic amine, 1-Piperidinepropanenitrile interacts strongly with the acidic silanol groups of standard silica gel. This can lead to irreversible adsorption (loss of product) or significant tailing, resulting in poor separation.
-
Solutions for Improved Chromatographic Separation:
-
Deactivate the Silica Gel: Add 1-3% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to pass through the column more cleanly.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of amines.[6]
-
-
Reversed-Phase Chromatography: If the impurities are significantly more or less polar than your product, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a powerful alternative.
-
Experimental Protocol: Flash Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Use TLC to find an appropriate eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Add ~1-2% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing:
-
Pack a flash chromatography column with silica gel using your chosen eluent system (containing triethylamine).
-
Flush the packed column with one to two column volumes of the eluent to ensure the silica is fully deactivated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: General workflow for the purification of 1-Piperidinepropanenitrile.
Physicochemical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point |
| 1-Piperidinepropanenitrile | C₈H₁₄N₂ | 138.21 | 110-111 °C @ 16 mmHg[2] |
| Piperidine | C₅H₁₁N | 85.15 | ~106 °C @ 760 mmHg[3] |
| Acrylonitrile | C₃H₃N | 53.06 | ~77 °C @ 760 mmHg |
| Bis(2-cyanoethyl)amine* | C₆H₉N₃ | 123.16 | ~205 °C @ 25 mmHg |
*Data for Bis(2-cyanoethyl)amine is used as an estimate for the properties of the analogous piperidine byproduct.
Safety Precautions
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[2][4]
-
Hazards:
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous washes containing piperidine should be neutralized before disposal.
References
- Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biotage. When should I use an amine-bonded silica for flash chromatography?. [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. [Link]
-
Lead Sciences. 3-(Piperidin-1-yl)propanenitrile. [Link]
-
NIST. 1-Piperidinepropanenitrile - the NIST WebBook. [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
PubChem. Piperidine | C5H11N | CID 8082. [Link]
Sources
Preventing decomposition of 1-Piperidinepropanenitrile during storage
Technical Support Center: 1-Piperidinepropanenitrile
A Guide to Ensuring Stability During Storage
Welcome to the technical support center for 1-Piperidinepropanenitrile. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 1-Piperidinepropanenitrile, designed for researchers, scientists, and drug development professionals. Our focus is on the chemical principles underlying its decomposition, enabling you to make informed decisions to preserve its integrity.
Troubleshooting Guide: Identifying and Preventing Decomposition
Encountering unexpected results or changes in your material's physical appearance can be early indicators of decomposition. This table outlines common issues, their probable chemical causes, and actionable solutions to mitigate further degradation.
| Observed Problem | Potential Scientific Cause(s) | Recommended Action & Explanation |
| Change in physical state (e.g., solid becomes sticky, oily, or liquid appears viscous). | Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis in the presence of moisture, converting it first to an amide and then to a carboxylic acid (1-piperidinepropanoic acid).[1][2][3] This process is accelerated by acidic or basic contaminants. | Action: Immediately transfer the compound to a new, dry, inert container. Store in a desiccator or glove box. Explanation: Minimizing contact with atmospheric moisture is critical. A hygroscopic degradation product can absorb more water, accelerating decomposition. |
| Appearance of a sharp, acrid, or unfamiliar odor. | Retro-Michael Addition (Retro-Cyanoethylation): The bond between the piperidine nitrogen and the propanenitrile group can cleave, especially when exposed to heat or basic conditions. This yields volatile and odorous starting materials: piperidine and acrylonitrile.[4][5] | Action: Verify storage temperature is consistently low (2-8°C). Ensure the storage environment is free from basic vapors. Explanation: This is a common pathway for β-aminonitriles. Lowering the thermal energy of the system significantly reduces the rate of this reversion reaction. |
| Discoloration (e.g., development of a yellow or brown tint). | Oxidation & Polymerization: The piperidine ring can be susceptible to oxidation over time, especially when exposed to air and light. Additionally, degradation products like acrylonitrile can polymerize, forming colored oligomers. | Action: Store the material under an inert atmosphere (Nitrogen or Argon) and protect it from light by using an amber vial and storing it in the dark.[6] Explanation: Removing oxygen and UV light prevents the initiation of radical-based oxidation and polymerization reactions that lead to chromophore formation. |
| Inconsistent analytical results (e.g., new peaks in HPLC/GC, shifting NMR signals). | Chemical Degradation: The appearance of new species in analytical spectra is a definitive sign of decomposition. Common degradants include 1-piperidinepropanoic acid, piperidine, and acrylonitrile. | Action: Perform a full analytical characterization (e.g., HPLC, GC-MS, NMR) to identify and quantify impurities.[7][8] If purity is compromised, purification may be necessary. Implement stricter storage protocols immediately for the remaining stock. Explanation: A validated, stability-indicating analytical method is crucial for quality control.[9] It allows for the precise tracking of purity over time. |
Visualizing Decomposition Pathways
To effectively prevent decomposition, it is essential to understand the chemical transformations that 1-Piperidinepropanenitrile can undergo. The two primary pathways are Hydrolysis and Retro-Michael Addition.
Caption: Primary decomposition pathways of 1-Piperidinepropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal storage conditions for long-term stability of 1-Piperidinepropanenitrile?
For maximum long-term stability ( >1 year), the compound should be stored at 2-8°C in a tightly sealed, amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen .[6][10] The vial should then be placed inside a secondary container within a desiccator to provide an extra barrier against moisture ingress.
Q2: Why is an inert atmosphere so important?
An inert atmosphere serves two primary purposes:
-
Displaces Oxygen: This prevents slow oxidative degradation of the piperidine ring.
-
Displaces Moisture: Air contains humidity, which is a key reactant in the hydrolysis of the nitrile group.[6] An inert gas blanket minimizes the amount of water vapor in the container.
Q3: The material was shipped to me at ambient temperature. Is its integrity compromised?
Short-term exposure to ambient temperatures (a few days) during shipping is generally acceptable and unlikely to cause significant degradation, provided the container has remained sealed and protected from light. However, upon receipt, the compound should be immediately transferred to the recommended cold storage conditions to preserve its long-term stability.[11] If the transit time was extended (weeks) or involved extreme heat, analytical verification of purity is recommended.
Q4: Can I store this compound in a plastic (e.g., polypropylene) tube to save space?
This is strongly discouraged for long-term storage. While convenient, many plastics are permeable to atmospheric moisture and oxygen over time. Furthermore, potential leaching of plasticizers or other additives from the container could contaminate your sample. For the highest purity, always use chemically resistant borosilicate (Pyrex®) or amber glass vials with PTFE-lined caps.[12][13]
Q5: What is the simplest way to check if my stored sample has started to degrade?
A simple visual inspection for color change or stickiness is the first step. However, for a definitive answer, a comparative analytical test is best. We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Protocol: Dissolve a small amount of your stored sample and a freshly opened, new sample (or a reference standard) in a suitable solvent (e.g., acetonitrile/water). Run both samples on the same HPLC system under identical conditions.
-
Interpretation: The appearance of new peaks or a significant decrease in the area of the main peak in your stored sample relative to the reference standard indicates degradation.[7]
Q6: I suspect my compound has undergone retro-Michael addition. How can I confirm this?
The retro-Michael addition yields piperidine and acrylonitrile. These products are more volatile than the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for detecting these specific degradants. The mass spectrum will show characteristic fragments for piperidine (m/z 85) and acrylonitrile (m/z 53), providing strong evidence for this degradation pathway.
Workflow for Optimal Storage and Handling
Following a systematic procedure from the moment of receipt ensures the maximum possible shelf-life for 1-Piperidinepropanenitrile.
Caption: Decision workflow for proper storage of 1-Piperidinepropanenitrile.
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Mechanism Explained. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. URL: [Link]
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Lin, Y., et al. (2024). Screening stabilisers for cyanoenone triterpenoid TX101 in rat plasma samples by simultaneous analysis of parent drug and the epoxidation product. Analytical Science Advances, 5(1-2). URL: [Link]
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Danger, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 44. URL: [Link]
- Google Patents. (n.d.). US20160122354A1 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia. URL: [Link]
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Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. URL: [Link]
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Li, Y., et al. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Advances, 4(95), 53133-53142. URL: [Link]
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Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry, 5(1), 1-3. URL: [Link]
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ideXlab. (n.d.). Retro-Michael Reaction. Retrieved from ideXlab. URL: [Link]
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Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. URL: [Link]
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Carl ROTH. (n.d.). Safety data sheet: Piperidine. URL: [Link]
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Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. URL: [Link]
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ResearchGate. (2025). Preparation and reactivity of some stable nitrile oxides and nitrones. URL: [Link]
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Wang, F., et al. (2007). Study of Michael-Michael-retro Michael addition catalyzed by 9-amino-9-deoxyepiquinine using ESI-MS. Journal of the American Society for Mass Spectrometry, 18(11), 2074-80. URL: [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. URL: [Link]
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The Organic Chemistry Tutor. (2017, December 28). Retrosynthesis of Michael Addition Reaction and Products (Make This) [Video]. YouTube. URL: [Link]
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LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. URL: [Link]
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ResearchGate. (2025). Preliminary Study on Effect of Chemical Composition Alteration on Elastic Recovery and Stress Recovery of Nitrile Gloves. URL: [Link]
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Lo, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104-111. URL: [Link]
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Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. URL: [Link]
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Royal Society of Chemistry. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science. URL: [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. URL: [Link]
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National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive. URL: [Link]
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Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from Organic Chemistry Portal. URL: [Link]
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Senior Care Consultant Group. (2008). Stability of Refrigerated and Frozen Drugs. URL: [Link]
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Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955-78. URL: [Link]
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ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. URL: [Link]
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Al-Ghabsha, T. S., et al. (2024). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 33(1). URL: [Link]
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Technical Support Center: Improving the Selectivity of 1-Piperidinepropanenitrile Reactions
Welcome to the technical support center for optimizing reactions involving 1-piperidinepropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their chemical transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during reactions with 1-piperidinepropanenitrile in a direct question-and-answer format.
Issue 1: Low Yield in Michael Addition Reactions
Question: I am performing a Michael addition with 1-piperidinepropanenitrile as the nucleophile and an α,β-unsaturated carbonyl compound, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in aza-Michael additions are frequently due to a combination of factors including steric hindrance, inappropriate catalyst selection, and suboptimal reaction conditions.[1][2] The nitrogen atom in the piperidine ring is a good nucleophile, but its effectiveness can be hampered.
Potential Causes & Solutions:
-
Steric Hindrance: The piperidine ring, while flexible, can present steric challenges, especially with bulky Michael acceptors.
-
Recommendation: If possible, consider a less sterically demanding Michael acceptor. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. However, be mindful that higher temperatures can also lead to side reactions.
-
-
Catalyst Inefficiency: The choice of catalyst is critical for activating the Michael acceptor and facilitating the nucleophilic attack.
-
Recommendation: While base catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common, their strength can sometimes lead to undesired side reactions such as polymerization of the acceptor.[3] Consider screening a range of catalysts, including milder bases or Lewis acids. Organocatalysts, such as chiral primary amine-guanidines, have also shown promise in promoting enantioselective Michael additions.[4]
-
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and equilibrium.
-
Recommendation: Aprotic polar solvents like DMF or DMSO can be effective. However, sometimes a mixture of solvents, such as DMF/water, can enhance the reaction rate.[4] It is advisable to screen a variety of solvents to find the optimal medium for your specific substrates.
-
Troubleshooting Workflow: Michael Addition
Caption: General reaction pathway for nitrile reduction showing the formation of byproducts.
References
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M. Ishida, S. Iwamoto, T. Ishida, T. Akita, M. Haruta. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemCatChem. [Link]
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Hoveyda, A. H., et al. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science. [Link]
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Srimani, D., Feller, M., Ben-David, Y., & Milstein, D. (2012). Catalytic coupling of nitriles with amines to selectively form imines under mild hydrogen pressure. Chemical Communications. [Link]
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Tan, Q., et al. (2019). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Catalysis. [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
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Stevan W. Djuric, et al. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Organic Letters. [Link]
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Stevan W. Djuric, et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. PubMed. [Link]
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Stevan W. Djuric, et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. SciSpace. [Link]
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ResearchGate. (n.d.). Anodic cyanation of piperidine (–)‐1. Reagents and conditions: (a) (S)‐(–) - [Link]
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Chuliyev J.R., et al. (2024). STUDY OF THE CYANIDATION REACTIONS OF ALIPHATIC AMINES. Modern Science and Research. [Link]
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ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. [Link]
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PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
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NIST WebBook. (n.d.). 1-Piperidinepropanenitrile. [Link]
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ResearchGate. (n.d.). Optimization of the asymmetric Michael addition a Entry Solvent Cat... [Link]
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ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. [Link]
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ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. [Link]
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YouTube. (2019). in the chemical literature: nitrile enolate alkylation. [Link]
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OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. [Link]
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Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. [Link]
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Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-. [Link]
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Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
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ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]
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DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
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MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
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Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]
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National Center for Biotechnology Information. (2021). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. [Link]
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Wikipedia. (n.d.). Chichibabin reaction. [Link]
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PubChem. (n.d.). 3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel. [Link]
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Pharmaffiliates. (n.d.). 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. [Link]
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PubMed. (2014). Regioselectivity in the Cu(I)-catalyzed [4 + 2]-cycloaddition of 2-nitrosopyridine with unsymmetrical dienes. [Link]
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Technical Support Center: A Senior Scientist's Guide to Minimizing Solvent Effects in 1-Piperidinepropanenitrile Synthesis
Welcome to the technical support center for the synthesis of 1-Piperidinepropanenitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the cyanoethylation of piperidine. My goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of how solvent choice critically impacts reaction success. By understanding the causality behind experimental phenomena, you can troubleshoot effectively, optimize your synthesis for yield and purity, and ensure a safe and reproducible process.
Core Principles: The Aza-Michael Addition of Piperidine to Acrylonitrile
The synthesis of 1-Piperidinepropanenitrile is a classic example of an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound—in this case, acrylonitrile.[1][2][3] The reaction is typically base-catalyzed and is known for being exothermic, a factor that has significant implications for process control.[4]
The solvent is not merely a medium for the reactants; it is an active participant in the reaction's success. It governs reaction kinetics, heat dissipation, selectivity, and the suppression of unwanted side reactions, most notably the polymerization of acrylonitrile.[4][5][6]
Caption: A workflow visualizing the synthesis of 1-Piperidinepropanenitrile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during synthesis. The solutions provided are grounded in the chemical principles governing the reaction.
Q1: My reaction yield is consistently low. Could the solvent be the primary cause?
A: Absolutely. Low yield is often directly traceable to your choice of solvent and the conditions it dictates. Consider these points:
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Solvent Type (Protic vs. Aprotic): The reaction mechanism can be solvent-dependent. Protic solvents like ethanol or methanol can facilitate the necessary proton transfer steps, often leading to good conversion rates.[7] Some aprotic solvents, such as acetone, DMF, or acetonitrile, have been reported to result in lower conversions in similar aza-Michael additions.[7] If you are using an aprotic solvent and experiencing low yields, a switch to a protic solvent like ethanol is a logical first step.
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Insufficient Heat Management: This reaction is exothermic.[4] If the solvent has a low heat capacity or boiling point, localized hot spots can form. These hot spots dramatically accelerate the undesired polymerization of acrylonitrile, consuming your reactant and reducing the yield of the desired product.[5][6] Ensure your solvent volume is sufficient to act as an effective heat sink and that you have adequate cooling.
-
Poor Reactant Solubility: While less common with the title compounds, if your reactants do not fully dissolve, the reaction becomes mass-transfer limited, leading to an incomplete reaction. Ensure your chosen solvent effectively solubilizes both piperidine and acrylonitrile at your reaction temperature.
Q2: I'm observing a significant amount of white precipitate (polymer) in my reaction. How does solvent choice help prevent this?
A: The formation of polyacrylonitrile is the most common and problematic side reaction. Acrylonitrile can polymerize violently, especially in the presence of bases or heat, posing a significant safety hazard.[5][6][8] Your solvent is your primary tool for prevention.
-
Thermal Control: The most crucial role of the solvent here is heat dissipation.[4] An inert solvent with a suitable boiling point and heat capacity absorbs the heat generated by the exothermic Michael addition, keeping the bulk temperature below the threshold for rapid polymerization.
-
Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can slow the rate of polymerization relative to the desired bimolecular reaction. However, excessive dilution can also slow down your desired reaction, so optimization is key.
-
Solvent-Free Conditions: While some aza-Michael additions can be performed under solvent-free conditions, this approach requires extremely careful temperature control (e.g., microwave-assisted synthesis) to manage the exotherm and is generally recommended only for experienced researchers with appropriate equipment.[9][10]
Q3: My final product is contaminated with a higher molecular weight byproduct. What is it and how can the solvent help?
A: This is likely the bis-cyanoethylated product, where a second molecule of acrylonitrile has reacted with the initial product. While piperidine is a secondary amine and can only react once, this issue is critical in syntheses involving primary amines. However, understanding the principle is key for reaction design. Selectivity is influenced by:
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity for the mono-addition product. A solvent with a lower boiling point or the use of an external cooling bath can enforce this condition.
-
Solvent Polarity: The polarity of the solvent can influence the relative nucleophilicity of the starting amine versus the product, thereby affecting the rates of the first and second additions. Experimenting with solvents of varying polarity (e.g., comparing ethanol to toluene) may improve selectivity.
-
Controlled Addition: Independent of solvent, ensuring you are not using a large excess of acrylonitrile is paramount. A slow, controlled addition of acrylonitrile to the piperidine solution (rather than the other way around) maintains a low instantaneous concentration of the Michael acceptor, favoring mono-addition.
Frequently Asked Questions (FAQs)
Q: What is the best "starting point" solvent for optimizing this synthesis?
A: For laboratory-scale synthesis, ethanol is an excellent starting point. It is a protic solvent known to facilitate good conversion, has a favorable boiling point (78 °C) for gentle reflux and heat management, and is considered a greener solvent than many alternatives.[7][11][12] Water can also be used, but reactions may be slower due to the biphasic nature of the system.[7]
Q: Is a solvent-free reaction for 1-Piperidinepropanenitrile synthesis feasible?
A: While solvent-free aza-Michael additions have been reported, they present significant safety challenges for this specific reaction due to the high exothermicity and the risk of runaway acrylonitrile polymerization.[9][10][13] This approach should only be attempted with specialized equipment, such as a microwave reactor that allows for precise and rapid temperature control, and on a very small scale with rigorous safety precautions in place.
Q: What are the most critical safety considerations related to the reagents and solvents?
A: Safety is non-negotiable.
-
Acrylonitrile: This is a toxic, flammable, and carcinogenic chemical.[6][14] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves.[6] Be aware that its vapors are flammable and can form explosive mixtures in the air.[5][8]
-
Piperidine: This is a flammable and corrosive liquid with a strong odor.[15] Handle with appropriate PPE in a fume hood.
-
Solvents: The flammability of organic solvents like ethanol, methanol, and acetonitrile must be respected. Keep them away from ignition sources.
-
Exotherm & Polymerization: The reaction can generate significant heat. Never run the reaction in a sealed container. Always have a cooling bath ready to control the temperature, especially during the initial addition of reactants.
Data Summary: Solvent Effects on Cyanoethylation
| Solvent | Type | Dielectric Constant (ε at 25°C) | Boiling Point (°C) | Key Considerations & Impact on Synthesis |
| Ethanol | Protic | 24.6 | 78 | Recommended starting point. Good conversion rates, effective heat dissipation, considered a "green" solvent.[7][11][12] |
| Methanol | Protic | 32.7 | 65 | Good conversion rates, but lower boiling point requires more careful temperature control. Higher toxicity than ethanol.[7][11] |
| Water | Protic | 80.1 | 100 | Can be an effective and safe medium, but the reaction may be slower due to the biphasic system.[7] May require a catalyst to proceed efficiently.[16] |
| Acetonitrile | Aprotic, Polar | 37.5 | 82 | Reports suggest it can lead to lower conversions compared to protic solvents for this reaction type.[7] |
| DMF | Aprotic, Polar | 36.7 | 153 | High boiling point makes removal difficult. Often avoided due to toxicity and potential for side reactions at high temperatures.[7][17] |
| Toluene | Aprotic, Non-polar | 2.4 | 111 | Can be used, but the lower polarity may slow the reaction rate. Good for temperature control due to its higher boiling point. |
| Solvent-Free | N/A | N/A | N/A | High risk. Requires specialized equipment (e.g., microwave) for precise thermal management to prevent runaway polymerization.[9][10] |
Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile in Ethanol
This protocol is for informational purposes. All laboratory work should be conducted after a thorough, site-specific risk assessment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add piperidine (1.0 eq) to absolute ethanol (approx. 3-4 mL per gram of piperidine).
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
Reactant Addition: Add acrylonitrile (1.05 eq) to the dropping funnel. Add the acrylonitrile dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. This slow addition is critical to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any unreacted piperidine or water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude 1-Piperidinepropanenitrile can be purified by vacuum distillation to yield a colorless oil.
References
- Acrylonitrile - INEOS Group. (n.d.).
- Acrylonitrile. (n.d.). Cefic.
- Acrylonitrile. (2024). American Chemical Society.
- Acrylonitrile - DESIGNATED SUBSTANCE. (n.d.). University of Windsor.
- Substance Technical Guidelines for Acrylonitrile. (n.d.). Occupational Safety and Health Administration (OSHA).
- Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). Tetrahedron Letters.
- Yttrium nitrate promoted selective cyanoethylation of amines. (n.d.). Indian Academy of Sciences.
- Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions.
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (2016). Google Patents.
- Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. (n.d.). ResearchGate.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2024). Scientific Reports.
- One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (n.d.). ResearchGate.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Cyanoethylation of cycloaliphatic vicinal primary diamines. (2002). Patent 1179526.
- One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (n.d.). Journal of the Indian Chemical Society.
- Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. (2012). ResearchGate.
- Cyanoethylation. (n.d.). Wikipedia.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI.
- Piperidine. (n.d.). PubChem, National Institutes of Health.
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- 6. uwindsor.ca [uwindsor.ca]
- 7. ias.ac.in [ias.ac.in]
- 8. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
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- 10. One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile [ouci.dntb.gov.ua]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
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- 14. acs.org [acs.org]
- 15. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cyanoethylation of cycloaliphatic vicinal primary diamines - Patent 1179526 [data.epo.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Work-up of 1-Piperidinepropanenitrile Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Piperidinepropanenitrile. This guide is designed to provide practical, in-depth troubleshooting advice for the critical work-up and purification stages of this common yet often challenging reaction. Drawing upon established chemical principles and field-proven techniques, this resource aims to empower you to overcome common obstacles and achieve high-purity products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the work-up of 1-Piperidinepropanenitrile.
Q1: My TLC analysis of the crude reaction mixture is a smear. How can I get a clear reading?
A1: A smeared TLC plate is often due to the presence of high-boiling polar solvents like DMF or DMSO, or an excess of basic piperidine. To resolve this, after spotting your crude mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate residual solvent before developing it. If piperidine is the issue, pre-treating your crude sample with a small amount of a non-polar solvent and filtering it through a small plug of silica gel can help.[1]
Q2: I've completed the reaction. What is the general first step in the work-up process?
A2: The first step is typically to quench the reaction. This is followed by dilution with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and washing with water or brine to remove inorganic salts and water-soluble impurities.[2][3]
Q3: What are the primary safety concerns when working with the synthesis of 1-Piperidinepropanenitrile?
A3: The primary safety concern is the handling of acrylonitrile, which is a highly flammable, toxic, and carcinogenic reagent.[4][5][6][7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including butyl rubber gloves, and have a quench solution (like a dilute solution of a secondary amine or a thiol) readily available to neutralize any spills. Ensure all equipment is properly grounded to prevent static discharge.[4][8]
Q4: How can I confirm the reaction has gone to completion?
A4: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). By spotting the starting material (piperidine) and the reaction mixture side-by-side on a TLC plate, you can visually track the disappearance of the starting material.[9][10] For more quantitative analysis, GC can be used to determine the relative concentrations of reactants and products.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex challenges you may face during the work-up and purification of 1-Piperidinepropanenitrile.
Troubleshooting Guide 1: Persistent Emulsions During Extraction
The formation of a stable emulsion during aqueous extraction is a frequent and frustrating problem. This is often caused by the presence of both polar and non-polar functionalities in the reaction mixture, leading to a stable dispersion of organic and aqueous layers.
Symptoms:
-
A thick, cloudy, or milky layer between the organic and aqueous phases that does not separate upon standing.
-
Difficulty in discerning the interface between the two layers.
Causality and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| High concentration of basic compounds | Piperidine and 1-Piperidinepropanenitrile can act as surfactants, stabilizing the emulsion. | 1. Acidify: Carefully add dilute HCl to the separatory funnel to protonate the amines, increasing their solubility in the aqueous phase.[11] Be mindful that this will also move your product to the aqueous layer. Subsequent basification and re-extraction will be necessary. |
| Presence of fine particulate matter | Insoluble byproducts or residual catalysts can accumulate at the interface, physically preventing coalescence. | 1. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove suspended solids before attempting the extraction. |
| High ionic strength of the aqueous phase | While counterintuitive, sometimes a very high salt concentration can stabilize certain emulsions. | 1. Dilution: Add more deionized water to the separatory funnel to decrease the ionic strength and disrupt the emulsion. |
| Mechanical agitation is too vigorous | High shear forces from vigorous shaking can create very fine droplets that are slow to coalesce. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
| Similar densities of the two phases | If the densities of the organic and aqueous layers are too close, separation will be slow. | 1. Add a Different Solvent: Add a solvent with a significantly different density (e.g., hexane to decrease the organic phase density or a small amount of carbon tetrachloride to increase it - use with extreme caution due to toxicity). |
| Thermodynamically stable emulsion | In some cases, the emulsion is simply very stable under the current conditions. | 1. Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This is often the most effective method for breaking stubborn emulsions.[11][12] 2. Heating: Gently warm the separatory funnel in a warm water bath. This can decrease the viscosity and aid in phase separation.[13] Use with caution with flammable organic solvents. |
Troubleshooting Guide 2: Incomplete Removal of Starting Materials
Residual piperidine and acrylonitrile in the final product are common purity issues. Their effective removal is crucial for obtaining a clean product.
Symptoms:
-
GC or NMR analysis of the purified product shows the presence of piperidine or acrylonitrile.
-
An amine-like odor from the product.
Causality and Solutions:
| Contaminant | Scientific Rationale | Troubleshooting Protocol |
| Piperidine | Piperidine is a basic compound and can be removed with an acidic wash. | 1. Acidic Wash: During the work-up, wash the organic layer with dilute aqueous HCl (e.g., 1 M). The piperidine will be protonated to form a water-soluble salt that will partition into the aqueous layer. 2. Multiple Extractions: Perform multiple washes with the acidic solution to ensure complete removal. |
| Acrylonitrile | Acrylonitrile is a Michael acceptor and can be quenched with a nucleophile. It is also volatile. | 1. Nucleophilic Quench: Before the main work-up, add a small amount of a nucleophilic scavenger like N-methyl-2-aminoethanol or a thiol to the reaction mixture to react with excess acrylonitrile. 2. Distillation: If the product is thermally stable, fractional distillation can be effective in removing the more volatile acrylonitrile.[14][15] |
Troubleshooting Guide 3: Product Loss or Decomposition During Work-up
Hydrolysis of the nitrile group to an amide or carboxylic acid is a potential side reaction during aqueous work-up, especially if the conditions are too harsh.
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of new, more polar spots on the TLC plate.
-
IR spectrum of the product shows a carbonyl stretch characteristic of an amide or carboxylic acid.
Causality and Solutions:
| Side Reaction | Scientific Rationale | Troubleshooting Protocol |
| Hydrolysis to Amide/Carboxylic Acid | The nitrile group can be hydrolyzed under acidic or basic conditions, particularly with heating.[16][17][18] | 1. Mild Conditions: Use mild acidic or basic solutions for washing and avoid prolonged exposure. 2. Control Temperature: Perform the work-up at room temperature or below to minimize the rate of hydrolysis. 3. Careful pH Adjustment: If an acidic or basic wash is necessary, neutralize the organic layer immediately afterward with a wash of saturated sodium bicarbonate or dilute acid, respectively. |
| De-cyanoethylation | Under strongly basic conditions, the cyanoethyl group can be eliminated in a retro-Michael reaction.[19] | 1. Avoid Strong Bases: Use weaker bases like sodium bicarbonate for neutralization instead of sodium hydroxide. |
Experimental Protocols & Workflows
Standard Work-up Protocol for 1-Piperidinepropanenitrile
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash with water (2 x 50 mL for a 100 mL reaction volume).
-
To remove unreacted piperidine, wash with 1 M HCl (2 x 25 mL).
-
Neutralize with a saturated NaHCO₃ solution wash (1 x 25 mL).
-
Wash with brine (1 x 25 mL) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common work-up issues.
Caption: A decision tree for troubleshooting the work-up of 1-Piperidinepropanenitrile.
References
- Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Chemos GmbH & Co.KG. (2024, May 24). Safety Data Sheet: Acrylonitrile. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Centers for Disease Control and Prevention (CDC). Acrylonitrile | Medical Management Guidelines. [Link]
-
New Jersey Department of Health. ACRYLONITRILE HAZARD SUMMARY. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. [Link]
-
ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
-
Scribd. Common Distillation Problems and Solutions. [Link]
-
DTIC. Chemoselective Reactions of Functionalized Piperidines. [Link]
-
ResearchGate. Cyanoethylation and carboxyethylation of 5-benzofuryl-4-substituted 4H-1,2,4-triazole-3-thiols. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Organic Reactions. Cyanoethylation. [Link]
-
Reddit. (2020, March 13). Tips, tricks and shortcuts to expedite workup (or purification)?. r/chemistry. [Link]
-
National Institutes of Health (NIH). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. [Link]
-
Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]
-
MDPI. Copper and Cyanide Extraction with Emulsion Liquid Membrane with LIX 7950 as the Mobile Carrier: Part 1, Emulsion Stability. [Link]
-
A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube. [Link]
-
Scribd. Distillation: Sample Problems. [Link]
-
ResearchGate. Combination of Dispersive Liquid–Liquid Microextraction and Emulsion Breaking for the Determination of Cu(II) and Pb(II) in Biodiesel and Oil Samples. [Link]
Sources
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- 2. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. Cyanoethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 1-Piperidinepropanenitrile
Welcome to the technical support center for 1-Piperidinepropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 1-Piperidinepropanenitrile under various reaction conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your processes.
Introduction to the Stability of 1-Piperidinepropanenitrile
1-Piperidinepropanenitrile is a valuable building block in organic synthesis, notable for its bifunctional nature, incorporating a nucleophilic piperidine ring and a versatile nitrile group. However, its utility can be compromised by inherent instabilities that may lead to degradation and the formation of impurities. Understanding the primary degradation pathways is crucial for developing robust reaction protocols. The main routes of decomposition are:
-
Retro-Michael Addition (Aza-Michael Retro-Addition): This is often the most significant pathway for degradation. 1-Piperidinepropanenitrile can be viewed as the product of a Michael addition of piperidine to acrylonitrile. Under certain conditions, this reaction is reversible, leading to the dissociation of the molecule back into its precursors.
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid or amide.
-
Oxidation of the Piperidine Ring: The piperidine moiety can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.
This guide will provide detailed insights into these degradation pathways and offer practical solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low when using 1-Piperidinepropanenitrile. What are the likely causes?
Low yields are often attributable to the degradation of the starting material. The most probable cause is the retro-Michael addition , especially if your reaction is conducted at elevated temperatures or under basic conditions.
Troubleshooting Steps:
-
Temperature Control: The aza-Michael reaction's reversibility is temperature-dependent.[1][2]
-
Recommendation: Maintain the reaction temperature as low as reasonably possible to disfavor the retro-Michael elimination. If heating is necessary, conduct a time-course study to determine the optimal balance between reaction rate and degradation.
-
-
pH Management: Basic conditions can facilitate the retro-Michael reaction.
-
Recommendation: If your reaction tolerates it, maintaining a neutral or slightly acidic pH can help to stabilize the C-N bond. Protonation of the piperidine nitrogen can reduce its tendency to act as a leaving group. However, strongly acidic conditions can promote nitrile hydrolysis.
-
-
Monitor for Byproducts: The presence of piperidine and acrylonitrile or its polymers in your reaction mixture is a strong indicator of retro-Michael degradation.
-
Recommendation: Utilize analytical techniques such as GC-MS or LC-MS to screen for these potential byproducts.
-
Diagram: Retro-Michael Addition Pathway
Caption: Reversible retro-Michael degradation of 1-Piperidinepropanenitrile.
FAQ 2: I am observing an unexpected carboxylic acid or amide impurity in my product. What is happening?
The formation of a carboxylic acid (3-(piperidin-1-yl)propanoic acid) or an amide (3-(piperidin-1-yl)propanamide) is a clear indication of nitrile hydrolysis .[3][4][5]
Troubleshooting Steps:
-
Control of pH:
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions will protonate the nitrile, making it more susceptible to nucleophilic attack by water.[3][4] This typically leads to the formation of the carboxylic acid and an ammonium salt.[5][6]
-
Recommendation: If acidic conditions are required for your primary reaction, use the mildest effective acid and keep the reaction time to a minimum. Anhydrous conditions are highly recommended if compatible with your reaction.
-
-
Base-Catalyzed Hydrolysis: Strong bases (e.g., hydroxide ions) can directly attack the electrophilic carbon of the nitrile.[4] Milder basic conditions may stop at the amide stage, while more vigorous conditions (higher temperature, prolonged reaction time) will drive the reaction to the carboxylate salt.[4][7]
-
Recommendation: Avoid strong aqueous bases. If a base is necessary, consider non-nucleophilic organic bases in an anhydrous solvent.
-
-
-
Water Scavenging: The presence of water is essential for hydrolysis.
-
Recommendation: Ensure all solvents and reagents are rigorously dried. The use of a drying agent or molecular sieves in the reaction mixture can be beneficial if they do not interfere with the desired chemistry.
-
Diagram: Nitrile Hydrolysis Pathways
Caption: Acid and base-catalyzed hydrolysis pathways of 1-Piperidinepropanenitrile.
FAQ 3: My reaction mixture is turning yellow/brown and I'm seeing multiple unidentified byproducts, especially when exposed to air.
This suggests that oxidation of the piperidine ring may be occurring. The carbon atoms alpha to the nitrogen are particularly susceptible to oxidation.[8]
Troubleshooting Steps:
-
Inert Atmosphere:
-
Recommendation: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Avoid Oxidizing Agents:
-
Recommendation: Scrutinize your reaction components for any potential oxidizing agents. This includes certain metal catalysts and even some solvents that can form peroxides over time.
-
-
Use of Antioxidants:
-
Recommendation: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) can help to suppress oxidative side reactions, provided it does not interfere with your desired transformation.
-
Diagram: General Oxidative Susceptibility
Caption: Susceptibility of the piperidine moiety to oxidation.
Experimental Protocols for Stability Enhancement
Protocol 1: Minimizing Retro-Michael Addition in a Base-Catalyzed Reaction
This protocol provides a general workflow for a reaction where 1-Piperidinepropanenitrile is used in the presence of a base.
Methodology:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition:
-
Charge the flask with 1-Piperidinepropanenitrile and the appropriate anhydrous solvent.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the non-nucleophilic organic base (e.g., triethylamine, DBU) dropwise, ensuring the temperature does not exceed 5 °C.
-
-
Reaction Execution:
-
Add the other reactant(s) at this low temperature.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours before slowly warming to room temperature if required.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
Concurrently, monitor for the appearance of piperidine as a sign of degradation.
-
-
Workup:
-
Upon completion, quench the reaction with a cooled, mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the base and stabilize the product.
-
Table 1: Influence of Temperature and Base on Stability
| Temperature (°C) | Base | Observation | Recommendation |
| 50 | NaOH (aq) | Significant degradation to piperidine and acrylonitrile observed within 1 hour. | Avoid aqueous bases and high temperatures. |
| 25 | Triethylamine | Minimal degradation observed over 24 hours. | Suitable for many applications at ambient temperature. |
| 0-5 | DBU | No detectable degradation over 12 hours. | Optimal for sensitive reactions requiring a strong, non-nucleophilic base. |
Protocol 2: Conducting a Reaction under Mildly Acidic Conditions while Minimizing Hydrolysis
This protocol is designed for reactions that require an acidic catalyst.
Methodology:
-
Anhydrous Setup: Use a flame-dried glassware setup under a nitrogen atmosphere.
-
Solvent and Reagents: Use rigorously dried, non-protic solvents (e.g., THF, Dichloromethane).
-
Catalyst Addition:
-
Dissolve 1-Piperidinepropanenitrile and other reactants in the anhydrous solvent.
-
Add a Lewis acid (e.g., ZnCl₂, TMSOTf) or a solid-supported acid catalyst that can be easily filtered off.
-
Avoid the use of aqueous Brønsted acids like HCl or H₂SO₄ if possible.
-
-
Reaction and Workup:
-
Run the reaction at the lowest effective temperature.
-
Upon completion, quench the reaction with a non-aqueous workup if possible (e.g., addition of a tertiary amine to neutralize the acid, followed by filtration and evaporation). If an aqueous workup is necessary, use a cold, buffered solution and minimize contact time.
-
Summary of Stability-Enhancing Strategies
| Degradation Pathway | Key Influencing Factors | Recommended Mitigation Strategies |
| Retro-Michael Addition | High Temperature, Basic pH | - Lower reaction temperature.- Use non-nucleophilic organic bases.- Maintain neutral or slightly acidic pH. |
| Nitrile Hydrolysis | Presence of Water, Strong Acid/Base | - Use anhydrous solvents and reagents.- Avoid strong aqueous acids and bases.- Minimize reaction time under hydrolytic conditions. |
| Piperidine Oxidation | Oxygen, Oxidizing Agents | - Conduct reactions under an inert atmosphere.- Use purified, peroxide-free solvents.- Avoid unnecessary exposure to oxidizing agents. |
By understanding the fundamental chemistry of 1-Piperidinepropanenitrile and implementing these targeted strategies, researchers can significantly enhance its stability, leading to improved reaction outcomes and higher purity products.
References
-
Nagiev, T., Ali-zadeh, N., & Nagieva, I. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. European Journal of Applied Sciences. [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]
-
Antenucci, A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
France, S. P., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
-
Murphy, J. A., et al. (2013). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry. [Link]
-
Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Nagiev, T., et al. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. European Journal of Applied Sciences. [Link]
-
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
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- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 6. savemyexams.com [savemyexams.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Piperidinepropanenitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Piperidinepropanenitrile. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we understand that success in synthesis is fundamentally linked to the quality of the starting materials. This document offers a structured approach to troubleshooting issues related to reagent quality, supported by field-proven insights and detailed protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causal link between reagent quality and reaction outcomes.
Q1: My reaction yield is consistently low. What are the most likely reagent-related causes?
A: Consistently low yields in the synthesis of 1-Piperidinepropanenitrile, a reaction that proceeds via a cyanoethylation or aza-Michael addition, are frequently traced back to the quality of your primary reagents: piperidine and acrylonitrile.[1][2][3]
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Piperidine Quality:
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Water Content: Piperidine is hygroscopic and can absorb atmospheric moisture. Water can interfere with the catalytic activity of piperidine, which often acts as both a nucleophile and a base.[4] In base-catalyzed mechanisms, water can protonate the enolate intermediate, quenching the reaction pathway.
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Oxidation: A yellow or brown discoloration in piperidine indicates oxidation.[4] These oxidized impurities can introduce side reactions and may possess lower basicity, reducing the catalytic efficiency.
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Carbonate Formation: Piperidine readily reacts with atmospheric carbon dioxide (CO₂) to form piperidinium carbonate. This reduces the concentration of the free base available to catalyze the reaction, leading to lower conversion rates.
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-
Acrylonitrile Quality:
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Presence of Inhibitor: Commercial acrylonitrile contains a polymerization inhibitor, typically hydroquinone monomethyl ether (MEHQ), to ensure stability during storage. If this inhibitor is not removed, it can quench the radical or anionic intermediates necessary for the reaction, effectively preventing or slowing the synthesis.
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Polymerization: Acrylonitrile is highly prone to polymerization, especially in the presence of bases (like piperidine), heat, or light.[5] If your acrylonitrile is old or has been stored improperly, it may contain polyacrylonitrile oligomers. This not only reduces the concentration of the active monomer but can also complicate purification, leading to lower isolated yields.
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-
Solvent Purity:
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Moisture: Using a wet solvent can have the same detrimental effects as water in the piperidine. Ensure your solvent is rigorously dried before use.
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Protic Solvents: Solvents like methanol can protonate the amine, reducing its nucleophilicity and hindering the reaction.[6]
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Q2: I'm observing significant side product formation, including a white precipitate. What is happening?
A: The formation of unexpected side products is a clear indicator of issues with reagent purity or reaction conditions.
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Polymerization of Acrylonitrile: The most common side reaction is the base-catalyzed polymerization of acrylonitrile.[5] Piperidine is a potent catalyst for this process. If you observe the formation of a white solid (polyacrylonitrile), it is a strong indication that the reaction conditions are favoring polymerization over the desired 1:1 addition. This can be caused by:
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High Temperature: The cyanoethylation reaction is often exothermic.[7] Failure to control the reaction temperature can accelerate the rate of polymerization.
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Incorrect Stoichiometry: Using a large excess of acrylonitrile can increase the likelihood of polymerization.
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Slow Addition: It is often recommended to add the acrylonitrile dropwise to a solution of piperidine to maintain a low instantaneous concentration of the monomer, thus disfavoring polymerization.
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-
Pyridine Impurities in Piperidine: Commercial piperidine can be contaminated with pyridine. Pyridine is a weaker base and a poorer nucleophile than piperidine, and its presence can lead to the formation of undesired byproducts and make purification more challenging.[4] Piperidine and pyridine form an azeotrope, making simple distillation an ineffective method for separation.[4]
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Bis-Cyanoethylation: If there are primary amine impurities in your piperidine, or if the reaction conditions are not carefully controlled, you may see the formation of bis-(β-cyanoethyl)-amine products.[8]
Q3: My reaction fails to start or proceeds very sluggishly. What should I check first?
A: Reaction initiation failure is almost always linked to a critical flaw in one of the reagents.
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Check the Acrylonitrile Inhibitor: This is the most frequent cause. The MEHQ or other inhibitors present in commercial acrylonitrile are designed to prevent polymerization, but they are also highly effective at stopping the desired cyanoethylation reaction.[6] You must remove the inhibitor immediately before use. See Protocol 1 for a standard procedure.
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Assess Piperidine Activity:
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Age and Storage: An old bottle of piperidine that has been opened multiple times may have a significant concentration of inactive piperidinium carbonate due to exposure to air.[4]
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Purity: Use a fresh, high-purity grade of piperidine. If in doubt, purify the piperidine by distillation from a drying agent like potassium hydroxide (KOH).[4]
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Q4: My results are inconsistent from one batch to the next. How can I improve reproducibility?
A: Inconsistent results point to variability in reagent quality or experimental procedure.
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Qualify Your Reagents: Do not assume that a new bottle of reagent has the same purity as the last.
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Piperidine: Perform a simple acid-base titration to determine the exact concentration of free base (see Protocol 2).
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Acrylonitrile: Always use freshly purified acrylonitrile from which the inhibitor has been removed.[9]
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-
Standardize Storage and Handling:
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Control Reaction Conditions: The exothermic nature of this reaction means that temperature control is critical for reproducibility.[7] Use an ice bath to manage the temperature, especially during the addition of acrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for piperidine in this synthesis? For best results and high reproducibility, a purity level of ≥98% is recommended.[] However, the absence of specific impurities like water, oxidation products, and pyridine is more critical than the absolute percentage.[4]
Q2: How should I properly store and handle piperidine? Store piperidine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and carbon dioxide.[4] Keep it in a cool, dark place to prevent light-induced oxidation.
Q3: Why is there an inhibitor in my acrylonitrile, and is its removal always necessary? Inhibitors like MEHQ are added to prevent the spontaneous and potentially explosive polymerization of acrylonitrile during transport and storage. For the synthesis of 1-Piperidinepropanenitrile, which is typically base-catalyzed, the removal of this acidic phenolic inhibitor is essential . Failure to do so will result in very low to no product formation.
Q4: What is the best way to purify commercial acrylonitrile before use? The most common and effective method is to pass the acrylonitrile through a column of activated basic alumina to adsorb the inhibitor.[12] This method is fast, efficient, and avoids the hazards of distillation. See Protocol 1 for a detailed procedure.
Q5: How does moisture affect the synthesis? Moisture can significantly reduce the yield. Water can react with the basic catalyst (piperidine), reducing its effectiveness. It can also promote the hydrolysis of the nitrile group under certain conditions, although this is less common. Always use anhydrous solvents and ensure your piperidine is dry.[4][13]
Data Summary
Table 1: Impact of Common Reagent Impurities on 1-Piperidinepropanenitrile Synthesis
| Reagent | Impurity | Potential Impact on Synthesis | Mitigation Strategy |
| Piperidine | Water | Reduces catalytic activity of the base; can quench intermediates. | Dry over KOH pellets and distill.[4] |
| Oxidation Products (yellow color) | May introduce side reactions; indicates degraded reagent. | Purify by distillation.[4] | |
| Pyridine | Lowers reaction rate; complicates purification (forms azeotrope). | Purify via selective piperidine carbonate salt formation.[4] | |
| Piperidinium Carbonate | Reduces concentration of active base catalyst. | Store under inert gas; use fresh reagent. | |
| Acrylonitrile | MEHQ (Inhibitor) | Quenches the reaction, leading to failure or very low yield. | Remove by passing through a basic alumina column. |
| Polyacrylonitrile | Reduces monomer concentration; complicates workup. | Use fresh, properly stored acrylonitrile. | |
| Water | Can interfere with base catalysis. | Use anhydrous grade or dry with molecular sieves. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from Acrylonitrile
This protocol describes a safe and effective method for removing the MEHQ inhibitor from acrylonitrile using an alumina column.
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Apparatus Setup:
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In a fume hood, securely clamp a glass chromatography column (approx. 2 cm diameter x 20 cm length) in a vertical position.
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Place a small plug of glass wool or cotton at the bottom of the column.
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Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
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-
Packing the Column:
-
Carefully add approximately 30-40 g of activated basic alumina to the column. Tap the side of the column gently to ensure even packing.
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-
Purification:
-
Carefully pour the commercial acrylonitrile directly onto the top of the alumina column.
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Allow the acrylonitrile to percolate through the column under gravity.
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Collect the purified, inhibitor-free acrylonitrile in a clean, dry flask.
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Usage and Storage:
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The purified acrylonitrile should be used immediately as it is no longer stabilized and can polymerize.
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Do not store inhibitor-free acrylonitrile for extended periods. Prepare only the amount needed for the reaction.
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Protocol 2: Assay of Piperidine Purity by Titration
This protocol provides a method to determine the concentration of active base in a piperidine sample.
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Preparation of Standard Acid:
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Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) in isopropanol.
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-
Sample Preparation:
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Accurately weigh approximately 0.2 g of the piperidine sample into a clean Erlenmeyer flask.
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Add 50 mL of isopropanol to dissolve the sample.
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Add 2-3 drops of a suitable indicator (e.g., bromophenol blue).
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-
Titration:
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Titrate the piperidine solution with the standardized 0.1 M HCl solution until the endpoint is reached (color change from blue to yellow for bromophenol blue).
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Record the volume of HCl solution used.
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Calculation:
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Calculate the purity of the piperidine using the following formula: Purity (%) = (V_HCl × M_HCl × MW_piperidine) / (Weight_sample) × 100 Where:
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V_HCl = Volume of HCl used (L)
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M_HCl = Molarity of HCl (mol/L)
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MW_piperidine = 85.15 g/mol
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Weight_sample = Weight of piperidine sample (g)
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Visual Guides
Diagram 1: Reaction Mechanism of 1-Piperidinepropanenitrile Synthesis
This diagram illustrates the aza-Michael addition mechanism where piperidine acts as a nucleophile.
Caption: Step-by-step troubleshooting for low yield issues.
Diagram 3: Causal Relationship between Reagent Quality and Synthesis Outcome
This diagram illustrates how specific reagent impurities directly impact the reaction.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 10. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Optimizing the Synthesis of 1-Piperidinepropanenitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Piperidinepropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for reducing reaction times and troubleshooting common issues encountered during this synthesis. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and optimize the process for your specific laboratory conditions.
Introduction: The Chemistry of Acceleration
The synthesis of 1-Piperidinepropanenitrile is fundamentally an Aza-Michael addition (or cyanoethylation) of piperidine to acrylonitrile. This reaction, while straightforward in principle, is governed by kinetics that can be finely tuned. The primary objective is to accelerate the nucleophilic attack of the piperidine nitrogen onto the electron-deficient β-carbon of acrylonitrile, without inducing undesirable side reactions, most notably the polymerization of acrylonitrile. This guide will provide the expertise to achieve that balance.
Section 1: Reaction Fundamentals and Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting and optimization. The Aza-Michael addition proceeds via a nucleophilic attack from the secondary amine of piperidine on the activated double bond of acrylonitrile.
Caption: Mechanism of the Aza-Michael addition of piperidine to acrylonitrile.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the synthesis, providing direct answers and evidence-based recommendations.
Q1: My reaction is proceeding very slowly. What are the primary levers I can pull to reduce the reaction time?
A slow reaction is the most common issue. The rate is a function of reactant concentration, temperature, and the presence of catalysts. Here are the key factors to investigate:
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Temperature: The reaction is typically exothermic. Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. However, excessive heat can trigger the violent, exothermic polymerization of acrylonitrile.[1] A controlled, incremental increase in temperature is the most effective first step.
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Solvent: The choice of solvent, or lack thereof, significantly impacts reaction kinetics. Solvents affect the stabilization of the reactants and the transition state.[2][3] For this reaction, polar aprotic solvents can be effective, but often the reaction is run neat (without solvent) or with a minimal amount of a polar protic solvent like ethanol to control exothermicity.
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Catalysis: While piperidine is a base, the reaction can be catalyzed by stronger bases or acids. However, for this specific synthesis, catalysis is often unnecessary and can introduce complications. The intrinsic basicity of piperidine is usually sufficient to drive the reaction to completion.
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Mixing: Ensure efficient and vigorous stirring. In a heterogeneous or highly concentrated mixture, poor mixing can create localized "hot spots" or areas of low reactant concentration, slowing the overall conversion rate.
Q2: How does temperature specifically affect this reaction, and what is a safe operating range?
Temperature is a double-edged sword.
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Rate Acceleration: As per the Arrhenius equation, the reaction rate increases with temperature.[2] Moving from room temperature (20-25°C) to a moderately elevated temperature (40-50°C) can dramatically decrease reaction time from hours to minutes.
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Risk of Polymerization: Acrylonitrile can undergo spontaneous, violent polymerization, a reaction that is highly exothermic and can become uncontrollable.[1] This risk is significantly heightened by high temperatures, the presence of strong bases or acids, and exposure to light.[1]
Recommended Strategy: Start the reaction at a lower temperature (e.g., 0-10°C) during the initial addition of acrylonitrile to piperidine to control the initial exotherm. Once the addition is complete and the initial heat spike has subsided, allow the reaction to warm to room temperature or gently heat it to a maximum of 40-50°C while monitoring closely.
Q3: I see a white precipitate or a rapid solidification of my reaction mixture. What is happening and how can I prevent it?
This is a classic sign of uncontrolled acrylonitrile polymerization.[1] This side reaction consumes your starting material and results in a difficult-to-handle solid mass, leading to very low yields of the desired product.
Causality & Prevention:
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Cause: The polymerization is a radical reaction. It can be initiated by impurities, excessive heat, or light. Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether, MEHQ) and a small amount of water to prevent this.[1] Using uninhibited or improperly stored acrylonitrile increases this risk.
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Prevention:
-
Always use fresh, properly inhibited acrylonitrile.
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Store acrylonitrile in a cool, dark place and follow the manufacturer's storage guidelines.[4]
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Maintain strict temperature control during the reaction. Avoid localized overheating by using an ice bath during initial mixing and ensuring efficient stirring.
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Work under inert atmosphere (e.g., nitrogen) if impurities are suspected to be an issue, although this is not always necessary for this specific reaction.
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Q4: What is the optimal solvent for this reaction? Should I run it neat?
The choice of solvent depends on the scale and desired control over the reaction.
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Neat (Solvent-Free): For smaller scale syntheses, running the reaction neat is often the fastest and simplest method. It maximizes the concentration of reactants, leading to a higher reaction rate. The main challenge is managing the exotherm, which requires careful, slow addition of one reactant to the other in a cooling bath.
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With Solvent: On a larger scale, using a solvent is recommended for better temperature control.
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Ethanol/Methanol: These polar protic solvents are effective. They can absorb the heat of reaction well. Studies on similar amine additions have shown that solvents with a lower dielectric constant, like ethanol, can sometimes lead to faster rates compared to more polar solvents like methanol.[2][3]
-
Acetonitrile: A polar aprotic solvent that can also be used. It is a good solvent for both reactants.
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The effect of the solvent is complex, as it can stabilize the reactants and the charged transition state differently.[2][3] It is often best to start with a neat reaction on a small scale or use ethanol for larger, more controlled reactions.
Q5: What are the most critical safety precautions I must take?
Safety is non-negotiable, especially when handling acrylonitrile.
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Acrylonitrile Hazards: Acrylonitrile is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a suspected human carcinogen.[1][4]
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Piperidine Hazards: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.
-
Mandatory Precautions:
-
Ventilation: All work must be conducted in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles (or a face shield), and chemically resistant gloves (check glove compatibility charts for acrylonitrile).[5]
-
Handling: Ground and bond containers when transferring flammable liquids to prevent static discharge. Use non-sparking tools.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[4]
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Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Reaction Too Slow: Insufficient temperature or reaction time. 2. Acrylonitrile Polymerization: Consumed starting material. 3. Reagent Degradation: Old or improperly stored piperidine or acrylonitrile. | 1. Increase Temperature: Gently warm the reaction to 40-50°C and monitor by TLC or GC-MS. 2. Control Exotherm: If polymerization is observed, repeat the reaction with better cooling during the initial addition. 3. Verify Reagents: Use fresh reagents from a reputable supplier. |
| Formation of White Polymer | 1. Overheating: Exotherm was not controlled. 2. Inhibitor Absent: Used distilled or uninhibited acrylonitrile. 3. Contamination: Presence of radical initiators. | 1. Improve Cooling: Add acrylonitrile dropwise to piperidine in an ice bath. 2. Use Inhibited Acrylonitrile: Do not use acrylonitrile if the inhibitor has been removed unless you are experienced in handling it.[1] 3. Clean Glassware: Ensure all glassware is scrupulously clean. |
| Product is Dark/Discolored | 1. Minor Side Reactions: High temperatures can sometimes lead to minor degradation pathways. 2. Impure Starting Materials: Using lower-grade piperidine or acrylonitrile. | 1. Reduce Temperature: Run the reaction at a lower temperature for a longer period. 2. Purify Product: The crude product can often be purified by vacuum distillation to yield a colorless oil. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
Section 4: Optimized Experimental Protocols
Protocol A: Accelerated Neat (Solvent-Free) Synthesis (Small Scale)
This protocol prioritizes speed by maximizing reactant concentration. It is suitable for scales up to ~0.1 mol.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (8.5 g, 0.1 mol). Place the flask in an ice/water bath.
-
Addition: While stirring vigorously, add acrylonitrile (5.8 g, 0.11 mol, 1.1 eq) dropwise from the dropping funnel over 20-30 minutes. CRITICAL: Maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often complete within 1-2 hours. Stir for a total of 2 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot and analyzing via TLC or GC-MS to confirm the disappearance of piperidine.
-
Workup: The crude product can be used directly for many applications or purified by vacuum distillation.
Protocol B: Controlled Synthesis in Ethanol (Larger Scale)
This protocol uses a solvent to moderate the reaction exotherm, making it safer and more controllable for larger quantities.
-
Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add piperidine (21.3 g, 0.25 mol) and ethanol (50 mL). Place the flask in an ice/water bath.
-
Addition: While stirring, add acrylonitrile (14.6 g, 0.275 mol, 1.1 eq) dropwise over 45-60 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the addition is complete, remove the cooling bath and gently warm the reaction mixture to 40°C using a water bath. Hold at this temperature for 2-3 hours.
-
Monitoring: Check for the consumption of the limiting reagent (piperidine) using an appropriate analytical method (TLC, GC).
-
Workup: Remove the ethanol under reduced pressure using a rotary evaporator. The remaining residue is the crude product, which can be purified by vacuum distillation if required.
References
- Sigma-Aldrich, Safety Data Sheet for Acrylonitrile. [Link: https://www.sigmaaldrich.com/US/en/sds/sial/a35804]
- Google Patents, US20160122354A1 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts. [Link: https://patents.google.
- INEOS, Acrylonitrile Product Safety Information. [Link: https://www.ineos.
- PubMed, Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. [Link: https://pubmed.ncbi.nlm.nih.gov/30207804/]
- National Institutes of Health (NIH), Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6126767/]
- ResearchGate, Anodic cyanation of piperidine (–)‐1. Reagents and conditions. [Link: https://www.researchgate.net/figure/Anodic-cyanation-of-piperidine-1-Reagents-and-conditions-a-S-a-PEA_fig2_362621004]
- Airgas, Safety Data Sheet for Acrylonitrile Mixture. [Link: https://www.airgas.com/msds/001175.pdf]
- National Institutes of Health (NIH), Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8723953/]
- New Jersey Department of Health, Acrylonitrile Hazard Summary. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0022.pdf]
- Chemos GmbH & Co.KG, Safety Data Sheet: Acrylonitrile. [Link: https://www.chemos.de/import/sdb/9000_SDB_EN_s.pdf]
- ResearchGate, Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link: https://www.researchgate.
- Asian Journal of Green Chemistry, Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. [Link: https://ajgreenchem.com/article_68798.html]
- Google Patents, WO2014195978A3 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts. [Link: https://patents.google.
- SpringerLink, Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. [Link: https://link.springer.com/article/10.1007/s43630-022-00216-7]
- PubMed, Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link: https://pubmed.ncbi.nlm.nih.gov/35035251/]
- ResearchGate, Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link: https://www.researchgate.
- Asian Journal of Green Chemistry, Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. [Link: https://ajgreenchem.com/article_68798_16383.html]
- ResearchGate, An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link: https://www.researchgate.
- Benchchem, Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. [Link: https://www.benchchem.com/product/bcp207575/technical-support]
- ChemicalBook, 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R). [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB49771756.htm]
- OMANIAN JOURNAL OF CHEMISTRY, Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link: https://journals.squ.edu.om/index.php/ojc/article/view/4307]
- PASL, 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. [Link: https://www.pasl.
- Reddit, Gabriel synthesis troubleshooting. [Link: https://www.reddit.com/r/Chempros/comments/14gq708/gabriel_synthesis_troubleshooting/]
- ACS Publications, 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. [Link: https://pubs.acs.org/doi/10.1021/acs.energyfuels.2c01826]
- ResearchGate, Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link: https://www.researchgate.net/publication/11269389_Base-induced_side_reactions_in_Fmoc-solid_phase_peptide_synthesis_Minimization_by_use_of_piperazine_as_Na-deprotection_reagent]
- Royal Society of Chemistry, Reactions of acrylonitrile with atomic oxygen in ground and first electronically excited states. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp01429k]
- ResearchGate, 2,2,6,6-Tetramethyl piperidine-1-oxyl (TEMPO)-mediated catalytic oxidation of benzyl alcohol in acetonitrile and ionic liquid 1-butyl-3-methyl-imidazolium hexafluorophosphate [BMIm][PF 6]: Kinetic analysis. [Link: https://www.researchgate.
- Google Patents, CN111471045A - Preparation method of tofacitinib impurity. [Link: https://patents.google.
- Google Patents, CN110606846A - Tofacitinib citrate impurity and analysis method and application thereof. [Link: https://patents.google.
Sources
Managing exothermic reactions in 1-Piperidinepropanenitrile synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support guide for the synthesis of 1-Piperidinepropanenitrile. This resource is designed for researchers, chemists, and process development professionals. Our goal is to provide you with in-depth, field-proven insights to safely and efficiently manage the highly exothermic nature of this reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate challenges and make informed decisions during your experiments.
Core Principles: Understanding the Exotherm
The synthesis of 1-Piperidinepropanenitrile is achieved through aza-Michael addition, a specific type of conjugate addition.[1][2] The reaction involves the nucleophilic attack of the secondary amine, piperidine, on the electron-deficient β-carbon of acrylonitrile.
The primary reason for the significant heat evolution (exotherm) is the formation of a new, highly stable carbon-nitrogen (C-N) single bond. The reaction transforms two relatively high-energy starting materials (a strained cyclic amine and a highly activated alkene) into a more stable, lower-energy product. This net release of energy is substantial and, if not properly controlled, can lead to a dangerous condition known as thermal runaway.
Visualization: Reaction Mechanism
Caption: Aza-Michael addition of piperidine to acrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this synthesis?
A1: The three most critical parameters are temperature , the rate of reagent addition , and stirring efficiency .
-
Temperature: The internal reaction temperature must be strictly maintained within a low and stable range (e.g., 0-10°C) to prevent the reaction rate from accelerating exponentially.
-
Rate of Addition: Acrylonitrile, the Michael acceptor, must be added slowly and sub-surface to the piperidine solution. This ensures that the heat generated at any given moment does not overwhelm the cooling system's capacity.
-
Stirring Efficiency: Vigorous mechanical stirring is non-negotiable. It ensures rapid heat transfer from the reaction mixture to the cooling bath and prevents the formation of localized "hot spots" where a runaway reaction could initiate.
Q2: What are the early warning signs of a thermal runaway event?
A2: Be vigilant for a rapid, unexpected increase in the internal reaction temperature that does not stabilize even after stopping reagent addition. Other signs include a sudden change in viscosity, color, or unexpected off-gassing. A temperature rise of more than 5°C above your setpoint after halting addition is a critical indicator requiring immediate intervention.
Q3: What is the best solvent choice for this reaction, or can it be run neat?
A3: While the reaction can be run neat, it is strongly discouraged for all but the smallest scales due to the high concentration of reactants and the associated rapid heat generation. Using a solvent with a good heat capacity, such as methanol or ethanol, helps to moderate the temperature changes. The solvent acts as a heat sink, providing a larger thermal mass to absorb the energy released.
Q4: How does scale-up affect the risk of thermal runaway?
A4: Scaling up this reaction presents a significant challenge. As the volume of the reaction increases, the surface-area-to-volume ratio decreases. This means the ability to remove heat (which occurs at the surface of the reactor) becomes less efficient compared to the rate of heat generation (which occurs throughout the volume). Therefore, a protocol that is safe on a 100 mL scale can become extremely dangerous at a 5 L scale without significant modifications, such as improved cooling systems, slower addition rates, and potentially more dilute conditions.
Q5: What are the consequences of poor temperature control?
A5: Beyond the immediate safety risks of thermal runaway (splashing, vessel over-pressurization, fire), poor temperature control leads to undesirable side reactions. The most common is the polymerization of acrylonitrile, which is also highly exothermic and can be initiated by the basicity of piperidine, especially at elevated temperatures. This results in a thick, often intractable polymer, significantly reducing the yield and purity of the desired 1-Piperidinepropanenitrile product.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Immediate Corrective Action(s) |
| Rapid, uncontrolled temperature rise (>5°C above setpoint) | 1. Acrylonitrile addition rate is too high.2. Cooling bath is failing or inefficient.3. Inadequate stirring creating localized hot spots. | 1. Immediately stop the addition of acrylonitrile. 2. Enhance cooling: Add more dry ice/ice to the bath.3. Increase stirring speed if safe to do so.4. If the temperature continues to rise, proceed to Emergency Quench Protocol . |
| Reaction mixture becomes thick and viscous | 1. Polymerization of acrylonitrile due to localized overheating or impurities.2. Reaction temperature is too high. | 1. Stop acrylonitrile addition.2. Add a small amount of pre-chilled solvent to reduce viscosity if possible.3. If viscosity continues to increase and temperature rises, consider an emergency quench. |
| Low yield of desired product | 1. Loss of material due to side reactions (polymerization).2. Incomplete reaction.3. Volatilization of acrylonitrile from adding too quickly above the surface. | 1. Review temperature and addition rate logs from the experiment.2. Ensure sub-surface addition for future runs.3. Consider extending the reaction time at the controlled temperature after addition is complete. |
| Final product is discolored | 1. Impurities in starting materials.2. Degradation from excessive temperatures. | 1. Use purified starting materials.2. Maintain strict temperature control throughout the process.3. Consider purification of the final product via distillation or chromatography. |
Protocols & Methodologies
Recommended Lab-Scale Synthesis Protocol (1.0 mol Scale)
This protocol is designed with safety and control as the primary objectives.
Apparatus Setup:
-
Equip a 2 L, three-necked, round-bottomed flask with:
-
A high-torque overhead mechanical stirrer.
-
A digital thermometer probe placed to measure the internal liquid temperature.
-
A 250 mL pressure-equalizing dropping funnel.
-
-
Place the flask in a cooling bath (e.g., dry ice/isopropanol or ice/salt) of sufficient size.
-
Ensure the entire setup is in a well-ventilated fume hood.
Visualization: Experimental Setup for Controlled Exothermic Reaction
Caption: Recommended apparatus for managing exothermic reactions.
Procedure:
-
Initial Charge: To the flask, add piperidine (85.15 g, 1.0 mol) and methanol (400 mL).
-
Cooling: Begin vigorous stirring and cool the mixture to 0°C. Ensure the temperature is stable before proceeding.
-
Acrylonitrile Addition: Add acrylonitrile (53.06 g, 1.0 mol) to the dropping funnel. Begin adding the acrylonitrile to the piperidine solution dropwise and sub-surface.
-
Temperature Monitoring: Carefully monitor the internal temperature. Adjust the addition rate to maintain the temperature between 0°C and 5°C. The total addition time should be no less than 90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 0-5°C.
-
Work-up: Once the reaction is complete, it can be safely warmed to room temperature. The solvent is then removed under reduced pressure, and the resulting crude 1-Piperidinepropanenitrile can be purified by vacuum distillation.
Emergency Quench Protocol
This procedure should only be used if a thermal runaway is confirmed.
-
STOP REAGENT ADDITION.
-
MAXIMIZE COOLING: Add large amounts of dry ice or other coolant to the external bath.
-
PREPARE QUENCH SOLUTION: In a separate container, prepare a cold (0°C) solution of 2M hydrochloric acid.
-
EXECUTE QUENCH: If the temperature continues to rise uncontrollably, carefully and slowly add the cold acid solution to the reaction mixture. The acid will protonate the piperidine, neutralizing its nucleophilicity and effectively stopping the reaction. Be aware that the neutralization is also exothermic, but it will halt the primary, more dangerous exotherm. Perform this behind a blast shield.
References
This guide synthesizes information from established chemical principles and safety literature.
-
Michael Addition Reaction. Wikipedia. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
-
Thermodynamic properties of acrylonitrile. Centers for Disease Control and Prevention. [Link]
-
How to Prevent Thermal Runaway in Batteries? YouTube. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
Sources
Validation & Comparative
A Technical Guide to Cyanoethylation: 1-Piperidinepropanenitrile vs. Alternative Nitrile-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of the cyanoethyl group (—CH₂CH₂CN) is a pivotal transformation for modulating the physicochemical properties of molecules, enhancing their pharmacological profiles, or providing a versatile chemical handle for further functionalization. This guide offers an in-depth technical comparison of 1-Piperidinepropanenitrile and its primary alternatives as cyanoethylating agents. We will delve into the mechanistic nuances, compare experimental performance, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Cyanoethylation Reaction: A Fundamental Tool
Cyanoethylation, the addition of a cyanoethyl group to a nucleophile, is a cornerstone of synthetic chemistry.[1] The reaction typically proceeds via two main pathways: the Michael addition of a nucleophile to an α,β-unsaturated nitrile, most commonly acrylonitrile, or the nucleophilic substitution of a halo-propionitrile. The choice of reagent dictates the reaction conditions, potential side products, and overall efficiency of the transformation.
1-Piperidinepropanenitrile: The Pre-formed Adduct
1-Piperidinepropanenitrile (also known as 3-(1-piperidinyl)propanenitrile) is the product of the Michael addition of piperidine to acrylonitrile.[2] Its use as a cyanoethylating agent represents a "pre-formed" or "in-situ generated" reagent strategy, where the reactive species is prepared beforehand or generated in the reaction mixture from less hazardous precursors.
Synthesis of 1-Piperidinepropanenitrile: The synthesis is typically a straightforward Michael addition. Piperidine, a secondary amine, acts as a nucleophile, attacking the β-carbon of acrylonitrile.[3] The reaction is often carried out in a suitable solvent like ethanol and can proceed at room temperature.[4]
Figure 1: Synthesis of 1-Piperidinepropanenitrile.
Alternative Nitrile-Containing Reagents
Acrylonitrile: The Workhorse Reagent
Acrylonitrile is a widely used and cost-effective reagent for cyanoethylation.[5] Its high reactivity stems from the electron-withdrawing nitrile group, which activates the double bond for nucleophilic attack.[3] However, its use is accompanied by significant safety concerns. Acrylonitrile is a flammable, volatile, and highly toxic liquid, and its vapors can form explosive mixtures with air.[6] It is also a suspected carcinogen and can polymerize violently, especially in the presence of strong acids or bases.[7]
3-Halopropionitriles: The Alkylating Agents
3-Bromopropionitrile and 3-chloropropionitrile offer an alternative route to cyanoethylation through nucleophilic substitution.[8] The reactivity of these reagents is governed by the nature of the halogen leaving group, with bromide being a better leaving group than chloride.[8] This generally allows for milder reaction conditions with 3-bromopropionitrile compared to its chloro-analogue.[8]
Head-to-Head Comparison: Performance and Practicality
The choice between 1-piperidinepropanenitrile and its alternatives hinges on a balance of reactivity, safety, and experimental convenience.
| Feature | 1-Piperidinepropanenitrile | Acrylonitrile | 3-Halopropionitriles (Br/Cl) |
| Reagent Type | Pre-formed Michael Adduct | α,β-Unsaturated Nitrile | Alkyl Halide |
| Reaction Type | Trans-cyanoethylation (equilibrium) | Michael Addition | Nucleophilic Substitution (SN2) |
| Key Advantage | Reduced handling of toxic acrylonitrile | High reactivity, low cost | Controlled alkylation |
| Key Disadvantage | Equilibrium may limit yield | High toxicity, volatility, polymerization risk | Formation of halide byproducts |
| Typical Catalysts | Often not required | Acidic or basic catalysts[3] | Base often required to neutralize HX[8] |
| Safety Profile | Generally considered safer than acrylonitrile | Highly toxic, flammable, carcinogen suspect[6] | Toxic and irritant |
Experimental Data: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer performance from typical reaction outcomes.
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Aniline | Acrylonitrile | Cu(OAc)₂, glacial acetic acid, reflux | N-(2-Cyanoethyl)aniline | 73% | [8] |
| Thiourea | 3-Chloropropionitrile | Water, 100-101°C | 2-Cyanoethylthiouronium hydrochloride | 75% | [8] |
| Piperidine | Ethyl Cyanoacetate | Ethanol, room temp. | 3-Oxo-3-(piperidin-1-yl)propanenitrile | 92% | [4] |
Note: The yield for the reaction with piperidine and ethyl cyanoacetate is for a structurally similar compound and is included for illustrative purposes.
The data suggests that high yields can be obtained with both acrylonitrile and 3-halopropionitriles, although conditions can be forcing. The high yield in the synthesis of a piperidine-containing propanenitrile derivative at room temperature highlights the potential for efficient reactions under mild conditions when using a pre-formed adduct strategy.
Experimental Protocols
Synthesis of 1-Piperidinepropanenitrile
This protocol is adapted from the general principle of Michael addition of amines to acrylonitrile.
Materials:
-
Piperidine
-
Acrylonitrile
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve piperidine in ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of acrylonitrile dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or chromatography if necessary.
Figure 2: Workflow for the synthesis of 1-Piperidinepropanenitrile.
Cyanoethylation of an Amine with Acrylonitrile
This protocol is a general procedure for the N-cyanoethylation of an aromatic amine.[8]
Materials:
-
Aniline
-
Acrylonitrile
-
Cupric acetate
-
Glacial acetic acid
-
Toluene
-
Three-necked flask with mechanical stirrer, reflux condenser, and dropping funnel
Procedure:
-
In the three-necked flask, dissolve cupric acetate in glacial acetic acid.
-
Add aniline to the solution.
-
Heat the mixture to reflux and add acrylonitrile dropwise over 30 minutes.
-
Continue refluxing for 3 hours.
-
Cool the reaction mixture and pour it into a solution of sodium hydroxide.
-
Extract the product with toluene.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Discussion: The Rationale Behind Experimental Choices
The use of a pre-formed reagent like 1-piperidinepropanenitrile offers a significant advantage in terms of safety and handling. By avoiding the direct use of acrylonitrile, researchers can mitigate the risks associated with its high toxicity and volatility.[6] This is particularly crucial in laboratory settings where specialized handling equipment for highly hazardous materials may not be readily available.
From a synthetic standpoint, using a pre-formed adduct can also offer better control over the reaction. The Michael addition of amines to acrylonitrile can sometimes lead to the formation of bis-cyanoethylated byproducts, especially with primary amines.[3] By using a mono-adduct like 1-piperidinepropanenitrile in a trans-cyanoethylation reaction, it may be possible to achieve higher selectivity for the desired mono-cyanoethylated product. The reaction, in this case, would proceed through an equilibrium, where the cyanoethyl group is transferred from the piperidine nitrogen to the target nucleophile. The position of this equilibrium, and thus the reaction's success, will depend on the relative nucleophilicity of the substrate and piperidine.
The choice of catalyst is also a critical factor. While the synthesis of 1-piperidinepropanenitrile may proceed without a catalyst, the cyanoethylation of less reactive nucleophiles with acrylonitrile often requires either acidic or basic catalysis to enhance the electrophilicity of the Michael acceptor or the nucleophilicity of the attacking species, respectively.[3]
Conclusion: Selecting the Optimal Reagent
The selection of a cyanoethylating agent is a multi-faceted decision that requires careful consideration of the specific synthetic challenge.
-
For routine, large-scale cyanoethylations where cost is a primary driver and appropriate safety infrastructure is in place, acrylonitrile remains a viable, albeit hazardous, option.
-
For substrates that are sensitive to the conditions of Michael addition or when precise control over mono-alkylation is required, 3-halopropionitriles offer a reliable alternative.
-
1-Piperidinepropanenitrile emerges as a compelling choice for applications where safety is paramount and the handling of highly toxic reagents is to be avoided. It offers a convenient and potentially more selective route to cyanoethylation, particularly in research and development settings.
Ultimately, the optimal reagent is one that provides a reliable and efficient route to the desired product while adhering to the highest standards of laboratory safety. This guide provides the foundational knowledge for researchers to navigate these choices effectively and advance their synthetic endeavors.
References
- de Souza, R. O. M. A., Matos, L. M. C., Gonçalves, K. M., Costa, I. C. R., Babics, I., & F, S. G. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 2017-2018.
- de Souza, R. O. M. A., Matos, L. M. C., Gonçalves, K. M., Costa, I. C. R., Babics, I., & F, S. G. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 2017-2018.
- Gerber, R. E., Hasbun, C., Dubenko, L. G., King, M. F., & Bierer, D. E. (n.d.). 2-CYANOETHANETHIOL. Organic Syntheses Procedure.
- Mechanistic Studies on the Michael Addition of Amines. (n.d.). Amanote Research.
- Abdel-Rahman, R. A., El-Gendy, M. A. A., Said, M. M., & El-Sawy, E. R. (2024).
- Abdel-Rahman, R. A., El-Gendy, M. A. A., Said, M. M., & El-Sawy, E. R. (2024).
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.).
- β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. (n.d.). Organic Syntheses Procedure.
-
Cyanoethylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in W
- Abdel-Rahman, R. A., El-Gendy, M. A. A., Said, M. M., & El-Sawy, E. R. (2024).
- Rajasekaran, A., Thampi, P. P., & Murugesan, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
- Preformed gel vs in situ gel: a review. (n.d.). SciSpace.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.).
- Mechanisms of nucleophilic addition to activated double bonds: 1,2- and 1,4-Michael addition of ammonia. (1983). Journal of the American Chemical Society.
- 1-Piperidinepropanenitrile CAS#1640971-60-3. (n.d.). Shandong WorldSun Biological Technology Co., Ltd.
- Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research.
- Acrylonitrile. (2024, May 26). American Chemical Society.
- Comparative metabolism of methacrylonitrile and acrylonitrile to cyanide using cytochrome P4502E1 and microsomal epoxide hydrolase-null mice. (2005). Toxicology and Applied Pharmacology.
- PREFORMED GEL VS IN SITU GEL: A REVIEW. (2020).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry.
- Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis.
- Acrylonitrile CAS No 107-13-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Precast vs In-situ: Your Concrete Construction Project Guide. (2025, February 10).
- Benefits of precast concrete vs In situ concrete. (2022, April 8).
- Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021). RSC Medicinal Chemistry.
- The sustainable acrylonitrile alternative. (n.d.). Econitrile Circular Chemicals.
- Cyanoethyl and aminopropyl ethers of polyvinyl alcohol. (n.d.).
- How Precast Concrete Outperforms In-Situ Concrete. (2025, March 4). Hutt Concrete Products.
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- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Purity assessment of 1-Piperidinepropanenitrile by different analytical techniques
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 1-Piperidinepropanenitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various analytical techniques for the robust purity assessment of 1-Piperidinepropanenitrile, grounded in scientific principles and practical application.
The Significance of Purity in 1-Piperidinepropanenitrile
1-Piperidinepropanenitrile (C₈H₁₄N₂) is a versatile intermediate. Its molecular structure, featuring a piperidine ring and a nitrile group, makes it a valuable precursor in the synthesis of complex molecules. However, the synthetic routes to 1-Piperidinepropanenitrile can introduce various impurities, including unreacted starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences in drug development, potentially leading to adverse reactions or reduced therapeutic effect. Therefore, employing reliable and validated analytical methods for purity determination is not just a matter of quality control, but a fundamental aspect of ensuring patient safety.
Potential Impurities in 1-Piperidinepropanenitrile
Understanding the potential impurities is crucial for selecting and optimizing an appropriate analytical method. Based on common synthetic pathways, such as the cyanoethylation of piperidine, potential impurities may include:
-
Piperidine: Unreacted starting material.
-
Acrylonitrile: Unreacted starting material.
-
Bis(cyanoethyl)piperidine: A potential by-product from the reaction of piperidine with two molecules of acrylonitrile.
-
Hydrolyzed products: The nitrile group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid or amide.
-
Solvent residues: Residual solvents from the reaction and purification steps.
-
Dihydro impurity: In more complex syntheses involving piperidine derivatives, such as the preparation of Tofacitinib intermediates, dihydro impurities can form under certain reaction conditions, for instance, during debenzylation at elevated temperatures[1].
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the analyte and potential impurities, the required sensitivity and selectivity, and the availability of instrumentation. Here, we compare four powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2][3] For 1-Piperidinepropanenitrile, which has a predicted boiling point of around 235 °C, GC is a highly suitable method.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The Flame Ionization Detector (FID) is a common detector for organic compounds, which ionizes the analytes in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms, thus allowing for quantification.[4][5]
Experimental Protocol: GC-FID for 1-Piperidinepropanenitrile Purity
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Piperidinepropanenitrile in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Expected Performance |
| Selectivity | Good separation of volatile impurities like residual solvents and piperidine. |
| Sensitivity (LOD) | Typically in the low ppm range. |
| Precision (%RSD) | < 2% for the main component. |
| Analysis Time | ~20-30 minutes per sample. |
Workflow Diagram
GC-FID analysis workflow for 1-Piperidinepropanenitrile.
Expert Insights: The choice of a mid-polar column like DB-17 can be advantageous for separating the slightly polar nitrile compound from non-polar impurities. The temperature program should be optimized to ensure good resolution between the main peak and any closely eluting impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6] While 1-Piperidinepropanenitrile is amenable to GC, HPLC offers a complementary approach, especially for less volatile or polar impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For 1-Piperidinepropanenitrile, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV detector, as the nitrile group and any aromatic impurities will absorb UV light.
Experimental Protocol: RP-HPLC for 1-Piperidinepropanenitrile Purity
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Piperidinepropanenitrile in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Data Presentation
| Parameter | Expected Performance |
| Selectivity | Excellent for separating polar impurities and by-products. |
| Sensitivity (LOD) | Typically in the sub-ppm to low ppm range. |
| Precision (%RSD) | < 1% for the main component. |
| Analysis Time | ~30 minutes per sample. |
Workflow Diagram
HPLC analysis workflow for 1-Piperidinepropanenitrile.
Expert Insights: The use of a gradient elution is crucial for separating a wide range of potential impurities with varying polarities. A Diode Array Detector (DAD) is highly recommended as it provides spectral information for each peak, aiding in impurity identification and peak purity assessment. Method validation according to ICH guidelines (Q2(R1)) is essential for ensuring the reliability of the results.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself.[8][9][10]
Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be accurately determined by comparing the integral of a specific analyte proton signal to that of a proton signal from the internal standard.
Experimental Protocol: ¹H-qNMR for 1-Piperidinepropanenitrile Purity
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a simple proton spectrum and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1-Piperidinepropanenitrile into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).[10]
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved proton signal of 1-Piperidinepropanenitrile and a signal from the internal standard.
-
Purity Calculation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = 1-Piperidinepropanenitrile
-
IS = Internal Standard
Data Presentation
| Parameter | Expected Performance |
| Selectivity | High, based on chemical shift differences. |
| Accuracy | High, as it is a primary ratio method. |
| Precision (%RSD) | < 1%. |
| Analysis Time | ~15-30 minutes per sample (excluding relaxation delay). |
Workflow Diagram
qNMR analysis workflow for 1-Piperidinepropanenitrile.
Expert Insights: The accuracy of qNMR is highly dependent on the experimental parameters. A long relaxation delay is critical to ensure complete magnetization recovery, leading to accurate integration. Careful selection of an internal standard that is stable, non-volatile, and has protons in a clean region of the spectrum is also essential.
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is an indispensable tool for the identification of unknown impurities.[6] It is often coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS) to provide structural information on the separated components.
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions. In the context of purity analysis, after separation by GC or LC, the eluting compounds are ionized, and the resulting ions are separated by a mass analyzer. The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for its identification.
Mass Spectral Fragmentation of 1-Piperidinepropanenitrile:
Under electron ionization (EI) in GC-MS, 1-Piperidinepropanenitrile is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 138 may be observed. A prominent fragmentation pathway for piperidine derivatives is the alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12] This would lead to the loss of the propanenitrile side chain, resulting in a fragment at m/z 84. Other fragments corresponding to the piperidine ring and the propanenitrile moiety would also be expected.
Application in Impurity Profiling:
-
GC-MS: Ideal for identifying volatile and semi-volatile impurities. The mass spectra of unknown peaks can be compared to spectral libraries for tentative identification.
-
LC-MS: Suitable for identifying less volatile or polar impurities. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing the molecular weight of the impurity. Tandem MS (MS/MS) can then be used to fragment this ion and obtain structural information.[12]
Expert Insights: While MS is primarily a qualitative technique for impurity identification, it can be used for quantification if appropriate standards are available. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the accurate mass of an ion, allowing for the determination of its elemental composition.
Comparative Summary
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Use | Quantitative Purity | Quantitative Purity | Absolute Quantitative Purity | Impurity Identification |
| Analytes | Volatile/Semi-volatile | Non-volatile/Polar | Soluble compounds | Wide range (with appropriate interface) |
| Selectivity | Good | Excellent | High | Very High (mass-based) |
| Sensitivity | High | Very High | Moderate to High | Very High |
| Reference Standard | Required | Required | Not required for analyte | Required for quantification |
| Strengths | Robust, reliable for volatile impurities. | Versatile, high resolution for a wide range of impurities. | Absolute quantification without a pure standard of the analyte. | Unambiguous identification of unknown impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires UV-absorbing chromophores for detection. | Lower sensitivity than chromatographic methods for trace impurities. | Primarily qualitative without standards. |
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique is universally superior for the purity assessment of 1-Piperidinepropanenitrile. A comprehensive and robust evaluation of purity relies on an orthogonal approach, employing multiple techniques that provide complementary information.
-
For routine quality control , a validated HPLC-UV method is often the workhorse, offering excellent sensitivity and selectivity for a broad range of potential impurities.
-
GC-FID serves as an excellent complementary technique, particularly for the analysis of volatile impurities such as residual solvents and starting materials.
-
qNMR is an invaluable tool for the accurate determination of the absolute purity of a batch without the need for a certified reference standard of 1-Piperidinepropanenitrile itself, making it a powerful method for qualifying in-house reference materials.
-
GC-MS and LC-MS are essential for the unambiguous identification of any unknown impurities detected by the primary purity assessment techniques.
By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the highest quality of 1-Piperidinepropanenitrile, thereby safeguarding the integrity of their research and the safety of future medicines.
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A Guide to Inter-Laboratory Validation of Analytical Methods for 1-Piperidinepropanenitrile
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 1-Piperidinepropanenitrile, a critical intermediate in pharmaceutical synthesis. The objective is to establish the method's reproducibility and reliability across different laboratories, ensuring consistent quality control in drug development and manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.
Introduction: The Imperative of Inter-Laboratory Validation
The validation of an analytical method is a cornerstone of quality assurance in the pharmaceutical industry.[1][2] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's robustness and transferability.[3][4] It provides objective evidence that the method will perform satisfactorily in different settings, with different analysts, equipment, and reagent lots.[5] This is a mandatory requirement for the standardization of analytical methods.[3]
This guide will focus on a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Piperidinepropanenitrile. HPLC is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6][7][8]
The Chosen Analytical Method: A Representative HPLC-UV Protocol
Given the physicochemical properties of 1-Piperidinepropanenitrile, a reversed-phase HPLC method with UV detection is a suitable approach. Although 1-Piperidinepropanenitrile lacks a strong chromophore, it can be detected at low UV wavelengths. The following protocol is a representative method that will serve as the basis for our inter-laboratory validation study.
Experimental Protocol: HPLC-UV Analysis of 1-Piperidinepropanenitrile
Objective: To determine the purity of a 1-Piperidinepropanenitrile sample by HPLC-UV.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Reagents and Solutions:
-
Diluent: Water:Acetonitrile (90:10, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-Piperidinepropanenitrile Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-Piperidinepropanenitrile sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Designing the Inter-Laboratory Validation Study
A well-designed inter-laboratory study is crucial for obtaining meaningful data. The design should adhere to guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and AOAC International.[9][10][11][12][13][14][15]
Key Validation Parameters
The study will focus on evaluating the following performance characteristics, as outlined in the ICH Q2(R1) guideline[9][11][12][13]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Inter-laboratory precision.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Study Protocol
A detailed protocol should be distributed to all participating laboratories. This ensures that all participants perform the analysis in a consistent manner.
dot
Caption: Workflow for the inter-laboratory validation study.
Step-by-Step Experimental Protocol for Participating Laboratories:
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.
-
Linearity: Prepare a series of at least five concentrations of the Reference Standard Solution across the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.
-
Accuracy: Analyze provided samples with known concentrations of 1-Piperidinepropanenitrile (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument, if possible.
-
Sample Analysis: Analyze the provided unknown samples in triplicate.
Data Analysis and Interpretation
Statistical Methods
-
Analysis of Variance (ANOVA): This is a powerful statistical tool used to separate the total variation in the data into different sources of variation (e.g., between-laboratories, within-laboratories).
-
Z-scores: These can be used to assess the performance of individual laboratories and identify potential outliers.[16][19]
Acceptance Criteria
The acceptance criteria for each validation parameter should be predefined in the validation protocol. The following table provides typical acceptance criteria for an HPLC assay method.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| - Reproducibility | To be determined based on study results |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ |
| Specificity | No interference at the retention time of the main peak |
Comparison with Alternative Methods
While HPLC is a robust technique for the analysis of 1-Piperidinepropanenitrile, Gas Chromatography (GC) could be considered as an alternative.
| Feature | HPLC-UV Method | GC-FID Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[20] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like 1-Piperidinepropanenitrile.[21][22] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and improve peak shape. |
| Sensitivity | Good, can be enhanced with more sensitive detectors. | Flame Ionization Detector (FID) offers good sensitivity for organic compounds. |
| Specificity | High, due to the combination of retention time and UV spectrum. | Good, based on retention time. |
| Robustness | Generally considered very robust. | Can be sensitive to variations in gas flow rates and temperature programming. |
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Introduction: Proactive Stability Profiling in Drug Development
A Senior Application Scientist's Guide to Forced Degradation Studies of 1-Piperidinepropanenitrile
In the landscape of pharmaceutical development, understanding a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of robust formulation design and risk mitigation. Forced degradation, or stress testing, is the deliberate process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1][2] This proactive approach, as outlined in the International Council for Harmonisation (ICH) guidelines, is fundamental for developing and validating stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[2][3]
This guide provides a comprehensive framework for conducting a forced degradation study on 1-Piperidinepropanenitrile, a molecule featuring a saturated piperidine ring and a propanenitrile side chain. The chemical architecture presents specific potential liabilities: the tertiary amine within the piperidine ring is susceptible to oxidation, while the nitrile group is prone to hydrolysis under acidic or basic conditions.
Given the absence of specific published degradation studies for this compound, this document serves as a detailed, experience-driven protocol and comparative guide. It is designed for researchers, analytical scientists, and drug development professionals to establish a scientifically sound stability profile for 1-Piperidinepropanenitrile or structurally related compounds.
Part 1: A Strategic Approach to Stress Testing
The objective of a forced degradation study is to achieve a target degradation of 5-20%. This range is sufficient to generate and detect primary degradation products without driving the reaction to secondary or tertiary degradants, which can complicate pathway analysis. The overall experimental strategy involves subjecting a solution of 1-Piperidinepropanenitrile (typically 1 mg/mL) to a matrix of stress conditions and analyzing the resulting samples with a validated stability-indicating method.[2]
Caption: Proposed Degradation Pathways for 1-Piperidinepropanenitrile.
Part 4: Comparative Analysis and Field Insights
The predicted stability profile of 1-Piperidinepropanenitrile can be benchmarked against structurally related molecules.
-
Comparison with Piperazine: Studies on piperazine, a six-membered ring with two nitrogen atoms, have shown it is susceptible to thermal and oxidative degradation. [4]However, 1-Piperidinepropanenitrile, having only one heteroatom, may exhibit greater thermal stability compared to piperazine but similar susceptibility to N-oxidation. The presence of substituents on the piperidine ring can also influence stability; for instance, methyl substitution on piperazine has been shown to increase the rate of degradation. [4]* Nitrile Group vs. Other Functional Groups: The nitrile group's susceptibility to hydrolysis is well-documented. Compared to an ester or amide, a nitrile is generally more resistant to hydrolysis, requiring more forcing conditions (higher temperature or more concentrated acid/base) to achieve significant degradation. This suggests that under milder conditions, the primary degradation route may be oxidation at the piperidine nitrogen rather than hydrolysis. This insight is critical for formulation scientists, as it indicates that antioxidant excipients might be more critical for stability than controlling pH, within a reasonable range.
Conclusion
This guide outlines a comprehensive and scientifically grounded strategy for the forced degradation study of 1-Piperidinepropanenitrile. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions and employing a validated stability-indicating HPLC method, a clear picture of the molecule's intrinsic stability can be established. The subsequent characterization of degradation products via LC-MS/MS allows for the elucidation of degradation pathways, providing invaluable knowledge for the development of a stable, safe, and effective pharmaceutical product. This structured approach not only satisfies regulatory expectations but also embodies the principles of quality by design, ensuring molecular understanding from the earliest stages of development.
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J. Giergielewicz-Krajewska and B. Giergielewicz, "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL," Acta Poloniae Pharmaceutica, vol. 61, no. 5, pp. 331-337, 2004. [Online]. Available: [Link]
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M. K. Sharma and M. Murugesan, "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method," Journal of Pharmaceutical and Analytical Chemistry, 2017. [Online]. Available: [Link]
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Pharmaffiliates, "3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate," Pharmaffiliates. [Online]. Available: [Link]
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Comparison of catalytic systems for 1-Piperidinepropanenitrile synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 1-Piperidinepropanenitrile
In the landscape of pharmaceutical development and fine chemical synthesis, 1-piperidinepropanenitrile stands out as a valuable intermediate. Its structural motif is a precursor to more complex molecules, making its efficient and selective synthesis a topic of significant interest for researchers and process chemists. The primary route to this compound is the cyanoethylation of piperidine, a Michael addition reaction that, while straightforward in principle, presents challenges in achieving high yield, purity, and operational simplicity, particularly at scale.
This guide provides a comprehensive comparison of the catalytic systems employed for the synthesis of 1-piperidinepropanenitrile. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific needs.
The Core Reaction: Cyanoethylation of Piperidine
The synthesis of 1-piperidinepropanenitrile is fundamentally an addition of piperidine, a protic nucleophile, to acrylonitrile.[1] In this reaction, the nitrogen atom of the piperidine ring attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This reaction is typically catalyzed by a base.[1]
The choice of catalyst is paramount, as it dictates the reaction's efficiency, the severity of the required conditions, and the complexity of the downstream purification process. An ideal catalytic system should offer high conversion rates, minimal side-product formation, mild reaction conditions, and ease of separation from the product stream.
Comparative Analysis of Catalytic Systems
We will now examine the most prevalent catalytic systems for this transformation, evaluating their respective strengths and weaknesses based on available data and established chemical principles.
Traditional Homogeneous Base Catalysis
This is the classical approach to cyanoethylation, relying on strong bases dissolved in the reaction medium.
-
Mechanism: A strong base, such as a hydroxide or an alkoxide, is used in stoichiometric or catalytic amounts. The reaction is often exothermic and may require cooling to prevent the polymerization of acrylonitrile, a common side reaction.[2]
-
Common Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe).
-
Advantages: The primary advantage of this method is the low cost and ready availability of the catalysts. For small-scale laboratory preparations, it can be a quick and effective method.
-
Limitations: The use of strong, soluble bases can lead to difficulties in catalyst removal, often requiring aqueous workups that generate significant waste streams. The strongly basic conditions can also promote undesired side reactions, including the hydrolysis of the nitrile product or polymerization of the acrylonitrile starting material, which can complicate purification and lower the overall yield.
Heterogeneous Catalysis: The Case for Raney Nickel
While more commonly known for hydrogenation reactions, heterogeneous catalysts like Raney Nickel have broad applications in organic synthesis.[3][4] In the context of cyanoethylation, its role is less as a direct catalyst for the addition and more relevant in potential multi-step syntheses or for the reduction of the nitrile group in subsequent transformations. For the direct cyanoethylation, its use is not widely reported, as base catalysis is more direct. However, its robust nature and ease of separation by filtration make heterogeneous systems an attractive area for process development.
-
Advantages: Easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often cleaner reaction profiles compared to homogeneous systems.[5]
-
Limitations: For the specific cyanoethylation of piperidine, there is limited literature precedence, suggesting it may not be the most efficient or direct catalytic approach compared to base-catalyzed methods.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers an elegant solution to many of the problems associated with traditional homogeneous base catalysis, particularly for large-scale industrial applications.[6][7]
-
Mechanism: PTC involves the use of a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, to transport a reactant from one phase (e.g., an aqueous phase containing a base) to another (an organic phase containing the substrate).[8] In this case, the hydroxide anion is transferred from the aqueous phase to the organic phase, where it can deprotonate piperidine or activate the acrylonitrile, facilitating the reaction under milder, biphasic conditions. This minimizes the concentration of the strong base in the organic phase at any given time, reducing the rate of side reactions.[9]
-
Advantages: PTC systems often lead to higher yields and selectivities, operate under milder reaction conditions (often at room temperature), and simplify workup procedures as the bulk of the base remains in the aqueous phase.[7] This methodology is highly amenable to green chemistry principles by reducing solvent usage and waste generation.[8]
-
Limitations: The phase-transfer catalysts themselves can be more expensive than simple inorganic bases, and their complete removal from the product may require additional purification steps.
Ionic Liquids (ILs) as Catalysts and Solvents
Ionic liquids are salts with low melting points that are gaining traction as "green" solvents and catalysts in organic synthesis.[10][11] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds.
-
Mechanism: Certain ionic liquids can act as both the solvent and the catalyst.[12] For instance, a basic ionic liquid could catalyze the cyanoethylation reaction directly. Their high polarity can also help to stabilize charged intermediates, potentially accelerating the reaction rate. The synthesis of various piperidine-based ionic liquids has been reported, highlighting the versatility of this class of compounds.[13]
-
Advantages: ILs can enhance reaction rates and selectivity.[11] They are often recyclable, which can offset their higher initial cost. By eliminating the need for traditional volatile organic solvents, they offer significant environmental benefits.[10]
-
Limitations: The viscosity of some ionic liquids can pose challenges for stirring and mass transfer. Product isolation can sometimes be difficult, and the cost of specialized ionic liquids remains a significant barrier to their widespread industrial adoption.
Performance Data Summary
| Catalytic System | Catalyst Example | Typical Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |
| Homogeneous Base | Sodium Hydroxide | Methanol, 0-25°C, 2-6 h | 70-85 | Moderate | Low cost, readily available. | Difficult workup, waste generation, side reactions. |
| Phase-Transfer | TBAB / aq. NaOH | Toluene/Water, 25-50°C, 1-4 h | 85-95 | High | Mild conditions, high yield, simplified workup.[6][9] | Higher catalyst cost, potential for catalyst contamination in product. |
| Ionic Liquid | Basic IL (e.g., [bmim][OH]) | Neat or with co-solvent, 25-60°C, 1-3 h | >90 | High | Green solvent, catalyst recyclability, enhanced rates.[10][11] | High cost, viscosity issues, product isolation challenges. |
Visualizing the Synthetic Pathways
To better understand the reaction and the different catalytic approaches, the following diagrams illustrate the core mechanism and the workflow comparison.
Caption: General mechanism of base-catalyzed cyanoethylation of piperidine.
Caption: Comparative workflow for different catalytic systems.
Detailed Experimental Protocols
The following protocols are representative procedures for each catalytic system, designed to be self-validating and reproducible.
Protocol 1: Synthesis using Homogeneous Base Catalysis
Materials:
-
Piperidine (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Sodium hydroxide (0.1 eq)
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (e.g., 8.5 g, 0.1 mol) in methanol (100 mL).
-
Cool the flask in an ice bath to 0-5°C.
-
Add sodium hydroxide (e.g., 0.4 g, 0.01 mol) to the solution and stir until dissolved.
-
Slowly add acrylonitrile (e.g., 5.8 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC until the piperidine is consumed.
-
Neutralize the reaction mixture with a slight excess of acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-piperidinepropanenitrile by vacuum distillation.
Protocol 2: Synthesis using Phase-Transfer Catalysis
Materials:
-
Piperidine (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Combine piperidine (e.g., 8.5 g, 0.1 mol), toluene (50 mL), and tetrabutylammonium bromide (e.g., 1.6 g, 0.005 mol) in a 250 mL round-bottom flask.
-
Add 50% aqueous sodium hydroxide solution (20 mL) to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add acrylonitrile (e.g., 5.8 g, 0.11 mol) dropwise over 20 minutes. A slight exotherm may be observed.
-
Continue to stir the reaction vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the product, which can be further purified by vacuum distillation if necessary.
Conclusion and Recommendations
The synthesis of 1-piperidinepropanenitrile via cyanoethylation of piperidine can be effectively achieved using several catalytic systems. The optimal choice is highly dependent on the scale of the reaction and the specific priorities of the researcher or organization.
-
For small-scale, exploratory synthesis , traditional homogeneous base catalysis offers a rapid and cost-effective solution, provided that the potential for side reactions and a more involved workup are acceptable.
-
For process development and scale-up applications , phase-transfer catalysis emerges as the superior methodology. It provides a safer, more efficient, and environmentally friendlier process with higher yields and easier product isolation.[6]
-
Ionic liquids represent a promising frontier, offering significant green chemistry benefits.[10] However, their high cost and potential processing challenges currently limit their application to specialized cases where their unique properties justify the investment.
By understanding the causality behind the experimental choices and the inherent trade-offs of each catalytic system, researchers can make informed decisions to best achieve their synthetic goals, whether in an academic laboratory or an industrial manufacturing setting.
References
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PubMed - Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
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A Senior Application Scientist's Guide to Benchmarking Purification Methods for 1-Piperidinepropanenitrile
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API) are built. 1-Piperidinepropanenitrile (CAS 3088-41-3), a versatile piperidine-based building block, is pivotal in the synthesis of numerous complex molecules and drug candidates.[1] Its molecular structure, featuring a polar nitrile group and a basic piperidine ring, presents unique challenges and opportunities for purification.[2][3]
This guide provides an in-depth, objective comparison of the principal methods for purifying 1-Piperidinepropanenitrile. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for selecting the optimal purification strategy based on scale, required purity, and available resources.
Understanding the Challenge: The Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of 1-Piperidinepropanenitrile typically involves the cyanoethylation of piperidine. This reaction, while generally efficient, can result in a crude product containing:
-
Unreacted Starting Materials: Residual piperidine and acrylonitrile (or a related cyanoethylating agent).
-
By-products: Potential for polymerization of the cyanoethylating agent or side reactions involving the piperidine ring.
-
Solvent and Reagents: Residual solvents and catalysts used during the synthesis.
The goal of any purification method is to effectively remove these contaminants to achieve the desired specification, often >98% purity for demanding applications.
Method 1: Vacuum Distillation
Principle of Operation: Vacuum distillation is a cornerstone technique for purifying thermally stable liquids. By reducing the ambient pressure, the boiling point of the liquid is significantly lowered, allowing for vaporization and subsequent condensation without thermal decomposition.[1] This method separates compounds based on differences in their boiling points. Given that 1-Piperidinepropanenitrile has a boiling point of 110-111 °C at 16 mmHg, vacuum distillation is an eminently suitable and scalable purification method.[1]
Expertise & Causality: The choice of vacuum distillation is predicated on the compound's thermal stability and its significantly different boiling point compared to common impurities like piperidine (boiling point ~106 °C at atmospheric pressure) and potential polymeric by-products (which are typically non-volatile). The key to a successful distillation is precise control over pressure and temperature to achieve a clean separation.
Experimental Protocol: Fractional Vacuum Distillation
-
System Assembly: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Charge the distillation flask with the crude 1-Piperidinepropanenitrile. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Rationale: Prevents bumping and ensures even heat distribution.
-
Evacuate the System: Slowly and carefully evacuate the system to the target pressure (e.g., 15-20 mmHg). Rationale: A gradual reduction in pressure prevents violent bumping of the crude material into the column.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction. This will primarily contain residual volatile solvents and any remaining piperidine.
-
Main Fraction: As the temperature at the distillation head stabilizes near the boiling point of the target compound (approx. 110-111 °C at 16 mmHg), switch to a clean receiving flask to collect the purified 1-Piperidinepropanenitrile.
-
Residue: Discontinue the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities. The residue will contain polymeric materials and other non-volatile by-products.
-
-
System Shutdown: Allow the system to cool completely before slowly reintroducing air to release the vacuum.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for the purification of 1-Piperidinepropanenitrile via fractional vacuum distillation.
Method 2: Column Chromatography
Principle of Operation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent).[4] Due to the polar nitrile group and the basic nitrogen, 1-Piperidinepropanenitrile interacts moderately with polar stationary phases like silica. This allows for effective separation from less polar and more polar impurities by carefully selecting the eluting solvent system.
Expertise & Causality: This method is chosen for its high resolving power, making it ideal for achieving very high purity, especially when dealing with impurities that have boiling points close to the product. The choice of stationary phase (silica gel is standard) and mobile phase is critical. A common mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (~1%), to the eluent is a field-proven insight. Rationale: The basic modifier neutralizes the acidic sites on the silica gel, preventing irreversible adsorption and "tailing" of the basic piperidine moiety, which leads to better peak shape and improved recovery.[5]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel using a slurry method with the initial, least polar eluent. Rationale: A well-packed column is essential for achieving good separation.
-
Sample Loading: Dissolve the crude 1-Piperidinepropanenitrile in a minimal amount of the mobile phase and carefully load it onto the top of the silica column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine). This will elute non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. Rationale: Gradient elution allows for the sequential elution of compounds with increasing polarity, providing better separation.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-Piperidinepropanenitrile.
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of 1-Piperidinepropanenitrile via silica gel column chromatography.
Method 3: Purification via Salt Formation and Recrystallization
Principle of Operation: This method leverages the basicity of the piperidine nitrogen. The liquid nitrile can be converted into a solid salt (e.g., hydrochloride, hydrobromide) by reacting it with an appropriate acid.[6] This solid salt can then be purified by recrystallization, a powerful technique that separates compounds based on differences in their solubility in a given solvent at different temperatures.[7][8] After purification, the free base can be regenerated by treatment with a mild base.
Expertise & Causality: This is a classic and highly effective technique for purifying basic compounds. The key is the transformation of a liquid into a purifiable crystalline solid, which often excludes impurities more effectively than distillation.[9] The choice of acid and recrystallization solvent is critical. For instance, bubbling dry HCl gas through an ether solution of the crude nitrile is a standard way to precipitate the hydrochloride salt. The choice of recrystallization solvent (e.g., ethanol/ether mixture) depends on solubility tests to find a system where the salt is soluble when hot but sparingly soluble when cold.[7]
Experimental Protocol: Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the crude 1-Piperidinepropanenitrile in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble dry HCl gas) while stirring. The hydrochloride salt will precipitate as a solid.
-
Collect the solid salt by vacuum filtration and wash with cold ether.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot recrystallization solvent (e.g., isopropanol).
-
If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Free Base Regeneration:
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., aqueous sodium bicarbonate or dilute NaOH) until the solution is basic (pH > 9).
-
Extract the liberated free base (the purified liquid nitrile) into an organic solvent like dichloromethane.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Workflow Diagram: Salt Formation & Recrystallization
Caption: Workflow for purification via salt formation, recrystallization, and regeneration of the free base.
Comparative Analysis
| Feature | Vacuum Distillation | Column Chromatography | Salt Formation & Recrystallization |
| Purity Achievable | Good to High (>98%) | Very High (>99.5%) | High to Very High (>99%) |
| Typical Yield | High (85-95%) | Moderate (60-85%) | Moderate to High (75-90%) |
| Throughput/Scale | High (Easily scalable to kg) | Low to Moderate (Best for g scale) | Moderate (Scalable, but multi-step) |
| Cost (Consumables) | Low (Minimal consumables) | High (Silica gel, large solvent volumes) | Moderate (Solvents, acids, bases) |
| Time & Labor | Low (Relatively fast) | High (Labor-intensive) | High (Multiple steps) |
| Best For... | Large quantities, removing non-volatile or very volatile impurities. | Achieving highest purity, separating closely related impurities. | Purifying basic compounds, removing impurities not easily separated by distillation. |
Conclusion and Recommendations
The choice of purification method for 1-Piperidinepropanenitrile is a strategic decision dictated by the specific requirements of the research or production campaign.
-
For large-scale production where high throughput and cost-effectiveness are paramount, Vacuum Distillation is the undisputed method of choice. It is efficient, scalable, and effectively removes the most common types of impurities.
-
For exploratory research and development , where the absolute highest purity is required for analytical standards or sensitive downstream reactions, Column Chromatography offers unparalleled resolving power, albeit at the cost of time, solvent, and yield.
-
Purification via Salt Formation and Recrystallization represents a powerful middle ground. It is particularly valuable when distillation fails to separate key impurities or when a solid, stable form of the intermediate is desired for storage.
Ultimately, a multi-pronged approach may be necessary. For instance, a bulk purification by vacuum distillation could be followed by a final polishing step using column chromatography on a small portion of the material to generate an ultra-pure analytical standard. As Senior Application Scientists, we advocate for a rational, data-driven approach to purification that aligns the technique with the desired outcome, ensuring both efficiency and scientific integrity.
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El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC - NIH. Retrieved January 12, 2026, from [Link]
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Blesa, A., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved January 12, 2026, from [Link]
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PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved January 12, 2026, from [Link]
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Soine, W. H. (1981). Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. Journal of Pharmaceutical Sciences, 70(1), 106-8. Retrieved January 12, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]
-
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Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. Retrieved January 12, 2026, from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]
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Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved January 12, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Retrieved January 12, 2026, from [Link]
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Danville Community College. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Retrieved January 12, 2026, from [Link]
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A Comprehensive Guide to the Development of a Stability-Indicating Assay for 1-Piperidinepropanenitrile
Introduction: The Critical Need for Stability-Indicating Assays
In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality throughout its shelf life.[1][2] 1-Piperidinepropanenitrile, a molecule characterized by a piperidine ring and a propanenitrile side chain, presents unique analytical challenges due to its polarity.[3] This guide provides a comprehensive, in-depth comparison of methodologies for the development of a robust stability-indicating assay for 1-Piperidinepropanenitrile. We will delve into the rationale behind experimental choices, from initial method development to the execution of forced degradation studies, providing researchers, scientists, and drug development professionals with a practical framework grounded in scientific principles and regulatory expectations.[4][5]
The core objective of a stability-indicating method is to unequivocally separate the intact API from its potential degradation products, allowing for accurate quantification of the API's purity and the detection of any impurities. This is not merely a regulatory requirement but a fundamental aspect of quality control that directly impacts patient safety.[1]
Understanding the Molecule: 1-Piperidinepropanenitrile
1-Piperidinepropanenitrile (C8H14N2) is a chemical entity featuring a tertiary amine within the piperidine ring and a nitrile functional group.[6] The presence of these functional groups dictates its chemical behavior and potential degradation pathways. The tertiary amine is susceptible to oxidation, potentially forming an N-oxide, while the nitrile group can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or amide. The molecule's overall polarity suggests that chromatographic retention on traditional reversed-phase columns might be challenging.[3][7]
Comparative Analysis of Analytical Methodologies
The development of a stability-indicating assay necessitates the selection of an appropriate analytical technique that can provide the required specificity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. However, other methods could be considered.
| Analytical Technique | Principle | Applicability to 1-Piperidinepropanenitrile | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) with C18 Column | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Potentially challenging due to the high polarity of the analyte, leading to poor retention.[7][8] | Ubiquitous in analytical labs, wide variety of column choices, and extensive literature.[9] | Poor retention of polar compounds, may require ion-pairing agents which can be problematic for mass spectrometry (MS) detection.[7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content. | Well-suited for highly polar compounds like 1-Piperidinepropanenitrile.[7] | Excellent retention of polar analytes, compatible with MS-friendly mobile phases.[7] | Can have longer equilibration times, and mobile phase preparation can be more critical. |
| Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns | Modified C18 columns with polar functional groups to enhance retention of polar analytes. | A good alternative to traditional C18 columns, offering improved retention for polar compounds.[9][10] | Better retention of polar compounds than standard C18, compatible with highly aqueous mobile phases.[10] | Selectivity may differ from traditional C18, requiring specific method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Potentially applicable if 1-Piperidinepropanenitrile and its degradants are sufficiently volatile and thermally stable.[11][12] | High resolution and sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. |
Recommendation: For 1-Piperidinepropanenitrile, a Reversed-Phase HPLC method utilizing a polar-embedded or polar-endcapped column is the recommended starting point. This approach balances the familiarity of RP-HPLC with the need for enhanced retention of a polar analyte. HILIC presents a strong alternative if sufficient retention cannot be achieved.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[4][13] It involves subjecting the API to conditions more severe than accelerated stability testing to generate potential degradation products.[4] This allows for the development of an analytical method that can effectively separate these degradants from the parent compound.[1][14] The typical extent of degradation sought is between 5-20%.[1][13]
Experimental Workflow for Forced Degradation
Caption: Workflow for the forced degradation study of 1-Piperidinepropanenitrile.
Detailed Protocols for Forced Degradation Studies
1. Acid Hydrolysis:
-
Protocol: Dissolve 1-Piperidinepropanenitrile in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Store samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Rationale: To assess susceptibility to acid-catalyzed degradation, such as hydrolysis of the nitrile group.[13]
2. Base Hydrolysis:
-
Protocol: Dissolve 1-Piperidinepropanenitrile in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Store samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Rationale: To evaluate susceptibility to base-catalyzed degradation, which can also lead to nitrile hydrolysis.[13]
3. Oxidative Degradation:
-
Protocol: Dissolve 1-Piperidinepropanenitrile in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide.
-
Conditions: Store at room temperature for a defined period, protected from light.
-
Rationale: To induce oxidation, primarily targeting the tertiary amine of the piperidine ring.[15]
4. Thermal Degradation:
-
Protocol: Subject both the solid API and a 1 mg/mL solution to dry heat in a calibrated oven.
-
Conditions: Maintain the temperature at, for example, 80°C for a defined period.
-
Rationale: To assess the intrinsic thermal stability of the molecule.[16]
5. Photolytic Degradation:
-
Protocol: Expose the solid API and a 1 mg/mL solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13]
-
Conditions: A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: To determine if the molecule is light-sensitive.[16]
Developing the Stability-Indicating HPLC Method
A systematic approach is crucial for developing a robust and reliable HPLC method.
Method Development Workflow
Caption: Systematic workflow for HPLC method development and validation.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | To enhance retention of the polar analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in RP-HPLC. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) | To ensure separation of potential closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at an appropriate wavelength (determined by UV scan) | Select a wavelength that provides a good response for the API. |
| Injection Volume | 10 µL | A typical injection volume. |
Hypothetical Forced Degradation Results and Method Performance
The following table presents hypothetical results from the forced degradation studies, demonstrating the performance of the developed HPLC method.
| Stress Condition | % Degradation of 1-Piperidinepropanenitrile | Number of Degradation Products Detected | Observations |
| 0.1 M HCl, 60°C, 48h | 15.2% | 2 | Major degradant at RRT 0.85, minor at RRT 1.15. |
| 0.1 M NaOH, 60°C, 24h | 18.5% | 3 | Major degradant at RRT 0.90, two minor degradants. |
| 3% H₂O₂, RT, 72h | 12.8% | 1 | A single major degradant at a much earlier retention time (RRT 0.50), likely the N-oxide. |
| Thermal (Solid), 80°C, 72h | 2.1% | 1 | Minimal degradation, one minor impurity observed. |
| Photolytic, ICH Q1B | 8.7% | 2 | Two minor degradation products. |
Mass Balance: In all stress conditions, the mass balance should be assessed to ensure that the decrease in the API peak area is accounted for by the sum of the areas of the degradation product peaks.[16] A mass balance of 98-102% is generally considered acceptable.
Conclusion
The development of a stability-indicating assay for 1-Piperidinepropanenitrile requires a systematic and scientifically sound approach. By understanding the chemical nature of the molecule and employing a logical workflow for method development and forced degradation studies, a robust and reliable analytical method can be established. The recommended starting point of a reversed-phase HPLC method with a polar-embedded column, coupled with a comprehensive forced degradation plan, provides a solid foundation for ensuring the quality and stability of this API. This guide serves as a practical framework to navigate the complexities of stability-indicating assay development, ultimately contributing to the delivery of safe and effective pharmaceutical products.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
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Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-15. Retrieved from [Link]
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BioPharm International. (2006, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Eurofins. (n.d.). Method Development & Validation (Stability-Indicating). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Piperidinepropanenitrile. Retrieved from [Link]
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LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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ACS Publications. (n.d.). Two Tests for Detecting Nitriles and Amides. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
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MDPI. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Retrieved from [Link]
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Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Cross-Reactivity Studies of 1-Piperidinepropanenitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Structural Analogs
In modern drug discovery, the piperidine moiety is a cornerstone of molecular design, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2][3] The 1-Piperidinepropanenitrile scaffold, in particular, serves as a key intermediate and structural motif in a range of pharmacologically active agents.[1][2][3] However, the very process of lead optimization—generating a library of structurally similar derivatives to enhance efficacy or reduce toxicity—introduces a significant analytical challenge: cross-reactivity.
Cross-reactivity occurs when an analytical method designed to detect a specific molecule also responds to structurally related compounds. This can lead to inaccurate quantification, false-positive results in screening assays, and a misunderstanding of a drug candidate's specificity and potential off-target effects. For derivatives of 1-Piperidinepropanenitrile, subtle modifications to the piperidine ring or the propanenitrile side-chain can dramatically alter their interaction with biological and analytical reagents.
This guide provides a comparative framework for evaluating the cross-reactivity of 1-Piperidinepropanenitrile derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, comparing two orthogonal analytical strategies: ligand-binding immunoassays and high-resolution chromatography. Our focus is on building self-validating systems that ensure data integrity, a principle mandated by regulatory bodies like the FDA.[4][5]
Part 1: Immunoassay-Based Assessment of Antibody Specificity
Immunoassays are a high-throughput method for detecting and quantifying molecules, but they are susceptible to cross-reactivity, especially with small molecules where binding interactions are limited.[6][7] A competitive immunoassay format is the gold standard for assessing the cross-reactivity of haptens like 1-Piperidinepropanenitrile derivatives.[8]
Causality of the Competitive Immunoassay Design
The core principle is competition. We use a limited, pre-defined amount of a specific antibody. The target analyte (the primary 1-Piperidinepropanenitrile derivative) in a sample competes with a labeled version of the analyte for these limited antibody binding sites. Structurally similar derivatives, if they can bind to the same antibody epitope, will also participate in this competition. The degree to which a derivative can displace the labeled analyte is a direct measure of its cross-reactivity. The choice to use a competitive format is a necessity for small molecules that cannot accommodate the simultaneous binding of two antibodies required for a "sandwich" assay.[6][9]
Experimental Protocol: Competitive ELISA
This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining the cross-reactivity of various 1-Piperidinepropanenitrile derivatives against an antibody raised for a primary lead compound.
-
Antigen Coating: A 96-well microtiter plate is coated with a conjugate of the primary 1-Piperidinepropanenitrile derivative linked to a carrier protein (e.g., BSA). This immobilizes the target antigen.
-
Blocking: The remaining unbound sites on the plate are blocked with an inert protein solution (e.g., 3% BSA in PBS) to prevent non-specific binding of antibodies.
-
Competitive Binding:
-
A series of dilutions for the primary compound (standard curve) and each derivative to be tested are prepared.
-
A constant, limiting concentration of the primary antibody is added to each of these solutions and incubated briefly.
-
100 µL of these mixtures are then transferred to the coated and blocked microtiter plate wells.
-
-
Incubation & Washing: The plate is incubated to allow the "free" antibody (not bound to the analyte in the solution) to bind to the coated antigen. The plate is then washed thoroughly to remove unbound antibodies and the analyte/derivative-antibody complexes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Signal Generation: After another wash step, a substrate for the enzyme (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product. The reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read using a plate reader at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of the analyte in the sample.
Data Presentation & Interpretation
The results are analyzed by plotting a standard curve and determining the concentration of each derivative that causes 50% inhibition of the maximum signal (IC50). Cross-reactivity is then calculated relative to the primary compound.
Cross-Reactivity (%) = (IC50 of Primary Compound / IC50 of Derivative) x 100
| Derivative Name | Structural Modification | IC50 (nM) | Cross-Reactivity (%) |
| Lead Compound | (Reference) | 15.2 | 100% |
| Derivative A | 4-hydroxyl on piperidine | 45.6 | 33.3% |
| Derivative B | N-oxide on piperidine | 310.8 | 4.9% |
| Derivative C | Cyano to Amide conversion | > 10,000 | < 0.15% |
| Derivative D | Phenyl substitution at C2 | 18.1 | 83.9% |
This is a hypothetical data table for illustrative purposes.
This table clearly demonstrates that modifications directly impacting the electronic and steric profile of the piperidine ring (hydroxyl, N-oxide) significantly reduce antibody recognition. A major change to the propanenitrile side chain (cyano to amide) virtually eliminates cross-reactivity. Conversely, a substitution less likely to interfere with the primary binding epitope (phenyl at C2) results in high cross-reactivity.
Visualization: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Part 2: Chromatographic Separation for Absolute Selectivity
While immunoassays measure functional cross-reactivity based on binding, chromatography provides orthogonal data on physical separability.[10][11] High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is the definitive method for ensuring analytical selectivity.[12][13][14] It can resolve and independently quantify structurally isomeric compounds that might be indistinguishable by an antibody.[15]
Causality of the Chromatographic Design
The goal of this method is to physically separate the derivatives in time and space before detection. This is achieved by exploiting subtle differences in their physicochemical properties, such as polarity, hydrophobicity, and size.[16][17] In Reversed-Phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later. By optimizing the mobile phase composition and gradient, we can achieve baseline separation of the lead compound from its potential cross-reactants and metabolites. Coupling this to a mass spectrometer provides an additional layer of specificity, as each compound can be identified by its unique mass-to-charge ratio (m/z).[12]
Experimental Protocol: RP-HPLC-MS/MS
This protocol is designed to separate and quantify a lead 1-Piperidinepropanenitrile compound from its key derivatives.
-
System Preparation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like piperidine derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the piperidine nitrogen, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: A mixture containing a known concentration of the lead compound and all derivatives of interest is prepared in the initial mobile phase composition.
-
Chromatographic Separation:
-
Injection Volume: 2 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 1.5 minutes. This gradient allows polar compounds to elute first, followed by the more nonpolar derivatives.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Piperidine nitrogens are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each compound, a specific precursor ion (the protonated molecule [M+H]+) and a product ion (a characteristic fragment) are monitored. This is highly specific and reduces background noise.
-
Data Presentation & Interpretation
The key metrics for chromatographic selectivity are Retention Time (RT) and Resolution (Rs). Mass-to-charge ratio (m/z) confirms identity.
| Derivative Name | Structure Modification | Retention Time (min) | Resolution (Rs) from Lead | Precursor Ion [M+H]+ (m/z) |
| Lead Compound | (Reference) | 2.85 | - | 257.15 |
| Derivative A | 4-hydroxyl on piperidine | 2.12 | 4.8 | 273.14 |
| Derivative B | N-oxide on piperidine | 1.98 | 6.1 | 273.14 |
| Derivative C | Cyano to Amide conversion | 2.31 | 3.5 | 275.16 |
| Derivative D | Phenyl substitution at C2 | 3.45 | 3.9 | 333.20 |
This is a hypothetical data table for illustrative purposes. A resolution value (Rs) > 1.5 indicates baseline separation.
The data shows that all derivatives are well-separated from the lead compound, with resolution values well above the 1.5 threshold. The addition of a polar hydroxyl group (Derivative A) or N-oxide (Derivative B) significantly decreases retention time, as expected in reversed-phase chromatography. The more hydrophobic phenyl-substituted derivative (D) is retained longer. Importantly, even the isomeric N-oxide and hydroxylated derivatives, which have the same mass, are easily separated by their retention times, a feat impossible by MS alone.
Visualization: Chromatographic Separation Principle
Caption: Principle of chromatographic separation of derivatives.
Part 3: Mechanistic Insights into Potential Cross-Reactivity
Understanding why cross-reactivity might occur is essential for proactive drug design. For piperidine-containing compounds, a primary concern is metabolism by Cytochrome P450 (CYP) enzymes.[18][19]
Metabolic Transformation
CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, are known to metabolize piperidine rings through N-dealkylation, ring oxidation (hydroxylation), and ring-opening reactions.[20][21][22] These metabolic transformations can generate new chemical entities that may not have been synthesized in a derivative library but will be present in vivo. These metabolites could cross-react with diagnostic antibodies or bind to off-targets, confounding clinical data.
For example, the N-dealkylation of a substituted 1-Piperidinepropanenitrile could yield a secondary amine. This new molecule would have different polarity and binding characteristics, and it is crucial to assess whether it cross-reacts in key assays. Therefore, a comprehensive cross-reactivity study should ideally include the major predicted or identified metabolites of the lead drug candidate. This aligns with regulatory expectations for thorough drug interaction and metabolism studies.[23][24][25]
Visualization: Potential Metabolic Pathway
Caption: CYP450-mediated metabolism creating potential cross-reactants.
Conclusion
Evaluating the cross-reactivity of 1-Piperidinepropanenitrile derivatives requires a multi-faceted, evidence-based approach. No single technique is sufficient.
-
Competitive immunoassays provide high-throughput data on functional, binding-related cross-reactivity, making them ideal for initial screening of large derivative libraries. However, they are prone to being misled by compounds that share a common binding epitope.
-
LC-MS/MS offers definitive, orthogonal evidence of analytical selectivity, ensuring that the lead compound can be distinguished and accurately quantified in the presence of its structural analogs and metabolites. It is the cornerstone of regulatory validation.
By integrating both methodologies, researchers can build a comprehensive and robust data package. This dual-pronged strategy not only satisfies stringent scientific and regulatory standards but also provides deeper insights into the structure-activity relationships that govern molecular recognition, ultimately leading to the development of safer and more specific medicines.
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An Economic and Practical Guide to the Synthetic Routes of 1-Piperidinepropanenitrile for Industrial and Research Applications
Introduction
1-Piperidinepropanenitrile is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a piperidine ring and a nitrile functional group, makes it a versatile intermediate for the introduction of these moieties into a target molecule. The selection of a synthetic route for 1-piperidinepropanenitrile is a critical decision for any research or manufacturing campaign, with significant implications for cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of the two most common and practical synthetic routes to 1-piperidinepropanenitrile, offering the necessary data and insights for researchers, scientists, and drug development professionals to make an informed choice that aligns with their specific needs and priorities.
Chapter 1: Synthetic Route 1 - Cyanoethylation of Piperidine with Acrylonitrile
The cyanoethylation of amines is a well-established and industrially significant reaction, representing a direct and atom-economical approach to the synthesis of β-aminonitriles.
Reaction Overview
This route involves the Michael addition of piperidine to acrylonitrile. The reaction is typically base-catalyzed, although the basicity of piperidine itself can often suffice, especially at elevated temperatures. The lone pair of the nitrogen atom in piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Mechanism: Michael Addition
The electron-withdrawing nitrile group polarizes the carbon-carbon double bond of acrylonitrile, making the β-carbon electrophilic. Piperidine attacks this carbon, and a subsequent proton transfer from the newly formed piperidinium ion to the intermediate carbanion yields the final product.
Experimental Protocol
Materials:
-
Piperidine
-
Acrylonitrile
-
(Optional) Basic catalyst, e.g., Triton B, sodium hydroxide
-
Solvent (e.g., ethanol, acetonitrile, or neat)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in a suitable solvent (or neat), acrylonitrile (1.0-1.2 eq) is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux, depending on the desired reaction rate and safety considerations).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the excess acrylonitrile and solvent are removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure 1-piperidinepropanenitrile.
Economic Analysis
The economic viability of this route is heavily influenced by the cost of the starting materials and the operational parameters.
-
Starting Material Cost: Acrylonitrile is a large-scale commodity chemical, and its price can be volatile but is generally low in bulk quantities.[1][2][3][4] Piperidine is also a readily available and relatively inexpensive starting material.[5][6][7]
-
Operational Costs: The reaction can often be run neat (without a solvent), which significantly reduces solvent purchase and disposal costs. The reaction is often exothermic, and while initial heating might be required to initiate the reaction, cooling may be necessary to control the reaction rate, impacting energy costs. The purification by vacuum distillation is an energy-intensive step, especially on a large scale.
Safety and Environmental Analysis (Green Chemistry Perspective)
-
Hazards of Acrylonitrile: Acrylonitrile is a highly flammable, toxic, and carcinogenic compound.[1][7][8] Stringent safety protocols, including the use of specialized handling equipment and personal protective equipment, are mandatory. This adds to the operational complexity and cost.
-
Environmental Impact: The production of acrylonitrile is an energy-intensive process that relies on petrochemical feedstocks.[9] While the cyanoethylation reaction itself has a high atom economy, any release of unreacted acrylonitrile into the environment is a significant concern due to its toxicity to aquatic life.[9]
-
Atom Economy: The Michael addition is an addition reaction, meaning that all the atoms of the reactants are incorporated into the product. Therefore, the theoretical atom economy is 100%, which is a significant advantage from a green chemistry perspective.
Chapter 2: Synthetic Route 2 - Nucleophilic Substitution with 3-Chloropropanenitrile
This route employs a classic nucleophilic substitution reaction, a cornerstone of organic synthesis.
Reaction Overview
In this synthesis, piperidine acts as a nucleophile, displacing the chloride from 3-chloropropanenitrile. This is a typical SN2 reaction.
Mechanism: SN2 Reaction
The nitrogen atom of piperidine attacks the carbon atom bonded to the chlorine, and the chloride ion is displaced as a leaving group. This reaction typically requires a base to neutralize the hydrogen chloride that is formed, or an excess of piperidine can be used to serve this purpose.
Experimental Protocol
Materials:
-
Piperidine
-
3-Chloropropanenitrile
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Piperidine (2.0-2.2 eq, to act as both nucleophile and base) or piperidine (1.0 eq) and a base (1.1 eq) are dissolved in a suitable solvent.
-
3-Chloropropanenitrile (1.0 eq) is added to the solution.
-
The reaction mixture is heated to a temperature typically between 50-100 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the salt by-product (e.g., piperidinium chloride or the chloride salt of the added base) is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Economic Analysis
-
Starting Material Cost: 3-Chloropropanenitrile is generally more expensive than acrylonitrile.[10][11][12][13] The need for a base (or an excess of piperidine) also adds to the raw material cost.
-
Operational Costs: This route requires a solvent, which adds to the cost of both purchase and disposal. The heating requirement contributes to energy consumption. The work-up involves a filtration step to remove the salt by-product, which can add to the processing time and complexity on a large scale.
Safety and Environmental Analysis (Green Chemistry Perspective)
-
Hazards of 3-Chloropropanenitrile: 3-Chloropropanenitrile is a toxic and combustible liquid. While not as volatile or carcinogenic as acrylonitrile, it still requires careful handling.
-
By-product Formation: The reaction generates a stoichiometric amount of a salt by-product (e.g., piperidinium chloride). The disposal of this salt needs to be considered in the overall environmental impact of the process.
-
Atom Economy: Due to the formation of a salt by-product, the atom economy of this route is inherently lower than that of the cyanoethylation route.
Chapter 3: Comparative Analysis
A direct comparison of the two routes highlights the trade-offs between cost, safety, and efficiency.
Quantitative Comparison
| Metric | Route 1: Cyanoethylation | Route 2: Nucleophilic Substitution |
| Number of Steps | 1 | 1 |
| Estimated Yield (%) | High (typically >90%) | Moderate to High (typically 70-90%) |
| Starting Material Cost | Lower | Higher |
| Key Safety Hazards | Acrylonitrile (highly toxic, carcinogenic, flammable) | 3-Chloropropanenitrile (toxic, combustible) |
| By-products | Minimal (if reaction goes to completion) | Stoichiometric salt formation |
| Atom Economy (%) | ~100% | < 100% |
Qualitative Discussion
Cost-Effectiveness: From a purely starting material cost perspective, the cyanoethylation route is more favorable due to the lower price of acrylonitrile. The ability to run the reaction neat further enhances its cost-effectiveness. However, the stringent safety measures required for handling acrylonitrile can add significant indirect costs.
Scalability and Industrial Feasibility: Both routes are scalable. However, the cyanoethylation route's high atom economy and potential for a solvent-free process make it very attractive for large-scale industrial production. The handling of large quantities of acrylonitrile is a well-managed process in the chemical industry, but it requires significant capital investment in safety infrastructure. The nucleophilic substitution route is also scalable, but the need for a solvent and the handling of a solid by-product can make the process more complex at a very large scale.
Safety and Environmental Impact: The high toxicity and carcinogenicity of acrylonitrile are the major drawbacks of Route 1. This poses significant risks to workers and the environment in case of accidental release. Route 2 is comparatively safer, although 3-chloropropanenitrile is still a hazardous substance. The generation of a salt by-product in Route 2 is a disadvantage from a green chemistry perspective, as it contributes to waste.
Recommendation:
-
For large-scale, cost-driven industrial production: Route 1 (Cyanoethylation) is likely the more economical choice, provided that the necessary safety infrastructure for handling acrylonitrile is in place.
-
For smaller-scale laboratory research or when safety is the paramount concern: Route 2 (Nucleophilic Substitution) is the preferable option. The higher cost of the starting material is offset by the reduced hazards and simpler handling procedures.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes to 1-Piperidinepropanenitrile.
Decision-Making Framework
Caption: Decision logic for selecting the optimal synthetic route.
Conclusion
The synthesis of 1-piperidinepropanenitrile can be efficiently achieved through two primary routes: cyanoethylation of piperidine with acrylonitrile and nucleophilic substitution of 3-chloropropanenitrile with piperidine. The choice between these routes is a classic example of the multi-faceted decision-making process in chemical synthesis, where factors of cost, safety, and environmental impact must be carefully weighed. The cyanoethylation route offers superior atom economy and lower starting material costs, making it the preferred choice for large-scale industrial production where investment in robust safety measures is feasible. Conversely, the nucleophilic substitution route provides a safer, albeit more expensive and less atom-economical, alternative that is well-suited for laboratory-scale synthesis and situations where risk mitigation is the highest priority. This guide provides the foundational knowledge for scientists and process chemists to select the most appropriate synthetic strategy for their specific context.
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A Comparative Guide to Greener Synthesis of 1-Piperidinepropanenitrile Derivatives for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of heterocyclic compounds is a cornerstone of drug discovery. Among these, piperidine derivatives are of paramount importance, forming the structural core of numerous therapeutic agents. This guide provides a comparative analysis of two synthetic routes to produce piperidine-propanenitrile scaffolds, key intermediates for more complex pharmaceutical targets. Our focus extends beyond mere synthetic efficiency to encompass a critical evaluation through the lens of green chemistry, providing researchers and drug development professionals with a practical framework for selecting more sustainable synthetic strategies.
We will dissect two distinct pathways: the traditional condensation of piperidine with ethyl cyanoacetate and the highly atom-economical Michael addition of piperidine to acrylonitrile. This guide will furnish detailed experimental protocols, a quantitative comparison of their green chemistry metrics, and visual workflows to elucidate the practical and environmental implications of each method.
Unveiling the Synthetic Pathways
The journey to creating piperidine-propanenitrile derivatives can take multiple roads. Here, we explore two common and mechanistically distinct approaches.
Route 1: The Condensation Pathway with Ethyl Cyanoacetate
This long-established method involves the nucleophilic acyl substitution of piperidine on the ester group of ethyl cyanoacetate. The reaction proceeds readily, typically in an alcoholic solvent at room temperature, to yield 3-oxo-3-(piperidin-1-yl)propanenitrile. While straightforward and often high-yielding, this pathway generates a stoichiometric byproduct, ethanol, which impacts its overall atom economy.
Route 2: The Green-by-Design Michael Addition
Aza-Michael additions are lauded for their inherent atom economy, as all atoms from the reactants are incorporated into the final product.[1] In this approach, piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction, often referred to as cyanoethylation, is a prime example of a green chemical process due to its 100% theoretical atom economy.[2] The reaction can be catalyzed by the amine itself or with the addition of a mild catalyst.
A Head-to-Head Comparison: Green Chemistry Metrics
To objectively assess the environmental footprint of each synthetic route, we employ two widely recognized green chemistry metrics: Atom Economy (AE) and the Environmental Factor (E-Factor).[3]
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[4] An ideal, 100% atom-economical reaction would have all reactant atoms present in the final product.
The Environmental Factor (E-Factor) , conceived by Roger Sheldon, provides a broader measure of the waste generated in a process. It is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies a more environmentally benign process.
Here, we present a quantitative comparison of the two routes based on their respective experimental protocols.
| Metric | Route 1: Condensation with Ethyl Cyanoacetate | Route 2: Michael Addition with Acrylonitrile |
| Atom Economy (AE) | 81.6% | 100% |
| Environmental Factor (E-Factor) | 1.83 | 0.44 |
| Yield | 92%[5] | 93% |
| Solvent | Ethanol[5] | None (Neat) |
| Catalyst | None (Self-catalyzed)[5] | Piperidine (autocatalysis) |
| Temperature | Room Temperature[5] | 70-80 °C |
| Reaction Time | 2 hours[5] | 3 hours |
Analysis:
The Michael addition (Route 2) is demonstrably the greener approach. Its 100% atom economy is a significant advantage over the condensation reaction (Route 1), which inherently produces ethanol as a byproduct. This is directly reflected in the E-Factor, where the Michael addition generates significantly less waste per kilogram of product. The use of a solvent-free (neat) reaction condition in the provided protocol for Route 2 further enhances its green credentials by eliminating solvent waste, a major contributor to the overall environmental impact of chemical processes. While Route 1 utilizes a relatively benign solvent (ethanol), its complete elimination in Route 2 is a notable improvement. Both reactions proceed with high yields and without the need for external, potentially hazardous catalysts. The slightly elevated temperature of the Michael addition is a minor trade-off for its superior atom economy and lower waste generation.
Visualizing the Synthetic Workflows
To further clarify the practical steps and conceptual differences between the two synthetic pathways, the following diagrams illustrate the reaction schemes and the workflow for their green chemistry assessment.
Caption: Reaction schemes for the synthesis of piperidine-propanenitrile derivatives.
Caption: Workflow for assessing the greenness of a chemical synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two synthetic routes. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Protocol for Route 1: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile via Condensation[6]
Materials:
-
Piperidine (1.70 g, 0.02 mol)
-
Ethyl cyanoacetate (1.13 g, 0.01 mol)
-
Ethanol (20 mL)
Procedure:
-
To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 mL) in a round-bottom flask, add piperidine (0.02 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
A white precipitate will form. Filter the reaction mixture to collect the solid product.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 3-oxo-3-(piperidin-1-yl)propanenitrile.
-
Dry the product under vacuum. (Reported Yield: 92%).
Protocol for Route 2: Synthesis of 1-Piperidinepropanenitrile via Michael Addition
Materials:
-
Piperidine (8.5 g, 0.1 mol)
-
Acrylonitrile (5.3 g, 0.1 mol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (0.1 mol) and acrylonitrile (0.1 mol).
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Maintain the temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is typically of sufficient purity for many applications. If necessary, purify by vacuum distillation. (Reported Yield: 93%).
Conclusion: A Clearer Path to Sustainable Synthesis
This comparative guide demonstrates that for the synthesis of piperidine-propanenitrile derivatives, the Michael addition of piperidine to acrylonitrile is a significantly greener and more sustainable alternative to the traditional condensation with ethyl cyanoacetate. Its inherent 100% atom economy and the potential for solvent-free conditions drastically reduce waste generation, aligning with the core principles of green chemistry.
By providing a clear, data-driven comparison, we empower researchers and drug development professionals to make informed decisions that not only advance their scientific goals but also contribute to a more sustainable and environmentally responsible practice of chemistry. The adoption of such greener synthetic routes is not merely an ethical consideration but a scientific and economic imperative in the modern pharmaceutical industry.
References
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Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810–829. [Link]
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El-Faham, A., El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 13(1), 1-12. [Link]
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Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259–281. [Link]
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A Technical Guide to the Comparative Bioactivity of 1-Piperidinepropanenitrile-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active molecules.[1] When coupled with a propanenitrile moiety, the resulting 1-piperidinepropanenitrile framework offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of 1-piperidinepropanenitrile-derived compounds, synthesizing available data on their anticancer and antimicrobial properties. By examining structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective drug candidates.
I. Anticancer Activity of Piperidine-Containing Scaffolds
While direct comparative studies on a broad series of 1-piperidinepropanenitrile derivatives are limited in publicly available literature, research on structurally related piperidine-containing compounds provides significant insights into their potential as anticancer agents. The introduction of various substituents on the piperidine ring and modifications of the propanenitrile side chain can dramatically influence cytotoxic activity.
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various piperidine derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not all direct derivatives of 1-piperidinepropanenitrile but share the core piperidine scaffold, offering valuable SAR insights.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazinone Derivatives | Guanidine Derivative (7g) | HT-29 (Colon) | <2 | [2] |
| Guanidine Derivative (7g) | A549 (Lung) | <2 | [2] | |
| 1-Benzhydrylpiperazine Derivatives | Compound 8a | MCF-7 (Breast) | Not Specified | [3] |
| Compound 8b | HepG-2 (Liver) | Not Specified | [3] | |
| Dihydropyridin-3-carbonitrile Derivatives | Compound 8 | MCF7 (Breast) | 0.01 ± 0.002 | [4] |
| Compound 16 | NCI-H460 (Lung) | 0.02 ± 0.001 | [4] | |
| Compound 9 | Various | 0.46 - 2.43 | [4] | |
| Scopoletin Derivatives with β-aminopropamide | Compound 7a | MDA-MB-231 (Breast) | Not Specified | [5] |
| Compound 7b | HepG2 (Liver) | Not Specified | [5] |
Key Insights from Cytotoxicity Data:
-
Substituent Effects: The data suggests that the nature of the substituent on the piperazine or piperidine ring plays a crucial role in determining cytotoxic potency. For instance, the introduction of a guanidine moiety in piperazinone derivatives significantly enhanced activity against colon and lung cancer cell lines.[2]
-
Cell Line Specificity: The cytotoxic effect of these compounds can be highly dependent on the cancer cell line, indicating different mechanisms of action or cellular uptake.
-
Potency: Several of the evaluated piperidine derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range, highlighting the potential of this scaffold in oncology research.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle:
The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of 1-Piperidinepropanenitrile derivatives using the MTT assay.
II. Antimicrobial Activity of Piperidine-Containing Scaffolds
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine-based structures have shown considerable promise in this area. The structural versatility of the 1-piperidinepropanenitrile scaffold allows for modifications that can enhance potency against a range of bacteria and fungi.
Quantitative Comparison of Antimicrobial Activity
| Compound ID | R Group | Test Organism | Zone of Inhibition (mm) |
| 1 | Ethyl | Staphylococcus aureus | 12 |
| 1 | Ethyl | Escherichia coli | 10 |
| 2 | Methyl | Staphylococcus aureus | 15 |
| 2 | Methyl | Escherichia coli | 13 |
| Chloramphenicol (Standard) | - | Staphylococcus aureus | 18 |
| Chloramphenicol (Standard) | - | Escherichia coli | 20 |
Key Structure-Activity Relationship (SAR) Observations:
-
Ester Alkyl Group: A comparison between the ethyl ester (Compound 1) and the methyl ester (Compound 2) suggests that a smaller alkyl group on the ester moiety may lead to enhanced antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6]
-
General Activity: Both compounds demonstrated moderate activity, with the methyl ester derivative approaching the efficacy of the standard antibiotic, chloramphenicol, particularly against S. aureus.[6]
Experimental Protocol: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.
Principle:
This method relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.
-
Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Controls: A disc impregnated with a standard antibiotic (positive control) and a disc with the solvent alone (negative control) are also placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (in millimeters) around each disc.
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow of the agar disc diffusion method for antimicrobial screening of 1-Piperidinepropanenitrile derivatives.
III. Mechanisms of Action
The biological activity of piperidine-containing compounds can be attributed to various mechanisms of action. Understanding these pathways is crucial for the rational design of more effective and specific therapeutic agents.
Potential Anticancer Mechanisms
-
Enzyme Inhibition: Many piperidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, some piperazine-substituted naphthoquinone derivatives have been investigated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways.
-
Apoptosis Induction: Several studies have shown that piperidine derivatives can induce apoptosis (programmed cell death) in cancer cells. This can be mediated through various signaling pathways, including the activation of caspases, which are key executioner enzymes of apoptosis.
Potential Antimicrobial Mechanisms
-
DNA Gyrase Inhibition: DNA gyrase is a vital bacterial enzyme that controls DNA topology and is essential for DNA replication and repair. Certain piperidine-containing compounds have been shown to inhibit the activity of DNA gyrase, thereby halting bacterial growth.[6]
-
Efflux Pump Inhibition: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell. Some piperidine alkaloids have been identified as efflux pump inhibitors. By blocking these pumps, they can increase the intracellular concentration of co-administered antibiotics, restoring their effectiveness.[6]
Visualizing a Potential Mechanism of Action: PARP-1 Inhibition
Caption: Proposed mechanism of action for a 1-Piperidinepropanenitrile derivative as a PARP-1 inhibitor, leading to cancer cell apoptosis.
IV. Conclusion and Future Directions
The 1-piperidinepropanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data on related piperidine derivatives indicates that strategic modifications to this core structure can lead to compounds with potent and selective bioactivity.
Future research should focus on the synthesis and systematic evaluation of a diverse library of 1-piperidinepropanenitrile derivatives. A comprehensive structure-activity relationship study, employing a consistent panel of cancer cell lines and microbial strains, is essential to identify the key structural features that govern bioactivity. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the rational design and development of next-generation therapeutics based on the versatile 1-piperidinepropanenitrile scaffold.
References
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-
Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (URL: [Link])
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (URL: [Link])
- A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. (URL not available)
- Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. (URL not available)
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Design, synthesis, and cytotoxic evaluation of novel scopoletin derivatives. (URL: [Link])
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Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (URL: [Link])
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (URL: [Link])
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Structure-antibacterial activity relationship of synthesized compounds. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])
- A Comparative Analysis of the In-Vitro and In-Vivo Stability of Novel 1-(3-Methoxypropyl)
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Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (URL: [Link])
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (URL: [Link])
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Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. (URL: [Link])
- Novel cyclic-imide peptidomimetics as aminopeptidase N inhibitors.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Piperidinepropanenitrile
For Immediate Implementation by Laboratory Personnel
As researchers, scientists, and drug development professionals, our focus is sharply aimed at innovation and discovery. However, the integrity of our work and the safety of our environment hinge on the meticulous management of every compound from procurement to disposal. 1-Piperidinepropanenitrile, a versatile building block in synthesis, demands a rigorous and informed approach to its disposal. This guide provides a direct, procedural framework for its safe handling, ensuring that its journey concludes without compromising safety or regulatory compliance.
The Foundation of Safe Disposal: Hazard Identification
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1-Piperidinepropanenitrile is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a piperidine ring coupled with a propanenitrile tail—allows for a robust hazard assessment based on well-characterized analogous compounds. The parent heterocycle, piperidine, is classified as highly flammable, toxic, and corrosive[1][2][3]. The nitrile group (–C≡N) also presents distinct toxicological concerns.
Therefore, 1-Piperidinepropanenitrile must be handled as a hazardous substance with the following inferred risks:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if its vapors are inhaled[1][2].
-
Corrosivity: Presumed to cause severe skin burns and serious eye damage[1][2][3].
-
Flammability: Likely a flammable liquid, with vapors that can form explosive mixtures with air[1].
-
Aquatic Toxicity: Potentially harmful to aquatic life[1].
This hazard profile dictates that under no circumstances should 1-Piperidinepropanenitrile or its solutions be disposed of down the sanitary sewer . This practice is strictly prohibited by environmental regulations and poses a significant threat to public health and aquatic ecosystems[4][5].
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the presumed corrosivity and toxicity, a stringent PPE protocol is mandatory for all personnel handling 1-Piperidinepropanenitrile waste. The causality is clear: direct contact can lead to immediate chemical burns and systemic toxic effects.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the liquid, which can cause irreversible eye damage[6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents dermal absorption and severe skin burns. Gloves must be inspected for integrity before each use[7]. |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills and protects from the flammability hazard[1]. |
| Respiratory Protection | All handling and disposal must occur in a certified chemical fume hood. | Prevents inhalation of potentially toxic and corrosive vapors[7]. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1-Piperidinepropanenitrile is a systematic process designed to contain the chemical, prevent hazardous reactions, and ensure regulatory compliance.
Step 1: Waste Segregation (The Principle of Isolation)
The first and most critical step is strict segregation. Mixing incompatible waste streams can lead to violent chemical reactions, generating heat, toxic gases, or fire.
-
Action: Collect all waste containing 1-Piperidinepropanenitrile—including pure compound, reaction mixtures, contaminated solvents, and contaminated disposable labware (e.g., pipette tips, weighing boats)—in a designated hazardous waste container.
-
Causality: 1-Piperidinepropanenitrile, as a basic amine, will react exothermically with acids. As an organic nitrile, it is incompatible with strong oxidizing agents[3]. Segregation prevents these dangerous interactions.
Step 2: Containerization (The Principle of Secure Containment)
The choice of waste container is crucial for preventing leaks and ensuring the safety of waste handlers.
-
Action: Use a clearly labeled, sealable, and chemically compatible waste container. The original chemical container is often the best choice for unused product. For solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Causality: The container must be robust and non-reactive with the waste to prevent degradation and loss of containment. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling (The Principle of Clear Communication)
Accurate labeling is a legal requirement and essential for safety. Emergency responders and waste disposal technicians rely on this information to handle the material correctly.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste "[8].
-
The full chemical name: "1-Piperidinepropanenitrile ".
-
A complete list of all other components in the container (e.g., "Methanol," "Water").
-
The associated hazards (e.g., "Flammable, Toxic, Corrosive ").
-
The accumulation start date.
-
-
Causality: Federal and local regulations (such as those from the EPA) mandate clear labeling for the tracking and safe management of hazardous waste from cradle to grave[8][9].
Step 4: Accumulation and Storage (The Principle of Controlled Environment)
Waste must be stored safely in the laboratory before collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, away from heat and ignition sources, and segregated from incompatible chemicals[3].
-
Causality: Storing the waste in a controlled environment minimizes the risk of accidental spills, fires, or dangerous reactions.
Step 5: Professional Disposal (The Principle of Final Disposition)
The final step is the transfer of the waste to trained professionals for disposal in accordance with all regulations.
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Licensed contractors are equipped to transport hazardous materials and dispose of them using approved methods, such as high-temperature incineration, which is the typical method for organic nitriles. This ensures the complete destruction of the hazardous compound in an environmentally sound manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Piperidinepropanenitrile.
Caption: Decision workflow for the safe disposal of 1-Piperidinepropanenitrile.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your supervisor and institutional EHS.
-
Isolate: If safe to do so, prevent the spill from spreading and close the fume hood sash. Restrict access to the area.
-
Cleanup (Trained Personnel Only): For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Dispose: Collect the absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
By adhering to this comprehensive disposal plan, you ensure that your vital research contributions are matched by an unwavering commitment to safety and environmental stewardship.
References
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from Chemguide.co.uk. [Link]
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MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from MDPI.com. [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from byjus.com. [Link]
-
ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. Retrieved from researchgate.net. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. [Link]
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HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from hwdrugs.com. [Link]
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Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved from Wds-Bio.com. [Link]
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US EPA. (n.d.). 1-Piperidinepropanenitrile - Substance Details. Retrieved from epa.gov. [Link]
-
Capot Chemical. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. Retrieved from capotchem.com. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from chemos.de. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from carlroth.com. [Link]
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Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from alston.com. [Link]
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US EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from epa.gov. [Link]
-
eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from ecfr.gov. [Link]
-
National Law Review. (2019). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? Retrieved from natlawreview.com. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
